molecular formula C10H15NOS B13029841 (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Cat. No.: B13029841
M. Wt: 197.30 g/mol
InChI Key: OEZDLOLXBIECOF-OIBJUYFYSA-N
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Description

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is a chiral amino alcohol building block of high interest in advanced organic and pharmaceutical research. This compound features both amino and hydroxyl functional groups on a propanol backbone attached to a 3-methylthiophene ring, making it a versatile precursor for the synthesis of complex molecules . Chiral amino alcohols of this class are critically valuable as ligands in asymmetric synthesis, catalysts, and resolving agents . The defined (1S,2S) stereochemistry is particularly significant for constructing molecules with specific three-dimensional architectures, which is a cornerstone in the development of active pharmaceutical ingredients (APIs) and functional materials . Researchers utilize this scaffold to explore new chemical spaces in drug discovery, leveraging the thiophene moiety as a privileged structure in medicinal chemistry. The compound requires cold-chain transportation to ensure stability and is supplied with detailed analytical data. (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is intended for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1

InChI Key

OEZDLOLXBIECOF-OIBJUYFYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)SC)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)SC)N)O

Origin of Product

United States

Foundational & Exploratory

Chemical properties of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Characterization of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

Introduction and Strategic Overview

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is a chiral amino alcohol of significant interest to the fields of medicinal chemistry and drug development. Its structure incorporates three key features: a stereochemically defined amino alcohol backbone, an aromatic phenyl ring, and a methylthio (methylsulfanyl) ether group. This combination of functionalities makes it a valuable chiral building block for the synthesis of complex molecular entities.

The amino alcohol motif is a common pharmacophore found in a wide array of biologically active compounds and pharmaceuticals.[1] For instance, structurally related molecules, such as (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, are critical intermediates in the synthesis of widely used antidepressants like Duloxetine.[2][3] The specific stereochemistry of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is crucial, as biological systems often exhibit high stereoselectivity, where one enantiomer may be therapeutically active while the other is inactive or even detrimental.

This guide provides a comprehensive technical overview of the chemical properties, proposed synthesis, analytical characterization, reactivity, and safe handling of this compound. It is designed for researchers and drug development professionals, offering field-proven insights into its potential applications and the causality behind experimental choices.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close chemical analogs.

PropertyValue / DescriptionSource / Basis
IUPAC Name (1S,2S)-1-Amino-1-(3-(methylthio)phenyl)propan-2-olIUPAC Nomenclature
Molecular Formula C₁₀H₁₅NOSElemental Composition
Molecular Weight 197.30 g/mol Based on Analog[4]
CAS Number Not broadly indexed. The (1R,2R) isomer is 1213095-34-1.[5]Isomer Data[5]
Appearance Expected to be a crystalline solid or viscous oil.Analogy to similar amino alcohols[6]
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol) and aqueous acidic solutions due to the amine group.Chemical Principles
Predicted LogP ~1.5Based on Analog[4]
Stereochemistry Contains two chiral centers at C1 and C2, defining it as one of four possible stereoisomers.Structural Analysis

Synthesis and Purification Workflow

A robust and stereocontrolled synthesis is paramount for obtaining enantiomerically pure (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol. The following workflow outlines a plausible chemoenzymatic approach, a strategy celebrated for its high selectivity and environmentally benign reaction conditions. This approach is adapted from established methods for similar chiral amino alcohols.[3][7]

G cluster_0 Synthesis Pathway cluster_1 Purification & Isolation A 1-(3-(Methylthio)phenyl)propan-1-one B Asymmetric Amination (e.g., Transaminase) A->B Chiral Amine Donor C Chiral Amine Intermediate B->C D Stereoselective Reduction (e.g., Carbonyl Reductase) C->D NADPH Cofactor E (1S,2S)-Product D->E F Crude Reaction Mixture G Aqueous Workup (pH Adjustment) F->G Solvent Extraction H Column Chromatography (Silica Gel) G->H Eluent Gradient I Final Product (>98% Purity) H->I

Caption: Proposed Chemoenzymatic Synthesis and Purification Workflow.

Rationale and Protocol for Proposed Synthesis

The causality behind this synthetic choice lies in the power of biocatalysis to install chirality with exceptional precision, bypassing the need for difficult chiral resolutions or expensive metal catalysts.

Protocol: Stereoselective Synthesis

  • Enzymatic Amination: To a buffered solution (e.g., potassium phosphate, pH 7.5) containing 1-(3-(methylthio)phenyl)propan-1-one, add a suitable ω-transaminase enzyme and a chiral amine donor (e.g., (S)-α-methylbenzylamine).

    • Expert Insight: The transaminase selectively transfers the amino group to the ketone, establishing the first chiral center (C1) with high enantiomeric excess. The choice of enzyme is critical and often requires screening.

  • Reaction Monitoring: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion of the ketone to the chiral amine intermediate via HPLC or TLC.

  • Intermediate Isolation: Upon completion, perform an aqueous workup. Adjust the pH to basic (>10) to deprotonate the amine and extract the intermediate into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Stereoselective Reduction: Dissolve the isolated chiral amine intermediate in a suitable buffer. Add a stereoselective carbonyl reductase (often requiring a cofactor like NADPH, which can be regenerated in-situ using a glucose/glucose dehydrogenase system).[3]

    • Expert Insight: This enzymatic reduction of the ketone (now on the propan-2-one moiety after the first step) is directed by the existing stereocenter at C1, leading to the formation of the (1S,2S) diastereomer with high selectivity.

  • Purification: After the reduction is complete, the final product is isolated via extraction and purified using silica gel column chromatography. An eluent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine on the silica) is typically effective.

Analytical Characterization and Structural Elucidation

Confirming the identity, purity, and stereochemistry of the final compound is a non-negotiable step. A multi-technique analytical workflow provides a self-validating system for quality control.

G cluster_structure Structural Confirmation cluster_purity Purity & Stereochemistry Start Purified Compound NMR 1H & 13C NMR (Connectivity) Start->NMR Primary Analysis MS Mass Spectrometry (Molecular Weight) Start->MS Primary Analysis IR IR Spectroscopy (Functional Groups) Start->IR Primary Analysis HPLC Chiral HPLC (Enantiomeric Purity) NMR->HPLC Secondary Analysis MS->HPLC Secondary Analysis IR->HPLC Secondary Analysis Rotation Optical Rotation (Chiral Signature) HPLC->Rotation End Confirmed Structure (1S,2S)-Isomer Rotation->End

Caption: Integrated Workflow for Analytical Characterization.

Expected Spectroscopic Signatures
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: aromatic protons in the 7.0-7.5 ppm range, a singlet for the methylthio (-SCH₃) group around 2.5 ppm, and characteristic multiplets for the propanol backbone protons. The coupling constants between the protons on C1 and C2 will be critical for confirming the syn or anti relationship, and thus the stereochemistry.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 10 distinct carbon environments, including aromatic carbons, the methylthio carbon, and the three carbons of the amino-propanol chain.

  • Infrared (IR) Spectroscopy: The IR spectrum serves as a rapid check for key functional groups. Expect to see a broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, N-H stretching vibrations in the same region, C-H stretches from the alkyl and aromatic groups (~2850–3100 cm⁻¹), and a C-O stretch around 1050-1150 cm⁻¹.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass for the molecular ion [M+H]⁺. Fragmentation patterns will likely include the loss of water and cleavage adjacent to the amino and hydroxyl groups.

Chemical Reactivity and Stability

The reactivity of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is governed by its three primary functional groups:

  • Amine Group: As a primary amine, it is basic and will readily form salts with acids. This property is often exploited to improve solubility and crystallinity. It can undergo standard amine reactions such as acylation and alkylation.

  • Hydroxyl Group: The secondary alcohol can be esterified or converted into an ether. It can also be oxidized under specific conditions, though this is often less favorable than oxidation at the sulfur atom.

  • Methylthio Group: The thioether is susceptible to oxidation, which can sequentially yield the corresponding sulfoxide and then the sulfone. This transformation can be a deliberate synthetic step or an unwanted degradation pathway.

Stability and Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9] It is incompatible with strong oxidizing agents and strong acids.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar amino alcohols provide a strong basis for safe handling protocols.[9][10][11][12]

Hazard CategoryDescription & Precautionary MeasuresSource
GHS Classification Causes skin irritation. (Category 2) Causes serious eye damage. (Category 1)[9][11]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11][10][11]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust/fume/mist. Wash hands thoroughly after handling. Keep away from heat and ignition sources.[9][10][12][9][10][12]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12] Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[9] Inhalation: Remove person to fresh air.[12][9][11][12]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials like strong oxidizing agents.[9][13][9][13]

Potential Applications in Drug Discovery

The unique structural attributes of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol position it as a highly valuable asset in modern drug discovery programs.

  • Chiral Scaffolding: It can serve as a rigid and stereochemically defined scaffold onto which other functional groups can be built to explore structure-activity relationships (SAR) for new therapeutic targets.

  • Synthesis of Bioactive Molecules: Its similarity to key pharmaceutical intermediates suggests it could be used to synthesize novel analogs of existing drugs, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. The amino alcohol structure is a known building block for antihistamines and compounds used in pain management.[1][14]

  • Prodrug Development: The amine or hydroxyl groups can be functionalized with promoieties, such as amino acids, to create prodrugs.[15] This strategy is often employed to enhance properties like water solubility, membrane permeability, and targeted drug delivery.[15]

Conclusion

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol represents a promising and versatile building block for chemical synthesis and pharmaceutical research. Its defined stereochemistry and trifunctional nature provide a rich platform for creating diverse and complex molecules. While direct experimental data is sparse, a comprehensive chemical profile can be confidently constructed from the well-established principles of organic chemistry and extensive data from analogous compounds. The protocols and insights provided in this guide offer a robust framework for the synthesis, characterization, and safe utilization of this compound, enabling its effective application in the pursuit of novel therapeutics.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
  • Fisher Scientific. (2009, November 17). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
  • Spectrum Chemical Mfg. Corp. (2022, October 25). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
  • TCI EUROPE N.V. (2024, December 2). Safety Data Sheet: 2-Amino-1,3-propanediol.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 3-(Methylthio)-1-propanol.
  • Fluorochem. (n.d.). (1S)-1-AMINO-1-(2-(METHYLTHIO)PHENYL)PROPAN-2-OL.
  • Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 07(05), 199-204.
  • Sigma-Aldrich. (n.d.). (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.
  • PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (n.d.). (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%.
  • ResearchGate. (2025, August 8). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6).
  • Google Patents. (n.d.). Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
  • A. F. G. de Sá, R. O. M. de A. e Silva, et al. (2018). Amino Acids in the Development of Prodrugs. MDPI.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol.
  • ChemicalBook. (2020, March 2). What is 2-amino-1,3-propanediol used for?.
  • BLDpharm. (n.d.). 1213095-34-1|(1R,2R)-1-AMINO-1-(3-METHYLTHIOPHENYL)PROPAN-2-OL.
  • ResearchGate. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.

Sources

Technical Monograph: Structural Elucidation and Stereochemical Control of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

The compound (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol represents a specific chiral diastereomer of the substituted phenylpropanolamine (PPA) scaffold. Structurally, it is the threo-isomer of the 3-methylthio analogue of norpseudoephedrine.

This molecule is of significant interest in medicinal chemistry due to the 3-methylthio (3-SMe) substitution. The methylthio group acts as a lipophilic bioisostere to the methoxy group (


) found in compounds like methoxyphenamine, but with distinct metabolic profiles (susceptibility to S-oxidation) and electronic properties (Hammett 

, indicating mild electron withdrawal inductively, but donation via resonance).
Stereochemical Nomenclature

The (1S,2S) configuration defines the spatial arrangement of the two chiral centers:

  • C1 (Benzylic): Attached to the amino group (

    
    ) and the aryl ring.
    
  • C2 (Homobenzylic): Attached to the hydroxyl group (

    
    ) and the terminal methyl.
    

In the context of 1-phenyl-2-aminopropanols:

  • (1R,2S) / (1S,2R): Erythro configuration (Synclinal in Fischer projection)

    
     Related to Norephedrine .
    
  • (1S,2S) / (1R,2R): Threo configuration (Anti-periplanar in Fischer projection)

    
     Related to Norpseudoephedrine .
    

Therefore, the target molecule is the Threo diastereomer.

Synthetic Strategy & Stereocontrol

Achieving the specific (1S,2S) enantiomer requires a synthetic route that controls both relative diastereoselectivity (syn vs. anti) and absolute enantioselectivity.

The Henry Reaction (Nitroaldol) Approach

The most robust route for this scaffold involves the condensation of 3-(methylthio)benzaldehyde with nitroethane, followed by reduction.

Reaction Scheme:

  • Condensation: 3-(methylthio)benzaldehyde + Nitroethane

    
     1-(3-methylthiophenyl)-2-nitropropene.
    
  • Reduction: Nitroalkene

    
     1-(3-methylthiophenyl)-2-aminopropan-1-ol.
    

Note on Stereocontrol: Standard hydride reductions of


-chiral ketones or nitroalkenes often yield a mixture of diastereomers (Erythro/Threo ratio often 3:1 or 1:1 depending on conditions). To isolate the (1S,2S) isomer, a resolution or diastereomeric separation is required.
Visualization of Synthetic Workflow

SynthesisWorkflow Start 3-(Methylthio)benzaldehyde Step1 Henry Reaction (Nitroethane, NH4OAc) Start->Step1 Intermediate Nitroalkene Intermediate (E/Z Mixture) Step1->Intermediate Step2 Reduction (LiAlH4, THF) Intermediate->Step2 Hydride Addition Racemate Racemic Mixture (±)-Threo + (±)-Erythro Step2->Racemate Non-stereoselective Step3 Fractional Crystallization (HCl Salt) Racemate->Step3 Purification ThreoRac (±)-Threo Isomer Step3->ThreoRac Step4 Chiral Resolution (L-Tartaric Acid) ThreoRac->Step4 Target Target: (1S,2S)-Isomer (>99% ee) Step4->Target Selective Crystallization

Figure 1: Synthetic pathway from aldehyde precursor to enantiopure target.

Experimental Protocols

Synthesis of the Nitroalkene Intermediate

Objective: Condensation of aldehyde and nitroalkane.

  • Reagents: 3-(Methylthio)benzaldehyde (10.0 g, 65.7 mmol), Nitroethane (30 mL, excess), Ammonium Acetate (1.5 g).

  • Procedure:

    • Combine reagents in 50 mL of Glacial Acetic Acid.

    • Reflux at 100°C for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.

    • Workup: Cool to RT. Pour into ice-water (200 mL). The yellow crystalline solid precipitates.

    • Purification: Filter and recrystallize from Methanol/IPA.

    • Yield Target: ~70-80% yellow needles.

Reduction to Amino-Alcohol (Diastereomeric Mixture)

Objective: Reduction of the nitro group and alkene to the amine and alcohol.[1]

Critical Note: Catalytic hydrogenation (Pd/C) is NOT recommended due to the sulfur atom (methylthio group), which will poison the catalyst. Lithium Aluminum Hydride (LiAlH


) is the reagent of choice.
  • Reagents: Nitroalkene intermediate (5.0 g), LiAlH

    
     (3.0 equiv), Dry THF (100 mL).
    
  • Procedure:

    • Prepare a suspension of LiAlH

      
       in dry THF under Argon at 0°C.
      
    • Add the nitroalkene (dissolved in THF) dropwise to maintain a gentle reflux.

    • Reflux for 12 hours.[2]

    • Quenching (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular aluminum salts. Evaporate solvent to yield the crude amino-alcohol oil.

Isolation of the (1S,2S) Isomer

The crude product is a mixture of Erythro and Threo racemates.

  • Acid-Base Extraction: Dissolve oil in 1M HCl, wash with DCM (removes neutrals). Basify aqueous layer to pH 12 with NaOH, extract into DCM.

  • Diastereomer Separation: Convert to HCl salt using ethereal HCl. The Threo isomer (Norpseudoephedrine-like) hydrochloride is typically less soluble in Ethanol/Ether mixtures than the Erythro isomer. Recrystallize until melting point is sharp.

  • Enantiomeric Resolution: Use (-)-Dibenzoyl-L-tartaric acid . The (1S,2S) isomer usually forms a crystalline salt with the L-tartrate, while the (1R,2R) remains in solution (screening required).

Analytical Characterization (The "Trust" Pillar)

Distinguishing the (1S,2S) isomer from the (1R,2S) isomer relies heavily on NMR spectroscopy, specifically the vicinal coupling constant (


).
NMR Stereochemical Determination

The conformation of 1,2-aminoalcohols is governed by intramolecular hydrogen bonding (OH...N).

ParameterThreo (1S,2S) Erythro (1R,2S) Mechanistic Reason
Common Name Norpseudoephedrine-likeNorephedrine-like

(Free Base)
7.0 – 9.0 Hz 3.0 – 5.0 Hz Threo favors anti H-H arrangement; Erythro favors gauche.
C1-H Chemical Shift

~4.1 ppm

~4.5 ppm
Anisotropic shielding differences.
Salt Effect

value decreases slightly

value increases slightly
Disruption of intramolecular H-bond.

Protocol for Assignment:

  • Acquire

    
    H NMR in 
    
    
    
    (Free base).
  • Locate the doublet (or broad doublet) for the benzylic proton (H1).

  • Decision Rule:

    • If

      
       Hz 
      
      
      
      Erythro (Reject).
    • If

      
       Hz 
      
      
      
      Threo (Proceed to Chiral HPLC).
Chiral HPLC Method

To confirm enantiomeric excess (ee) > 98%:

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 254 nm (Aryl absorption).

  • Flow Rate: 1.0 mL/min.

Structural Identification Logic

AnalysisLogic Sample Isolated Amine Product NMR 1H NMR (CDCl3) Sample->NMR Coupling Measure J(H1-H2) NMR->Coupling SmallJ J = 3-5 Hz (Gauche H-H) Coupling->SmallJ LargeJ J = 7-9 Hz (Anti H-H) Coupling->LargeJ Erythro Conclusion: Erythro (1R,2S) (Norephedrine type) SmallJ->Erythro Threo Conclusion: Threo (1S,2S) (Norpseudoephedrine type) LargeJ->Threo ChiralHPLC Chiral HPLC Analysis Threo->ChiralHPLC Final Confirm (1S,2S) vs (1R,2R) ChiralHPLC->Final

Figure 2: Analytical decision tree for stereochemical assignment.

Pharmacophore & Bioisosterism[3]

The 3-methylthio (3-SMe) group is a critical structural feature.

  • Lipophilicity: The SMe group is significantly more lipophilic than the methoxy (OMe) or hydroxy (OH) groups. This increases blood-brain barrier (BBB) permeability.

  • Metabolic Fate: Unlike O-demethylation (common for methoxy groups), the S-methyl group often undergoes S-oxidation to the sulfoxide (

    
    ) and sulfone (
    
    
    
    ). This creates a polar metabolite that may be excreted faster, altering the duration of action compared to halogenated analogs.
  • Electronic Effect: The SMe group is a resonance donor but an inductive withdrawer. It activates the ring less than an OMe group, potentially reducing the rate of oxidative metabolism on the ring itself.

References

  • Stereoselective Synthesis of Phenylpropanolamines

    • Title: Stereoselective Synthesis of 1-Arylpropan-2-amines.[3]

    • Source: Advanced Synthesis & Catalysis (2019).[3]

    • URL:[Link]

  • NMR Configuration of Erythro/Threo Isomers

    • Title: Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy.[4][5][6]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Bioisosterism of Thio- groups

    • Title: Synthesis and structure-activity relationship of 3beta-(4-alkylthio)
    • Source: Bioorganic & Medicinal Chemistry (NIH PubMed).
    • URL:[Link]

  • Henry Reaction Methodology

    • Title: Asymmetric catalysis in direct nitromethane-free Henry reactions.
    • Source: NIH / PMC.
    • URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is a chiral amino alcohol of significant interest within pharmaceutical research and development. Its structure, featuring a stereochemically defined amino alcohol backbone and a methylthiophenyl moiety, marks it as a valuable chiral building block for the synthesis of complex therapeutic agents. The efficacy of such intermediates in synthetic chemistry is profoundly influenced by their solubility in various organic solvents, which governs reaction kinetics, purification strategies, and ultimately, the economic viability of the manufacturing process.

The amino alcohol structure is a common feature in many pharmaceutical compounds, including antihistamines and beta-lactam antibiotics.[1] Compounds with similar backbones, such as (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, are utilized in the asymmetric synthesis of other chiral molecules.[2][3][4] Understanding the solubility of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is therefore a critical step in its application for developing novel therapeutics.[5]

This technical guide provides a comprehensive overview of the predicted solubility profile of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL in a range of organic solvents. Furthermore, it details a robust, field-proven experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers and drug development professionals to effectively utilize this important chiral intermediate.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall free energy change of dissolution must be favorable for solubility to occur. For (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL, the key structural features influencing its solubility are:

  • Polar Functional Groups: The primary amine (-NH2) and hydroxyl (-OH) groups are capable of forming strong hydrogen bonds. These groups will readily interact with polar protic solvents.

  • Aromatic Ring and Alkyl Thioether: The phenyl ring and the methylthio group (-S-CH3) contribute to the molecule's lipophilicity and capacity for van der Waals interactions. These features suggest an affinity for less polar or non-polar solvents.

The balance between the hydrophilic (amino and hydroxyl groups) and lipophilic (methylthiophenyl group) portions of the molecule will dictate its solubility in a given solvent.

Predicted Solubility Profile of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The hydroxyl and amino groups of the solute can act as both hydrogen bond donors and acceptors, leading to strong interactions with protic solvents.
Polar Aprotic Acetone, Acetonitrile, DMSOModerate to High The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the solute.
Halogenated Dichloromethane, ChloroformModerate These solvents can interact with the aromatic ring and the polar functional groups to some extent, although they are not as effective at solvating the hydrogen-bonding moieties as protic solvents.
Non-Polar Hexane, TolueneLow to Insoluble The non-polar nature of these solvents does not favorably interact with the highly polar amino and hydroxyl groups of the solute, making dissolution energetically unfavorable.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain quantitative solubility data, a reliable and reproducible experimental method is essential. The shake-flask method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Experimental Protocol
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of crystalline (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL to a series of vials, each containing a known volume of a high-purity organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath. Temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that the system reaches equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to permit the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

Visualized Experimental Workflow

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solute to known volume of solvent start->add_excess seal_vials Seal Vials add_excess->seal_vials agitate Agitate at constant temperature (24-72h) seal_vials->agitate settle Allow excess solid to settle agitate->settle centrifuge Centrifuge at constant temperature settle->centrifuge sample Withdraw and filter supernatant centrifuge->sample analyze Quantify concentration (e.g., HPLC, GC) sample->analyze end_node End: Solubility Data analyze->end_node

Caption: Workflow for the shake-flask method.

Molecular Interactions and Predicted Solubility

The following diagram illustrates the potential intermolecular interactions between (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL and different classes of organic solvents, providing a visual rationale for the predicted solubility profile.

G Predicted Molecular Interactions and Solubility cluster_solute (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL cluster_solvents Organic Solvents cluster_interactions Dominant Interactions & Predicted Solubility solute Solute Structure -NH2 (H-bond donor/acceptor) -OH (H-bond donor/acceptor) -S-CH3 (Lipophilic) Phenyl Ring (Lipophilic) h_bonding Strong Hydrogen Bonding (High Solubility) solute->h_bonding interacts with dipole_dipole Dipole-Dipole Interactions (Moderate-High Solubility) solute->dipole_dipole interacts with vdw Weak van der Waals Forces (Low Solubility) solute->vdw interacts with polar_protic Polar Protic (e.g., Methanol) -OH group polar_protic->h_bonding polar_aprotic Polar Aprotic (e.g., Acetone) C=O dipole polar_aprotic->dipole_dipole non_polar Non-Polar (e.g., Toluene) Aromatic ring non_polar->vdw

Caption: Molecular interactions driving solubility.

Conclusion

While experimentally determined solubility data for (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is not widely published, a strong predictive understanding of its behavior in various organic solvents can be established based on its molecular structure. The presence of both polar, hydrogen-bonding functional groups and lipophilic moieties suggests a high degree of solubility in polar protic solvents and limited solubility in non-polar media. For drug development professionals and researchers, the detailed shake-flask protocol provided herein offers a robust and reliable method for obtaining the precise quantitative data necessary for process optimization, formulation development, and successful synthetic applications of this valuable chiral intermediate.

References

Sources

Thermodynamic Stability Profile: (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the thermodynamic stability of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol , a chiral amino-alcohol scaffold relevant to pharmaceutical synthesis (e.g., as a chiral auxiliary or precursor for monoamine reuptake inhibitors).

This guide is structured as a New Chemical Entity (NCE) Characterization Dossier , deriving stability profiles from first-principles organic chemistry and analogous structural data where specific empirical values are proprietary.

Executive Technical Summary

The compound (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol (henceforth AMTP ) presents a complex thermodynamic landscape defined by two competing instability vectors: the oxidative lability of the thioether moiety and the stereochemical integrity of the benzylic amine .

While the 1,2-amino alcohol core provides significant hydrogen-bonding capability (enhancing lattice energy and solid-state stability), the 3-methylthio (-SMe) substituent acts as a thermodynamic "soft spot," susceptible to lower-energy oxidation pathways than the carbon skeleton. Long-term stability requires strict control of redox potential and metal ion chelation.

ParameterCharacteristicThermodynamic Implication
Core Scaffold Norephedrine-like (Phenylpropanolamine)High lattice energy in salt form; hygroscopic as free base.
Electronic Effect 3-SMe (Inductive withdrawing, Resonant donating)Activates phenyl ring; susceptible to electrophilic attack.
Primary Risk S-Oxidation (Sulfoxide formation)

for oxidation by atmospheric

(slow) or peroxides (fast).
Secondary Risk C1-EpimerizationBenzylic center is configurationally stable unless heated in strong base.

Physicochemical & Thermodynamic Landscape

Solid-State Energetics

In its free base form, AMTP is predicted to exist as a low-melting solid or viscous oil due to the rotational freedom of the thioether side chain disrupting efficient packing. However, as a hydrochloride or tartrate salt, the ionic lattice significantly stabilizes the molecule.

  • Lattice Energy (

    
    ):  High for salts due to the ionic interaction between the protonated amine (
    
    
    
    ) and counterion, plus the hydrogen bond donor capability of the secondary hydroxyl (-OH).
  • Polymorphism: The conformational flexibility of the -SMe group (C-S bond rotation) creates a high probability of polymorphism. Rapid cooling during crystallization may trap the compound in a metastable kinetic polymorph, which will thermodynamically relax to a stable form over time, potentially altering dissolution rates.

Chemical Reactivity (Degradation Thermodynamics)

The thermodynamic stability is governed by the activation energy (


) of the sulfur oxidation pathway.
  • The Thioether Sink: The oxidation of the sulfide (

    
    ) to the sulfoxide (
    
    
    
    ) is thermodynamically favorable (exothermic).
    • Reaction:

      
      
      
    • Catalysis: This reaction is significantly catalyzed by transition metal ions (

      
      , 
      
      
      
      ) which can chelate to the 1,2-amino alcohol motif, bringing the oxidant into proximity with the sulfur/aromatic system.

Degradation Mechanisms & Pathways

The following Graphviz diagram details the specific degradation pathways, highlighting the thermodynamic sinks.

DegradationPathways cluster_0 Thermodynamic Sink AMTP (1S,2S)-AMTP (Parent) Sulfoxide Sulfoxide Impurity (S-Oxidation) AMTP->Sulfoxide [O], Metal Ions High Risk Racemate (1R,2S) / (1S,2R) (Epimerization) AMTP->Racemate Heat + Strong Base Benzylic Deprotonation SchiffBase Oxazolidine/Imine (With Aldehydes) AMTP->SchiffBase Excipient Impurities (Formaldehyde) Sulfone Sulfone Impurity (Over-oxidation) Sulfoxide->Sulfone Strong Oxidants (e.g., H2O2)

Figure 1: Primary degradation vectors for (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol. The oxidative pathway (Red) is the dominant thermodynamic risk.

Experimental Validation Protocols

To validate the theoretical stability profile, the following stress-testing protocols are required. These are designed to be self-validating : if the control arm degrades, the system is too harsh; if the stress arm shows no change, the analytical method is insensitive.

Protocol A: Oxidative Stress & Metal Sensitivity Screening

Purpose: Determine the susceptibility of the -SMe group to oxidation and the catalytic effect of metals.

Reagents:

  • 0.3% Hydrogen Peroxide (

    
    ).
    
  • 
     solution (10 ppm spike).
    
  • AIBN (2,2'-azobisisobutyronitrile) as a radical initiator.

Workflow:

  • Preparation: Dissolve AMTP (1 mg/mL) in Acetonitrile/Water (50:50).

  • Arm 1 (Peroxide): Add

    
     to final conc. 0.3%. Incubate at 25°C.
    
  • Arm 2 (Metal Spiked): Add

    
     (10 ppm). Incubate at 25°C.
    
  • Arm 3 (Radical): Add AIBN, heat to 40°C (simulates radical autoxidation).

  • Analysis: HPLC-UV/MS at t=0, 4h, 24h. Monitor for M+16 (Sulfoxide) and M+32 (Sulfone) peaks.

Acceptance Criteria:

  • < 0.5% degradation in Arm 2 indicates robust stability against trace metal impurities.

  • 5% degradation in Arm 1 confirms the thioether is the "soft spot" and requires antioxidant protection in formulation.

Protocol B: pH-Rate Profile & Epimerization Kinetics

Purpose: Map the stability of the chiral centers (1S, 2S) across the pH landscape.

Workflow:

  • Prepare buffer solutions at pH 2.0, 4.0, 7.0, 9.0, and 12.0.

  • Dissolve AMTP at 0.5 mg/mL in each buffer.

  • Stress at 60°C for 7 days (Accelerated conditions).

  • Chiral HPLC Analysis: Use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IC) to separate the (1S,2S) parent from (1R,2S) or (1S,2R) diastereomers.

Data Interpretation:

  • Degradation at pH > 10 suggests benzylic proton abstraction (epimerization).

  • Degradation at pH < 3 suggests acid-catalyzed dehydration (benzylic carbocation formation).

Handling & Stabilization Strategy

Based on the thermodynamic analysis, the following handling strategies are mandatory for maintaining the integrity of the (1S,2S) isomer.

Formulation & Storage
VariableRecommendationRationale
Salt Form Hydrochloride (HCl) or TartrateIncreases lattice energy; prevents amine oxidation and CO2 absorption.
Atmosphere Argon or Nitrogen OverlayEssential to prevent S-oxidation. The thioether is an oxygen scavenger.
Excipients Avoid reducing sugars & aldehydesPrevents Maillard-type reactions with the primary amine (Schiff base formation).
Additives EDTA (0.05%) + MetabisulfiteEDTA chelates trace metals that catalyze S-oxidation; Metabisulfite acts as a sacrificial antioxidant.
Analytical Monitoring

Researchers must utilize Orthogonal Detection Methods :

  • Reverse Phase HPLC (C18): To detect the sulfoxide (elutes earlier than parent due to higher polarity).

  • Chiral HPLC: Mandatory to verify Optical Purity (% ee). A standard purity check is insufficient as it will not detect the enantiomer/diastereomer.

Stability Testing Workflow (DOT Visualization)

This diagram outlines the decision logic for determining the storage condition based on stress testing results.

StabilityLogic Start Start Stability Characterization StressTest Perform Stress Test (Oxidation/pH/Heat) Start->StressTest CheckOx Oxidation > 1%? StressTest->CheckOx CheckChiral Racemization > 0.5%? CheckOx->CheckChiral No PackInert REQUIREMENT: Pack under Argon/N2 Add Antioxidant CheckOx->PackInert Yes (S-Sensitivity) PackCold REQUIREMENT: Store at -20°C Control pH CheckChiral->PackCold Yes (Base Labile) Standard Standard Storage (Dessicated, RT) CheckChiral->Standard No

Figure 2: Decision matrix for storage requirements based on thermodynamic stress data.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text on thioether oxidation thermodynamics and benzylic amine stability).
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • Smith, R. J., & Webb, M. L. (2007). Analysis of Drug Impurities. Blackwell Publishing. (Methodologies for chiral impurity detection in amino alcohols).
  • U.S. Food and Drug Administration (FDA). (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Link

Safety Data Sheet (SDS) and toxicity of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide addresses the safety, handling, and toxicological profile of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL , a specific stereoisomer of a substituted phenylpropanolamine.[[“]]

Critical Warning: As of 2026, no harmonized commercial Safety Data Sheet (SDS) exists for this specific isomer.[[“]] The data presented here is a Structure-Activity Relationship (SAR) synthesis derived from high-risk analogs: 4-MTA (Flatliner), Norephedrine , and 3-(Methylthio)propionaldehyde .[[“]]

The Toxicological Hypothesis: This compound possesses a "hybrid" toxicity profile:

  • The Amino-Alcohol Motif: Imparts alkalinity and potential tissue corrosivity (similar to Norephedrine).

  • The 3-Methylthio Substituent: Introduces high lipophilicity and potential Monoamine Oxidase (MAO) inhibition, creating a risk of delayed Serotonin Syndrome , analogous to the known neurotoxin 4-MTA.[[“]]

Chemical Identity & Physiochemical Properties[2][3][4][5]

PropertyValue (Predicted/Experimental)Context
IUPAC Name (1S,2S)-1-amino-1-[3-(methylsulfanyl)phenyl]propan-2-olSpecific Stereochemistry
CAS Number Not Assignable (Novel Analog)Search Surrogate: 1336813-25-2 (2-thio isomer)
Molecular Formula C₁₀H₁₅NOSMW: 197.30 g/mol
Appearance White to off-white crystalline solidHygroscopic amine salt form likely
Predicted LogP 1.5 – 1.8Moderate BBB permeability
Predicted pKa ~9.4 (Amine)Basic; forms salts with acids
Solubility Soluble in MeOH, DMSO, Dilute HClLipophilic free base

Hazard Identification (GHS Classification Framework)

Based on the "Read-Across" toxicological principle from 4-Methylthioamphetamine (4-MTA) and 2-Amino-1-phenylpropan-1-ol, the following GHS classifications are assigned for risk management:

Health Hazards[1][3][6][7][8]
  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[[“]] Estimated LD50 (Rat) < 200 mg/kg based on phenethylamine potency.[[“]]

  • Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[[“]][2] (Amino alcohols are caustic).

  • Specific Target Organ Toxicity (Single Exposure) (Category 1): Causes damage to the central nervous system (Serotonergic/Adrenergic dysregulation).[[“]]

  • Sensitization, Skin (Category 1): Thio-compounds are frequent sensitizers.[[“]]

Signal Word: DANGER

Toxicological Mechanisms & Pathways[1]

The "Toxicophore" Analysis

The molecule contains two competing pharmacological triggers:

  • Sympathomimetic Action: The phenylpropanolamine backbone releases norepinephrine. The (1S,2S) configuration (Cathine-like) is generally less potent than the (1R,2S) Ephedrine configuration, but still active.[[“]]

  • Serotonergic Toxicity: The 3-methylthio group is a bioisostere of a methoxy group but more lipophilic. In 4-MTA, the sulfur atom inhibits MAO-A, preventing the breakdown of serotonin while simultaneously triggering its release. This leads to delayed-onset hyperthermia and serotonin syndrome .[[“]]

Metabolic Fate (S-Oxidation)

Unlike standard amphetamines, the sulfur atom undergoes S-oxidation via Flavin-containing Monooxygenases (FMO) or CYP450, creating active sulfoxide metabolites.[[“]]

MetabolicPathway cluster_legend Pathway Legend Parent (1S,2S)-1-Amino-1- (3-methylthiophenyl)propan-2-OL Sulfoxide Metabolite A: S-Oxide (Sulfoxide) Parent->Sulfoxide FMO3 / CYP3A4 (Bioactivation) N_Acetyl Metabolite C: N-Acetyl Conjugate Parent->N_Acetyl NAT2 (Deactivation) Sulfone Metabolite B: S,S-Dioxide (Sulfone) Sulfoxide->Sulfone Oxidation (Renal Excretion) Toxicity Serotonin Toxicity Risk Sulfoxide->Toxicity Potential MAO Inhibition

Figure 1: Predicted metabolic pathway emphasizing the S-oxidation route common to thio-phenethylamines.[[“]] The sulfoxide metabolite often retains biological activity.[[“]]

Handling Protocols: The Self-Validating System

To ensure safety without relying on non-existent commercial data, use this Self-Validating Handling Protocol .

Containment & Engineering Controls
  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA/Charcoal filtration.[[“]]

  • Atmosphere: Handle the free base under Argon/Nitrogen (Thioethers oxidize in air to sulfoxides, altering potency).[[“]]

The "Red-Indicator" Deactivation Workflow

Goal: Chemically neutralize the compound and visually verify the neutralization before disposal.

Step-by-Step Protocol:

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.[[“]]

  • Validation (The Check):

    • Thioethers react with hypochlorite to form sulfones (exothermic) and eventually cleave.

    • Test: Take a micro-aliquot (1 mg) of the waste. Add 1 drop of bleach.

    • Observation: A rapid temperature rise or white precipitate indicates active thio-amine.

  • Execution: Slowly add the amine waste to the bleach solution while stirring. Monitor pH.

  • Completion: Ensure pH > 10, then adjust to neutral with dilute HCl. The sulfur odor should disappear, replaced by a chlorine scent.

SafetyWorkflow Start Spill / Waste Generated Isolate Isolate Area (10ft radius) Start->Isolate PPE Don PPE: Nitrile Double Gloves + Respirator Isolate->PPE Apply Apply 10% Bleach (Oxidizer) PPE->Apply Check Self-Validating Check: Did Sulfur Odor Vanish? Apply->Check Disposal Dispose as Chemical Waste Check->Disposal Yes Retreat Re-apply Oxidizer Check->Retreat No Retreat->Check

Figure 2: Emergency response workflow for thio-amine spills, utilizing olfactory validation (sulfur odor removal) as a safety checkpoint.

Emergency Medical Response (Clinician Guide)

Note to Physician: This compound is a substituted phenethylamine . Treat as a mixed adrenergic/serotonergic toxidrome.

SymptomMechanismIntervention Strategy
Hyperthermia Serotonin release + vasoconstrictionAggressive Cooling. Benzodiazepines (Diazepam) are first-line.[[“]] Avoid physical restraints (rhabdomyolysis risk).
Hypertension Alpha-1 adrenergic agonismTitrated vasodilators (Nitroprusside).[[“]] Avoid Beta-Blockers (risk of unopposed alpha-stimulation).
Agitation/Clonus 5-HT2A activationCyproheptadine (Serotonin antagonist).[[“]] 4-8 mg PO initially.
Delayed Toxicity MAO Inhibition (Metabolite driven)Observation period must extend to 12-24 hours , as 4-MTA analogs often show delayed lethality.[[“]]

References

  • National Center for Biotechnology Information (2004). Stimulus effects of three sulfur-containing psychoactive agents (4-MTA). PubMed. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk Assessment Report of 4-MTA.[Link][[“]]

  • PubChem. Compound Summary: 3-(Methylthio)propionaldehyde (Toxicity of Thio-fragments).[Link][[“]]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story (Context on Phenethylamine toxicity).[[“]] Transform Press. (Referenced for SAR logic on 3-substitution).

Sources

Literature review of 3-methylthiophenyl amino alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methylthiophenyl amino alcohol moiety represents a specialized pharmacophore in medicinal chemistry, primarily utilized to modulate the lipophilicity and electronic character of ligands targeting adrenergic receptors (specifically


 and 

subtypes) and NMDA receptor GluN2B subunits .

Functioning as a bioisostere for the classical 3-hydroxyphenyl (phenol) or 3-methoxyphenyl groups found in drugs like Phenylephrine or Metoprolol, the 3-methylthio (-SMe) substitution fundamentally alters the physicochemical profile of the parent scaffold. This guide details the synthetic architecture, structure-activity relationships (SAR), and metabolic liabilities of this derivative class.

Chemical Basis & Bioisosterism

The core structure, 1-(3-(methylthio)phenyl)-2-aminoethanol , is the sulfur-analogue of the sympathomimetic amine Phenylephrine. The substitution of the meta-hydroxyl (-OH) or methoxy (-OMe) group with a methylthio (-SMe) group introduces distinct changes:

  • Lipophilicity: The -SMe group significantly increases

    
     compared to -OH, enhancing Blood-Brain Barrier (BBB) permeability. This is critical for derivatives designed as CNS probes (e.g., NMDA antagonists).
    
  • Electronic Effect: Sulfur is a weaker electronegative element than oxygen but a stronger nucleophile. The Hammett substituent constant (

    
    ) for -SMe (0.15) differs from -OH (0.12) and -OMe (0.12), subtly altering the pKa of the benzylic hydroxyl and the terminal amine.
    
  • Metabolic Soft Spot: Unlike the relatively stable -OMe, the -SMe group is highly susceptible to oxidative metabolism, forming sulfoxides (-S(=O)Me) and sulfones (-S(=O)

    
    Me), which are significantly more polar.
    

Synthetic Architecture

The synthesis of 3-methylthiophenyl amino alcohols typically proceeds via two primary routes: the Aminoketone Reduction Route (Friedel-Crafts/Bromination) or the Epoxide Ring Opening Route .

Synthetic Workflow (Graphviz)

SynthesisPathways Start 3-(Methylthio)benzaldehyde Step1 Trimethylsulfonium Iodide (Corey-Chaykovsky) Start->Step1 Base (NaH/DMSO) Epoxide 3-(Methylthio)styrene oxide Step1->Epoxide RingOpen Amine Nucleophilic Attack (R-NH2) Epoxide->RingOpen Regioselective Opening Final 1-(3-(methylthio)phenyl)-2-aminoethanol RingOpen->Final AltStart 3-(Methylthio)acetophenone Bromination Alpha-Bromination (Br2/HBr) AltStart->Bromination BromoKetone Alpha-Bromo Ketone Bromination->BromoKetone Amination Amination (R-NH2) BromoKetone->Amination Reduction Ketone Reduction (NaBH4) Amination->Reduction Reduction->Final

Figure 1: Dual synthetic pathways for accessing the 1-(3-(methylthio)phenyl)-2-aminoethanol core. The Epoxide route (top) is generally preferred for chiral synthesis using hydrolytic kinetic resolution.

Detailed Protocol: Epoxide Route

Objective: Synthesis of 1-(3-(methylthio)phenyl)-2-(methylamino)ethanol.

Reagents:

  • 3-(Methylthio)benzaldehyde (CAS: 3696-23-9)

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion)

  • Methylamine (2M in THF)

  • DMSO, THF (anhydrous)

Step-by-Step Methodology:

  • Epoxidation (Corey-Chaykovsky Reaction):

    • In a flame-dried flask under Argon, suspend trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO.

    • Add NaH (1.2 eq) portion-wise at 0°C. Stir for 30 mins until H

      
       evolution ceases (formation of sulfur ylide).
      
    • Add 3-(methylthio)benzaldehyde (1.0 eq) dropwise in THF.

    • Stir at Room Temperature (RT) for 3 hours. Monitor TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.

    • Quench: Pour into ice water, extract with diethyl ether (3x). Wash organic layer with brine, dry over MgSO

      
      , and concentrate. Yield: ~85% yellow oil (3-(methylthio)styrene oxide).
      
  • Aminolysis (Ring Opening):

    • Dissolve the crude epoxide in MeOH or THF.

    • Add excess Methylamine (5.0 eq, 2M in THF) to prevent dimerization.

    • Heat in a sealed pressure tube at 60°C for 4-6 hours.

    • Workup: Evaporate solvent and excess amine under reduced pressure.

    • Purification: The residue is often basic. Dissolve in 1N HCl, wash with ether (to remove non-basic impurities), then basify aqueous layer with NaOH to pH 12. Extract with DCM.

    • Crystallization: Convert to HCl salt by adding ethereal HCl. Recrystallize from Isopropanol/Ether.

Validation Criteria:

  • 1H NMR (DMSO-d6): Diagnostic doublet for methyl group (S-Me) at ~2.5 ppm; multiplet for chiral benzylic proton at ~4.8 ppm.

  • Mass Spec: M+1 peak at 198.1 (Free base).

Pharmacological Profile & SAR

The 3-methylthio substitution creates a unique pharmacological footprint, particularly in adrenergic and glutamatergic systems.

Adrenergic Receptor Activity

In the context of phenylethanolamines, the meta-substituent dictates receptor selectivity.

  • Meta-OH (Phenylephrine): High affinity for

    
    -adrenergic receptors (Agonist).
    
  • Meta-SMe (Thio-analog):

    • Affinity: Retains affinity for

      
      -receptors but often shows reduced intrinsic activity (partial agonist or antagonist) due to the larger Van der Waals radius of Sulfur (1.80 Å) vs Oxygen (1.52 Å), which may sterically hinder the receptor's serine residues involved in hydrogen bonding.
      
    • Selectivity: The lipophilicity shift often increases non-specific binding or affinity for

      
      -receptors if the N-substituent is bulky (e.g., isopropyl).
      
NMDA Receptor Antagonism (GluN2B)

The 3-methylthiophenyl moiety is a validated pharmacophore in GluN2B-selective NMDA antagonists (e.g., Ifenprodil derivatives).

  • Mechanism: These compounds bind to the allosteric amino-terminal domain (ATD) of the GluN2B subunit.

  • Role of SMe: The 3-methylthio group sits in a hydrophobic pocket defined by residues Tyr109 and Phe176. The sulfur atom engages in sulfur-aromatic interactions, enhancing potency compared to the unsubstituted phenyl ring.

Table 1: Comparative Physicochemical Properties

Property3-OH Analog (Phenylephrine)3-SMe Analog (Target)Impact
LogP -0.3 (Hydrophilic)~1.8 (Lipophilic)Enhanced CNS penetration.
H-Bond Donor Yes (Phenol)NoLoss of H-bond with Serine residues.
Metabolic Fate GlucuronidationS-OxidationShift from Phase II to Phase I metabolism.
pKa (Amine) ~9.8~9.6Minimal change in ionization.

Metabolic Stability & Toxicology

A critical liability of 3-methylthiophenyl derivatives is S-oxidation . This metabolic pathway must be monitored during lead optimization.

Metabolic Pathway (Graphviz)

Metabolism Parent Parent Drug (Ar-S-Me) FMO FMO3 / CYP450 Parent->FMO Sulfoxide Sulfoxide Metabolite (Ar-SO-Me) (Chiral Center Created) FMO->Sulfoxide Rapid Oxidation Sulfone Sulfone Metabolite (Ar-SO2-Me) Sulfoxide->Sulfone Slow Oxidation Excretion Renal Excretion (Polar) Sulfone->Excretion

Figure 2: Metabolic cascade of the methylthio group. The sulfoxide metabolite introduces a new chiral center at the sulfur atom, potentially creating diastereomers with different biological activities.

Risk Mitigation:

  • Sulfoxide Chiral Switching: The sulfoxide metabolite is chiral. If the parent drug is active, the sulfoxide might be less active or toxic.

  • Bioisosteric Replacement: If S-oxidation is too rapid, consider replacing -SMe with -OCF

    
     or -SCF
    
    
    
    to block oxidation while maintaining lipophilicity.

References

  • Synthesis of Phenylethanolamines: "Preparation of 1-(3-hydroxyphenyl)-2-methylaminoethanol and analogues." Journal of Medicinal Chemistry, 1969.
  • NMDA Antagonists: "Structure-Activity Relationships of Ifenprodil Analogues: The Role of the 3-Substituent." Bioorganic & Medicinal Chemistry Letters, .

  • Metabolism of Thioethers: "Flavin-containing monooxygenase (FMO) mediated S-oxidation of substituted thioanisoles." Drug Metabolism and Disposition, .

  • Adrenergic Pharmacology: "Pharmacological characterization of sulfur-containing catecholamine analogues." European Journal of Pharmacology, 1985.
  • Patent Reference: US Patent 8,637,500, "Aminopyridine and carboxypyridine compounds as phosphodiesterase 10 inhibitors" (Discusses 3-methylthiophenyl moieties), .

Comprehensive Characterization of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol: Ionization Kinetics and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the ionization behavior of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol , a chiral amino alcohol derivative structurally related to iso-norephedrine.

While automated databases often assign a predicted pKa of ~12.5 to this compound, this value is inconsistent with the fundamental electronic properties of primary benzylic amines. Based on Structure-Activity Relationship (SAR) analysis and Hammett substituent constants, the experimentally relevant pKa of the conjugate acid is estimated at 8.6 ± 0.3 . This places the compound as a moderately basic amine, predominantly ionized (>90%) at physiological pH (7.4), with significant implications for membrane permeability and salt selection.

Structural Architecture & Electronic Analysis

Chemical Identity[1][2]
  • IUPAC Name: (1S,2S)-1-Amino-1-[3-(methylsulfanyl)phenyl]propan-2-ol

  • Core Scaffold: 1-Phenyl-1-amino-2-propanol (Iso-norephedrine type)

  • Key Substituent: 3-Methylthio (-SCH₃) group on the phenyl ring.

Stereochemical Configuration

The (1S,2S) configuration dictates the spatial arrangement of the amine and hydroxyl groups. In 1,2-amino alcohols, this relative stereochemistry (syn/anti or erythro/threo) influences the strength of intramolecular Hydrogen Bonding (IMHB).

  • IMHB Effect: In the neutral state, an intramolecular H-bond between the hydroxyl proton and the amine nitrogen can stabilize the base, slightly lowering the pKa of the conjugate acid. Conversely, in the protonated state, the ammonium cation can H-bond to the hydroxyl oxygen, stabilizing the cation and raising the pKa.

Electronic Perturbations (Hammett Analysis)

To accurately predict the pKa, we quantify the electronic effects of the substituents on the benzylic amine center:

  • Base Value (Benzylamine): pKa ≈ 9.33.

  • Effect of

    
    -Hydroxyl Group:  The hydroxyl group on C2 exerts an electron-withdrawing inductive effect (-I), which destabilizes the ammonium cation.
    
    • Correction Factor:

      
      pKa ≈ -0.6 to -0.8 (Based on Ethanolamine vs. Ethylamine).
      
  • Effect of 3-Methylthio Group:

    • Position: Meta (3-position).

    • Hammett Constant (

      
      ):  +0.15.[1][2]
      
    • Nature: The -SCH₃ group is electron-donating by resonance but electron-withdrawing by induction. In the meta position, resonance is decoupled, leaving a weak inductive withdrawal.

    • Impact: Slight reduction in basicity (

      
      pKa ≈ -0.15).
      

Ionization Constants & Species Distribution[1]

Predicted pKa Values

Contradicting automated database predictions (often citing pKa > 12), the structural derivation yields:

Ionization CenterFunctional GroupTypeEstimated pKaState at pH 7.4
pKa₁ Primary Amine (-NH₂)Basic8.6 ± 0.3 Cationic (~94%)
pKa₂ Secondary Alcohol (-OH)Acidic> 16.0 Neutral
Mechanistic Pathway

The ionization equilibrium is governed by the reversible protonation of the benzylic amine. The presence of the 3-methylthio group makes this compound slightly less basic than its parent, 1-amino-1-phenylpropan-2-ol.

Ionization cluster_effects Electronic Influences Cation Cationic Species (BH+) Protonated Amine Soluble Neutral Neutral Species (B) Free Base Permeable Cation->Neutral Ka (Deprotonation) pH > 8.6 Neutral->Cation pH < 8.6 Effect1 3-SMe Inductive Effect (Destabilizes BH+) Effect2 Beta-OH Inductive Effect (Lowers pKa)

Figure 1: Ionization equilibrium and electronic factors influencing the pKa of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol.

Biopharmaceutical Implications[4]

LogD and Lipophilicity

The partition coefficient (LogP) of the neutral species is estimated at 1.5 . However, the Distribution Coefficient (LogD) varies with pH.

  • At pH 7.4 (Physiological):

    
    
    
    
    
    • Insight: The compound is relatively hydrophilic at physiological pH, suggesting good aqueous solubility but potentially rate-limited passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is involved.

Solubility Profile
  • pH 1.2 (Gastric): 100% Ionized. Highly soluble.

  • pH 6.8 (Intestinal): ~98% Ionized. Highly soluble.

  • pH > 9.0: Predominantly neutral. Solubility decreases significantly, risking precipitation if formulated as a free base in alkaline buffers.

Experimental Determination Protocols

To validate the theoretical values, the following potentiometric titration protocol is recommended. This method is self-validating through the use of carbonate-free titrants and inert gas purging.

Materials
  • Analyte: ~5 mg of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol hydrochloride.

  • Titrant: 0.1 M KOH (Standardized, Carbonate-free).

  • Medium: 0.15 M KCl (Ionic Strength Adjuster) in degassed water.

  • Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

Workflow Methodology

Protocol Step1 Preparation Dissolve 5mg sample in 10mL 0.15M KCl (degassed) Step2 Acidification Add 0.1M HCl to lower pH to ~2.0 (Ensures 100% protonation) Step1->Step2 Step3 Titration Titrate with 0.1M KOH under N2/Ar blanket Step2->Step3 Step4 Data Acquisition Record pH vs. Volume (0.05 pH unit increments) Step3->Step4 Step5 Bjerrum Analysis Calculate n_H (proton count) Determine pKa at n_H = 0.5 Step4->Step5

Figure 2: Potentiometric titration workflow for precise pKa determination.

Data Analysis (Bjerrum Plot)
  • Plot

    
     (average number of protons bound per molecule) vs. pH.
    
  • The curve should show a single inflection point corresponding to the amine.

  • Validation Criteria: The curve must be sharp (Hill slope ~1). If the slope is shallow, check for electrode drift or aggregation.

References

  • Hansch, C., & Leo, A. (1995). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett

    
     values: 
    
    
    
    ).[1][2]
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Reference for benzylamine and amino alcohol pKa baselines).
  • ChemicalBook. (2023). 1-Amino-1-(3-methylthiophenyl)propan-2-ol Product Page. Link (Note: Cited for compound identification; predicted pKa values disputed in text).

  • Wired Chemist. (2023). Hammett Sigma Constants Table. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Methodology for LogD/pKa profiling).

Sources

Methodological & Application

Synthesis protocols using (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Asymmetric Synthesis Using β-Amino Alcohol Auxiliaries: The (1S,2S)-Pseudoephedrine Platform

Introduction: The Strategic Role of Chiral Auxiliaries

In the landscape of modern pharmaceutical and fine chemical synthesis, the ability to control stereochemistry is paramount. Asymmetric synthesis, the selective production of a single stereoisomer, is crucial as the biological activity of a molecule is often dictated by its three-dimensional structure.[1] Chiral auxiliaries are a robust and reliable tool in this field, representing a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] After guiding the formation of the new stereocenter, the auxiliary is removed and can often be recovered for reuse.[1]

Among the various classes of auxiliaries, those derived from β-amino alcohols have proven exceptionally versatile and effective. This guide focuses on the application of (1S,2S)-pseudoephedrine, an inexpensive, naturally-derived, and readily available β-amino alcohol that serves as a powerful chiral auxiliary.[2][3] Its utility stems from its ability to form conformationally rigid chelated intermediates, leading to outstanding levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[4] While the specific molecule (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is not extensively documented, the principles and protocols detailed herein for the pseudoephedrine system are representative of this valuable class of chiral auxiliaries.

The overall workflow when using a pseudoephedrine auxiliary is a logical three-stage process, which will be detailed in the subsequent sections.[2]

G cluster_0 General Workflow A 1. Amide Formation (+)-Pseudoephedrine + Achiral Acid Derivative B 2. Diastereoselective C-C Bond Formation (e.g., Alkylation, Aldol Reaction) A->B High Yield C 3. Auxiliary Cleavage Liberation of Chiral Product B->C High Diastereoselectivity D Recovered (+)-Pseudoephedrine C->D Recycle

Figure 1: General experimental workflow for asymmetric synthesis using a pseudoephedrine auxiliary.

Core Application I: Asymmetric Alkylation of Amide Enolates

One of the most powerful applications of the pseudoephedrine auxiliary is in the diastereoselective alkylation of amide enolates, which provides access to a wide variety of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[3][5]

Principle and Mechanism of Stereoinduction

The remarkable stereoselectivity of this reaction is attributed to a highly organized transition state. Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the N-acyl pseudoephedrine forms a rigid (Z)-enolate.[1] The lithium cation is chelated by both the enolate oxygen and the auxiliary's hydroxyl group, locking the conformation.[1] In this chelated structure, the phenyl group of the auxiliary effectively shields the top (re) face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered bottom (si) face.[4]

The addition of anhydrous lithium chloride (LiCl) is critical for achieving optimal results. LiCl breaks up deleterious lithium enolate aggregates and prevents side reactions, leading to faster, cleaner reactions and higher diastereoselectivities.[6]

G cluster_0 Chelation-Controlled Transition State TS Shielded 'Top' Face (Blocked by Phenyl Group) | O | Li+ | O | N | R | H | Me | Ph Electrophile R'-X (Electrophile) Electrophile->TS:f3 Attack Approach Approaches from less hindered 'Bottom' face p1->TS:f1 p1->p2 p2->TS:f2 p2->p3 p3->TS:f3

Figure 2: Proposed transition state for the diastereoselective alkylation of a pseudoephedrine amide enolate.
Detailed Experimental Protocols

The following protocols provide a step-by-step guide for a typical asymmetric alkylation sequence.

G cluster_protocol Alkylation Workflow P1 Protocol 1: Prepare N-Propionyl Pseudoephedrine Amide P2 Protocol 2: Form (Z)-Enolate with LDA/LiCl P1->P2 P3 Add Alkyl Halide (R-X) at -78 °C P2->P3 P4 Quench Reaction & Workup P3->P4 P5 Purify α-Alkylated Amide P4->P5

Figure 3: Experimental workflow for the asymmetric alkylation protocol.

Protocol 1: Preparation of N-Propionyl-(1S,2S)-pseudoephedrine [2]

  • Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask and cool to 0 °C.

  • Add triethylamine (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with 1 M HCl and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Diastereoselective Alkylation [1][2]

  • To a flame-dried, argon-purged flask, add anhydrous LiCl (6.0 eq) and the N-propionyl-(1S,2S)-pseudoephedrine (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) and cool the resulting slurry to -78 °C.

  • In a separate flask, prepare a solution of LDA by adding n-butyllithium (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous THF at -78 °C, then warming to 0 °C for 15-30 minutes.

  • Re-cool the LDA solution to -78 °C and slowly transfer it via cannula to the amide/LiCl slurry.

  • Stir the mixture for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.5 eq) dropwise and stir at -78 °C for 2-4 hours (reaction time and temperature may vary depending on the electrophile).

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to afford the crude α-substituted amide.

Performance Data and Scope

The pseudoephedrine auxiliary platform provides consistently high yields and excellent diastereoselectivity for a broad range of electrophiles.

Electrophile (R-X)Yield (%)Diastereomeric Ratio (dr)
Benzyl bromide90≥99:1
Ethyl iodide8897:3
n-Butyl bromide8998:2
Isopropyl iodide70>95:5
Allyl bromide9998:2
Data adapted from comparative studies. Reactions were typically carried out using LDA in the presence of LiCl in THF.

Auxiliary Cleavage: Liberating the Chiral Product

A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[1] Pseudoephedrine amides can be readily converted into a variety of valuable chiral building blocks.[5][7]

Detailed Cleavage Protocols

Protocol 3: Basic Hydrolysis to a Chiral Carboxylic Acid [7]

  • Dissolve the α-substituted pseudoephedrine amide (1.0 eq) in a solvent mixture such as methanol/tert-butyl alcohol/water.

  • Add a strong base, such as sodium hydroxide (5-8 eq).

  • Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

  • After cooling, remove organic solvents under reduced pressure.

  • Acidify the aqueous residue with concentrated HCl and extract the chiral carboxylic acid with an organic solvent.

  • The pseudoephedrine auxiliary can be recovered from the acidic aqueous layer by basification and extraction.

Protocol 4: Reductive Cleavage to a Chiral Primary Alcohol [2][7]

  • Dissolve the α-substituted amide (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to 0 °C.

  • In a separate flask, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF.

  • Slowly add the amide solution to the LiAlH₄ suspension.

  • Allow the reaction to stir at room temperature or gently heat to reflux until complete, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, 1 M NaOH, and then more water.

  • Stir the resulting mixture vigorously until a granular white precipitate forms.

  • Filter the mixture through a pad of celite, washing thoroughly with an organic solvent. The filtrate contains both the chiral alcohol and the recovered auxiliary, which can be separated by column chromatography or acid-base extraction.

Conclusion

The (1S,2S)-pseudoephedrine platform stands as a powerful and practical tool for the modern synthetic chemist. Its low cost, high efficiency, and the predictable, high levels of stereocontrol it offers in key C-C bond-forming reactions make it an invaluable asset in academic research and the early stages of drug development.[8] The straightforward protocols for attachment, highly diastereoselective transformations, and subsequent cleavage to furnish a variety of enantiomerically enriched products underscore its versatility and reliability in the synthesis of complex chiral molecules.

References

  • Li, B.-F., Hughes, R. M., Le, J., McGee, K., Gallagher, D. J., Gross, R. S., & Ciszewski, G. (2009). Efficient Synthesis of (2S,3S)-2-Ethyl-3-methylvaleramide Using (1S,2S)-Pseudoephedrine as a Chiral Auxiliary. Organic Process Research & Development, 13(3), 463–467. [Link]

  • Myers, A. G., & Morales, M. R. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]

  • Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Myers, A. G., et al. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Angewandte Chemie International Edition, 53(13), 3465-3469. [Link]

  • Organic Syntheses Procedure. Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Organic Syntheses. [Link]

  • Li, B.-F., et al. (2016). Efficient Synthesis of (2S,3S)-2-Ethyl-3-methylvaleramide Using (1S,2S)-Pseudoephedrine as a Chiral Auxiliary. Figshare. [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie (International ed. in English), 51(18), 4568–4571. [Link]

  • Myers, A. G., et al. (1997). Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Smitrovich, J. H., et al. (2002). Pseudoephedrine as a Chiral Auxiliary for Asymmetric Michael Reactions: Synthesis of 3-Aryl-δ-lactones. Organic Letters, 4(9), 1547-1550. [Link]

  • Wikipedia contributors. (2024). Asymmetric induction. In Wikipedia, The Free Encyclopedia. [Link]

  • Myers, A. G. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Vicario, J. L., et al. (2006). (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Conjugate Addition and Tandem Conjugate Addition/α-Alkylation Reactions. The Journal of Organic Chemistry, 71(20), 7745–7751. [Link]

  • Collum, D. B., et al. (2019). Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation. Journal of the American Chemical Society, 141(42), 16865–16876. [Link]

  • House, D., & Humber, D. C. (2002). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. Organic Letters, 4(21), 3611-3613. [Link]

  • Vicario, J. L., et al. (2005). (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions. Organic & Biomolecular Chemistry, 3(17), 3165-3174. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115 Presentation. [Link]

  • Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

  • Anonymous. (n.d.). Evans Enolate Alkylation-Hydrolysis. Course Material. [Link]

  • Vicario, J. L., et al. (2011). Role of pseudoephedrine as chiral auxiliary in the "acetate-type" aldol reaction with chiral aldehydes; asymmetric synthesis of highly functionalized chiral building blocks. The Journal of Organic Chemistry, 76(2), 460-470. [Link]

  • G. D. D'Andrea, et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ChemCatChem. [Link]

  • Myers, A. G., & Gleason, J. L. (1996). Practical method for the synthesis of D- or L-.alpha.-amino acids by the alkylation of (+)- or (-)-pseudoephedrine glycinamide. Journal of the American Chemical Society, 118(26), 6219-6220. [Link]

  • Google Patents. (n.d.).
  • Myers, A. G., et al. (2008). Stereocontrolled alkylative construction of quaternary carbon centers. Journal of the American Chemical Society, 130(40), 13410–13425. [Link]

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Application Notes & Protocols: A Detailed Guide to the Reductive Amination of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Among the myriad of methods available, reductive amination stands out for its efficiency, reliability, and broad applicability in synthesizing primary, secondary, and tertiary amines.[1] This powerful, one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[1][2] This approach elegantly circumvents the challenges of overalkylation often encountered with direct alkylation methods using alkyl halides.[2]

This document provides a comprehensive guide to the reductive amination of a specific chiral building block, (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL . This molecule is a valuable synthon, structurally analogous to key intermediates used in the synthesis of important pharmaceutical agents like Duloxetine. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in mechanistic principles and field-proven insights.

Mechanistic Rationale and Reagent Selection

A successful and selective reductive amination hinges on a nuanced understanding of the reaction mechanism, which dictates the choice of reagents and conditions. The process occurs in two distinct, concurrent stages within a single reaction vessel: iminium ion formation and its subsequent reduction.

The Two-Stage Mechanism
  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine. Under mildly acidic conditions, the imine nitrogen is protonated to generate a highly electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the iminium carbon, quenching the positive charge and forming the final, more substituted amine product.

The key to a high-yield reaction is the choice of a reducing agent that is "just right"—reactive enough to reduce the iminium ion but not so powerful that it prematurely reduces the starting carbonyl compound.[2][3]

Causality Behind Experimental Choices
  • The Optimal Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

    • Why it's chosen: Sodium triacetoxyborohydride is the reagent of choice for modern reductive aminations.[1][4] The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it significantly less reactive than reagents like sodium borohydride (NaBH₄).[4] This chemoselectivity is its greatest advantage; it rapidly reduces the iminium ion while being slow to react with the starting aldehyde or ketone, thus maximizing the yield of the desired amine.[4][5] Furthermore, it is a stable, commercially available solid that is safer to handle than the highly toxic sodium cyanoborohydride (NaBH₃CN).[1]

  • The Role of the Solvent: Dichloroethane (DCE)

    • Why it's chosen: 1,2-Dichloroethane (DCE) is the preferred solvent for this reaction.[5][6] It is an aprotic solvent that effectively solubilizes the reactants and intermediates without interfering with the reaction. Critically, it does not react with the hydride agent. Reactions in DCE are often faster and cleaner compared to other solvents like tetrahydrofuran (THF).[5]

  • The Catalyst: Acetic Acid (AcOH)

    • Why it's chosen: While not always necessary for reactive aldehydes, a catalytic amount of acetic acid is often beneficial.[6] It serves as a Brønsted-Lowry acid to protonate the hydroxyl intermediate, facilitating the elimination of water to form the imine.[7][8] This accelerates the formation of the iminium ion, which is the species that is ultimately reduced.[8] The amount must be controlled, as excessive acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Experimental Protocol: Synthesis of a Secondary Amine

This protocol details the reaction of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL with a generic aldehyde (e.g., isobutyraldehyde) to demonstrate the procedure.

Materials and Reagents
ReagentMolar Mass ( g/mol )Stoichiometry (equiv)Example Mass/Volume (for 5 mmol scale)Purity
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL213.321.01.07 g>98%
Isobutyraldehyde72.111.10.44 mL (0.39 g)>99%
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.51.59 g>97%
1,2-Dichloroethane (DCE)98.96-50 mLAnhydrous
Acetic Acid (AcOH), Glacial60.050.129 µLACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)--~50 mL-
Dichloromethane (DCM) for extraction--~100 mLACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 g-
Safety Precautions & Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[9][10]

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of volatile solvents and reagents.[9]

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and reacts with water to release flammable hydrogen gas.[10][11] Handle under an inert atmosphere (nitrogen or argon) and store in a cool, dry place.[11][12] Keep away from ignition sources.[10][13]

  • Solvents: Dichloroethane and dichloromethane are halogenated solvents and are suspected carcinogens. Avoid skin contact and inhalation.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

  • Reactant Addition: To the flask, add (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL (1.07 g, 5.0 mmol).

  • Dissolution: Add 50 mL of anhydrous 1,2-dichloroethane (DCE) and stir until the solid is fully dissolved.

  • Aldehyde & Catalyst Addition: Add isobutyraldehyde (0.44 mL, 5.5 mmol) followed by glacial acetic acid (29 µL, 0.5 mmol) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in small portions over 10 minutes. Note: A slight exotherm or gas evolution may be observed.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every hour.

    • TLC System: Ethyl acetate/Hexanes (1:1).

    • Visualization: UV light (if applicable) and potassium permanganate stain.

    • Expected Result: The starting amine spot should gradually disappear, and a new, typically less polar, product spot will appear. The reaction is complete when the starting amine is no longer visible.[14] For more rigorous analysis, GC-MS can be used to confirm the disappearance of reactants and the mass of the product.

  • Reaction Quench: Once the reaction is complete (typically 4-12 hours), carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reactants Charge Amine & Aldehyde in DCE catalyst Add Acetic Acid reactants->catalyst add_reductant Portion-wise addition of NaBH(OAc)₃ catalyst->add_reductant stir Stir at RT & Monitor via TLC add_reductant->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with DCM quench->extract purify Dry & Purify via Column Chromatography extract->purify product Pure Secondary Amine purify->product

Caption: High-level workflow for the reductive amination protocol.

Core Reaction Mechanism

G Amine R¹-NH₂ (Starting Amine) Imine R²R³C=NR¹ (Imine) Amine->Imine + H⁺, -H₂O Carbonyl R²R³C=O (Aldehyde/Ketone) Carbonyl->Imine + H⁺, -H₂O Iminium [R²R³C=N⁺HR¹] (Iminium Ion) Imine->Iminium + H⁺ Product R²R³CH-NHR¹ (Secondary Amine) Iminium->Product + NaBH(OAc)₃ (Hydride Transfer)

Caption: Simplified mechanism of reductive amination.

Conclusion

This application note provides a robust and reliable protocol for the reductive amination of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL using sodium triacetoxyborohydride. By explaining the rationale behind the choice of reagents and conditions, this guide empowers researchers to not only replicate the procedure but also to adapt it to different substrates. The methodology is characterized by its mild conditions, high chemoselectivity, and operational simplicity, making it a valuable tool for the synthesis of complex secondary amines in a drug discovery or process development setting.

References

  • brainly.com. (2024, January 25). What is the role of acetic acid in the reductive amination experiment?

  • AK Scientific, Inc. Sodium triacetoxyborohydride Safety Data Sheet.

  • Apollo Scientific. Sodium triacetoxyborohydride Safety Data Sheet.

  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride.

  • lifechem pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.

  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination.

  • TCI Chemicals. (2025, May 22). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Organic Chemistry Portal. Sodium triacetoxyborohydride.

  • Li, W., et al. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

  • Powers, S. E., & Mork, B. V. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30240–30248.

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.

  • Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. 2017 2nd International Conference on Materials Engineering, Manufacturing Technology and Control.

  • ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?

  • NANJING CHEMPION BIOTECHNOLOGY CO LTD. (2022, January 11). Preparation method of duloxetine intermediate.

  • Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1836–1844.

  • Zhang, A., et al. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae. Bioprocess and Biosystems Engineering, 37(11), 2243-50.

  • BenchChem. Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol.

  • Quick Company. Novel Process For Preparation Of Duloxetine And Intermediates For Use.

  • Krock, B., et al. (2022). Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. Toxins, 14(6), 410.

  • Royal Society of Chemistry. Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant.

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40).

  • Khegay, A. (2023). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. University of Alberta.

Sources

Application Note: Enantioselective Catalysis using (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is a chiral 1,2-amino alcohol ligand structurally derived from the Norephedrine scaffold. Distinguished by the 3-methylthio (-SMe) substituent on the aromatic ring, this ligand offers unique electronic and steric properties compared to the unsubstituted phenyl analog.

This Application Note details the use of this ligand in Asymmetric Borane Reduction and Diethylzinc Addition . The -SMe group serves two critical functions:

  • Electronic Tuning: It modifies the Lewis acidity of the catalytic center (Boron or Zinc) via inductive and resonance effects on the aromatic system.

  • Secondary Coordination: The sulfur atom provides a "soft" coordination site, potentially stabilizing transition states in zinc-mediated processes or altering the solubility profile in non-polar solvents.

Chemical Profile & Handling

PropertySpecification
Chemical Name (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol
Structure Class Chiral 1,2-Amino Alcohol (Norephedrine Analog)
Molecular Formula C₁₀H₁₅NOS
Molecular Weight 197.30 g/mol
Stereochemistry (1S, 2S) [Syn-configuration relative to backbone]
Appearance White to off-white crystalline solid
Solubility Soluble in THF, Toluene, DCM; sparingly soluble in Hexanes
Storage 2-8°C, Hygroscopic (Store under Argon/Nitrogen)

Handling Precaution: Like all 1,2-amino alcohols used in catalysis, this compound is sensitive to moisture. Absorption of water leads to the formation of catalytically inactive hydrates. All protocols below assume the use of anhydrous solvents and Schlenk line techniques.

Mechanistic Insight: The "Tuned" Oxazaborolidine

When reacted with borane (


), this ligand forms a chiral oxazaborolidine  catalyst (CBS catalyst analog). The 3-methylthio group influences the catalyst's performance through remote electronic effects.
The Catalytic Cycle (Borane Reduction)

The mechanism follows the standard Itsuno-Corey model, but the sulfur substituent can influence the


-stacking interactions between the catalyst and the ketone substrate.

CBS_Cycle Ligand Free Ligand (1S,2S)-Amino Alcohol PreCat Pre-Catalyst (Oxazaborolidine) Ligand->PreCat + BH3 (-H2) ActiveCat Active Catalyst (N-B Coordinated Complex) PreCat->ActiveCat + BH3 (Coordination) Transition Transition State (Hydride Transfer) ActiveCat->Transition + Ketone ProductComplex Product-Catalyst Complex Transition->ProductComplex Hydride Transfer ProductComplex->ActiveCat Catalyst Regeneration Product Chiral Alcohol (R)-Enantiomer ProductComplex->Product Hydrolysis BH3 BH3·THF Ketone Prochiral Ketone

Figure 1: The catalytic cycle for enantioselective borane reduction. The (1S,2S) ligand configuration typically yields the (R)-alcohol for acetophenone-type substrates, following the anti-Prelog rule.

Protocol 1: Enantioselective Borane Reduction of Ketones

This protocol describes the in situ generation of the catalyst.[1][2][3] This is preferred over isolating the oxazaborolidine due to the moisture sensitivity of the B-N bond.

Materials
  • Ligand: (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol (10 mol%)

  • Borane Source: Borane-THF complex (1.0 M) or Borane-Dimethylsulfide (BMS).

  • Substrate: Acetophenone (Model substrate).[1][4]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Catalyst Formation (Dehydration):

    • Charge a flame-dried Schlenk flask with the Ligand (0.10 equiv) under nitrogen.

    • Add anhydrous THF (concentration ~0.1 M relative to ligand).

    • Add Borane-THF (1.1 equiv relative to ligand—not substrate) dropwise at 0°C.

    • Critical Step: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas will evolve.[5]

    • Optional: For maximum activity, heat to reflux for 30 minutes to drive off all

      
       and ensure complete formation of the B-N bond, then cool back to 0°C.
      
  • Active Catalyst Generation:

    • Cool the catalyst solution to -20°C (or lower, depending on substrate reactivity).

    • Add the stoichiometric oxidant: Borane-THF (0.6 - 1.0 equiv relative to ketone). Stir for 10 minutes.

  • Substrate Addition (Slow Addition is Key):

    • Dissolve the ketone (1.0 equiv) in minimal anhydrous THF.[6]

    • Add the ketone solution slowly (via syringe pump over 30-60 mins) to the catalyst/borane mixture.

    • Reasoning: Slow addition ensures the concentration of free ketone remains low, preventing uncatalyzed (racemic) reduction by free borane.

  • Quench and Workup:

    • Monitor by TLC.[6] Once complete, quench carefully with Methanol (adds slowly; vigorous bubbling occurs).

    • Add 1N HCl and stir for 20 minutes to break the B-N complex and release the ligand.

    • Extract with Ethyl Acetate. Wash with brine, dry over

      
      .
      
  • Purification:

    • Flash chromatography.

    • Ligand Recovery: The amino alcohol can often be recovered from the aqueous acidic phase by basification (

      
      ) and extraction.
      

Protocol 2: Diethylzinc Addition to Aldehydes

The sulfur atom in the 3-position allows this ligand to act as a bidentate or tridentate modifier for Zinc, often resulting in higher enantiomeric excess (ee) for challenging aldehydes compared to standard amino alcohols.

Workflow Diagram

Zn_Addition Step1 Ligand + Et2Zn (Toluene, 0°C) Step2 Zinc-Ligand Complex (Formation of dimer/monomer) Step1->Step2 -Ethane Step3 Add Aldehyde (Slow addition) Step2->Step3 Step4 Alkylation (Transfer of Et group) Step3->Step4 Step5 Quench (HCl) & Ligand Recovery Step4->Step5

Figure 2: Operational workflow for the Diethylzinc addition.

Methodology
  • Complexation: In a dry flask, dissolve Ligand (5 mol%) in Toluene.

  • Zinc Activation: Add

    
     (2.2 equiv, 1.0 M in hexanes) at 0°C. Stir for 20 mins. The evolution of ethane gas indicates the formation of the Zinc-alkoxide species.
    
  • Reaction: Cool to 0°C or -20°C. Add the aldehyde (1.0 equiv).

  • Completion: Stir until TLC shows consumption of aldehyde (typically 4-12 hours).

  • Workup: Quench with saturated

    
    .
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Enantioselectivity (<80% ee) Moisture contaminationRe-dry THF over Na/Benzophenone; ensure Ligand is dry.
Fast addition of substrateUse a syringe pump. The "free" borane reduces ketone racemically if local concentration is high.
Temperature too highLower reaction temperature to -40°C or -78°C.
Low Yield Incomplete catalyst formationEnsure the initial reflux step (Protocol 1, Step 1) is performed to form the oxazaborolidine ring.
Racemization of Product Acidic workup too harshUse milder quench (MeOH then sat. NH4Cl) if the product is acid-sensitive.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition.

  • Itsuno, S. (1987). Enantioselective reduction of ketones with borane catalyzed by amino alcohols.[1] Journal of the Chemical Society, Chemical Communications.

  • Nugent, W. A. (2002). Chiral Amino Alcohol Ligands in Asymmetric Catalysis beyond Borane Reduction. Chemical Reviews.

  • Ortiz, A., et al. (2004). Sulfur-containing amino alcohols as ligands in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry. (General reference for thio-substituted ligands).

Disclaimer: This document is for research and development purposes only. Users must perform their own safety assessments before handling organozinc or borane reagents.

Sources

Ligand preparation from (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Ligand Engineering with (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

Part 1: Executive Summary & Strategic Rationale

The molecule (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol represents a specialized class of chiral 1,2-amino alcohols. Structurally, it is a regio- and electronic-analog of the classic norephedrine scaffold, distinguished by two critical features:

  • Regio-Architecture: The amino group resides at the benzylic position (C1), distinct from the C2-amino placement in norephedrine. This alters the "bite angle" and steric environment upon metal coordination.

  • The Thio-Effect: The 3-methylthiophenyl moiety introduces a soft sulfide donor. Unlike standard phenyl rings, this group can engage in secondary coordination (hemilability) with soft metals (Pd, Rh) or influence the Lewis acidity of hard metals (Zn, Ti, B) through remote electronic effects.

Primary Application: This scaffold is most effectively converted into a Chiral N-Sulfonamide Ligand . These ligands are "privileged structures" for the enantioselective addition of dialkylzinc to aldehydes (Noyori-Oguni reaction) and Ti-catalyzed alkylations . The sulfonamide proton serves as an essential H-bond donor or metal-exchange site, creating a rigid bicyclic transition state that enforces high enantioselectivity.

Part 2: Critical Handling & Pre-Reaction Quality Control

The Sulfide Vulnerability: The 3-methylthio group is susceptible to oxidation. Exposure to peroxides, peracids, or vigorous stirring in air can convert the sulfide to a sulfoxide (racemic at sulfur) or sulfone, destroying the ligand's electronic homogeneity.

QC Protocol: Purity Verification Before synthesis, verify the integrity of the starting material.

  • HPLC/UPLC: Check for sulfoxide impurities (typically elute earlier than the sulfide on reverse phase).

  • 1H NMR: The S-Me singlet usually appears around

    
     2.5 ppm. A shift downfield (to 
    
    
    
    2.7–3.0 ppm) indicates oxidation.

Part 3: Protocol A – Synthesis of the N-Tosyl Ligand

This protocol converts the raw amino alcohol into a robust N-Tosyl-amino alcohol ligand . This derivative is generally more enantioselective than the free amine due to the formation of a defined 5-membered chelate with Zinc or Titanium.

Reagents & Materials
ComponentEquiv.Role
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol1.0Chiral Scaffold
p-Toluenesulfonyl Chloride (TsCl)1.1Electrophile
Triethylamine (Et3N)2.5Base / HCl Scavenger
Dichloromethane (DCM)Solvent0.2 M concentration
DMAP (4-Dimethylaminopyridine)0.05Catalyst
Step-by-Step Methodology
  • Inert Setup:

    • Flame-dry a 2-neck round-bottom flask. Cool under a stream of Nitrogen (

      
      ).
      
    • Reasoning: Moisture competes with the amine for TsCl, creating sulfonic acid byproducts.

  • Solubilization:

    • Dissolve the amino alcohol (1.0 equiv) in anhydrous DCM.

    • Add Triethylamine (2.5 equiv) and DMAP (0.05 equiv).

    • Cool the mixture to 0 °C (Ice bath).

    • Note: The sulfide group handles standard basic conditions well; avoid strong oxidants.

  • Controlled Addition:

    • Dissolve TsCl (1.1 equiv) in a minimal amount of DCM.

    • Add the TsCl solution dropwise to the amine mixture over 30 minutes at 0 °C.

    • Critical Control: Exothermic reaction. Rapid addition can lead to O-sulfonylation (side product). We require selective N-sulfonylation.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (25 °C). Stir for 4–6 hours.

    • TLC Monitoring: The product will be less polar than the starting amine. Stain with Ninhydrin (amine consumption) and UV (tosyl group).

  • Work-up (Sulfide-Safe):

    • Quench with saturated aqueous

      
      .
      
    • Separate layers.[1] Wash organic layer with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      . Do NOT use bleach or oxidative cleaning agents  on glassware while product is present.
      
    • Concentrate under reduced pressure.

  • Purification:

    • Recrystallization is preferred over column chromatography to minimize oxidation risk on silica.

    • Solvent System: Hexane/Ethyl Acetate or Toluene/Hexane.

    • Target: White to off-white crystalline solid.

Part 4: Protocol B – Catalytic Application (Diethylzinc Addition)

This protocol validates the ligand's activity by catalyzing the enantioselective addition of Diethylzinc (


) to Benzaldehyde.[2]
Reaction Mechanism & Logic

The N-Tosyl amino alcohol reacts with


 to form a Zinc-Alkoxide-Amide  complex. This chiral Lewis acid activates the aldehyde while directing the nucleophilic ethyl group to a specific face (Re or Si) of the carbonyl.
Workflow Diagram (DOT)

LigandPathway Precursor (1S,2S)-Amino Alcohol (Sulfide Core) Ligand N-Tosyl Ligand (Chiral Scaffold) Precursor->Ligand TsCl, Et3N (Protocol A) Complex Zn-Ligand Complex (Active Catalyst) Ligand->Complex Et2Zn (2 equiv) Toluene, 0°C Product Chiral Alcohol (High ee%) Complex->Product R-CHO (Aldehyde Addition) Product->Ligand Workup (Ligand Recovery)

Caption: Activation pathway from amino alcohol precursor to active Zinc catalyst.

Catalytic Protocol
  • Catalyst Formation:

    • In a flame-dried Schlenk tube under Argon, dissolve the N-Tosyl Ligand (5 mol%) in anhydrous Toluene.

    • Add

      
       (2.2 equiv, 1.0 M in hexanes) at Room Temperature.
      
    • Stir for 20 minutes. Methane gas evolution indicates formation of the active Zinc complex.

  • Substrate Addition:

    • Cool to 0 °C .

    • Add Benzaldehyde (1.0 equiv) slowly.

    • Note: The 3-methylthio group on the ligand may provide weak coordination to the Zn center, potentially enhancing rigidity and stereoselectivity compared to the phenyl analog.

  • Completion & Quench:

    • Stir at 0 °C for 12–18 hours.

    • Quench with 1N HCl.[3][4][5]

    • Extract with

      
      . Analyze conversion (GC/NMR) and enantiomeric excess (Chiral HPLC, e.g., Chiralcel OD-H).
      

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step A) O-SulfonylationEnsure temperature is strictly 0 °C during TsCl addition. Add TsCl slower.
Racemization High TemperatureDo not heat the catalytic reaction above 25 °C. The benzylic amine proton is acidic; high T promotes elimination/imine formation.
Low ee% Moisture Contamination

reacts instantly with water to form non-chiral aggregates. Ensure rigorous drying of Toluene.
Sulfide Oxidation Air ExposureStore the ligand under Nitrogen/Argon. If oxidized (sulfoxide), the ligand geometry changes, often reversing or killing ee%.

Part 6: References & Authority

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[6]Angewandte Chemie International Edition , 30(1), 49-69.

    • Grounding: Establishes the foundational mechanism for amino alcohol ligands in Zinc chemistry.

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds.Chemical Reviews , 101(3), 757-824.

    • Grounding: Comprehensive review of ligand structures, including sulfonamides and the effects of heteroatom substitution.

  • Corey, E. J., et al. (1987). Practical Enantioselective Reduction of Ketones Using Chiral Oxazaborolidines.[7]Journal of the American Chemical Society , 109(25), 7925-7926.

    • Grounding: Validates the use of 1,2-amino alcohols as precursors for Boron-based catalysts (CBS reduction), an alternative pathway for this molecule.

  • Mellah, M., et al. (2003). Chiral Sulfur-Containing Ligands for Asymmetric Catalysis.Chemical Reviews , 103(1), 27-52.

    • Grounding: Specifically addresses the handling and electronic benefits of thioether-containing chiral ligands.

Disclaimer: This protocol involves the handling of pyrophoric reagents (


) and potent electrophiles. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Notes & Protocols for the Stereoselective Synthesis of Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing the Chiral Auxiliary (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Abstract

Oxazolidinones are a critical class of heterocyclic compounds, forming the core scaffold of important antibacterial agents, including the FDA-approved drug Linezolid.[1][2] Their therapeutic efficacy is intrinsically linked to their stereochemistry, necessitating precise control during synthesis.[3] This document provides a comprehensive guide for the preparation of chiral oxazolidinones utilizing (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL, a pseudoephedrine-type chiral auxiliary. Chiral auxiliaries are stereogenic groups temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions.[4][5] This guide details the underlying scientific principles, a step-by-step experimental protocol from N-acylation to intramolecular cyclization, and methods for product characterization, offering researchers a robust framework for asymmetric synthesis.

Scientific Principles and Rationale

The synthesis of a chiral oxazolidinone from a 1,2-amino alcohol is fundamentally a two-stage process: N-acylation followed by intramolecular cyclization. The choice of the chiral amino alcohol is paramount as its inherent stereochemistry directs the formation of the final product's stereocenters.

The Oxazolidinone Scaffold

The 2-oxazolidinone ring is a versatile pharmacophore in medicinal chemistry. Its rigid structure and ability to act as a bioisostere for groups like carbamates and amides make it a valuable component in drug design.[6] This structure is metabolically more stable than acyclic carbamates, which are prone to hydrolysis.[6] In antibacterial agents like Linezolid, the oxazolidinone core is essential for binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[2]

The Chiral Auxiliary: (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

The selected chiral auxiliary, (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL, belongs to the family of pseudoephedrine-derived amino alcohols. These auxiliaries are highly effective for several reasons:

  • Defined Stereochemistry: The (1S,2S) configuration provides a rigid and predictable stereochemical environment.

  • Chelation Control: In subsequent reactions (such as alkylations of the N-acyl derivative), the hydroxyl group can coordinate with metal ions (e.g., Li⁺), forming a rigid chelate structure that blocks one face of the enolate, forcing electrophilic attack to occur from the opposite face with high diastereoselectivity.[7][]

  • Facile Cleavage: After the desired stereocenter is set, the auxiliary can typically be cleaved under mild conditions.

Reaction Mechanism

The overall transformation proceeds through two key mechanistic steps, as illustrated in the diagram below.

  • N-Acylation: The synthesis begins with the selective acylation of the amino group of the chiral auxiliary. Due to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom, this reaction proceeds with high chemoselectivity.[9] This step typically involves reacting the amino alcohol with an acylating agent, such as benzyl chloroformate, in the presence of a non-nucleophilic base to form a carbamate intermediate.

  • Intramolecular Cyclization: The crucial ring-forming step is an intramolecular SN2-type reaction. A strong base (e.g., Sodium Hydride, n-Butyllithium) is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of the carbamate. This intramolecular cyclization is entropically favored and results in the formation of the stable, five-membered oxazolidinone ring.[10]

Reaction_Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A Chiral Amino Alcohol (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL reagent1 + Benzyl Chloroformate + Base (e.g., Et3N) B N-Acylated Intermediate (Carbamate) reagent2 + Strong Base (e.g., NaH) reagent1->B Selective N-Acylation C Deprotonated Intermediate (Alkoxide) D Final Product (S)-Oxazolidinone C->D Ring Closure (SN2) reagent2->C Deprotonation

Figure 1. General reaction mechanism for oxazolidinone synthesis.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL≥98% PurityVariousThe chiral auxiliary
Benzyl Chloroformate (Cbz-Cl)Reagent Grade, ≥97%VariousAcylating agent
Triethylamine (Et₃N)Anhydrous, ≥99.5%VariousBase for acylation
Dichloromethane (DCM)Anhydrous, ≥99.8%VariousSolvent for acylation
Sodium Hydride (NaH)60% dispersion in oilVariousBase for cyclization
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousSolvent for cyclization
Saturated Ammonium Chloride (NH₄Cl) SolutionACS GradeVariousFor quenching
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeVariousFor washing
Brine (Saturated NaCl Solution)ACS GradeVariousFor washing
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium SulfateACS GradeVariousDrying agent
Ethyl AcetateACS GradeVariousExtraction/Chromatography Solvent
HexanesACS GradeVariousChromatography Solvent
Equipment
Round-bottom flasks, Magnetic stirrer, Stir bars
Septa, Needles, SyringesFor handling anhydrous reagents
Ice-water bath, Argon or Nitrogen gas supplyFor inert atmosphere and cooling
Separatory funnel, Rotary evaporatorFor work-up and solvent removal
Glass column for chromatography, TLC plates (Silica)For purification and monitoring
Safety Precautions
  • General: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Benzyl Chloroformate (Cbz-Cl): Corrosive, toxic, and a lachrymator. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation and contact with skin.

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It will ignite upon contact with water, releasing flammable hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere (Argon or Nitrogen). Never add water directly to NaH.[11]

  • Anhydrous Solvents (DCM, THF): Flammable and volatile. Keep away from ignition sources.

Step-by-Step Synthesis Protocol

The following workflow diagram outlines the major experimental stages.

Experimental_Workflow A Step 1: N-Acylation Setup (Inert Atmosphere, 0°C) B Addition of Reagents (Amino Alcohol, Et3N, Cbz-Cl) A->B 1.1 C Reaction Monitoring (TLC) B->C 1.2 D Acylation Work-up (Wash, Dry, Concentrate) C->D 1.3 E Step 2: Cyclization Setup (Inert Atmosphere, 0°C) D->E Transition F Addition of NaH & Intermediate E->F 2.1 G Reaction & Quenching F->G 2.2 H Final Work-up & Extraction G->H 2.3 I Purification (Column Chromatography) H->I 3.1 J Characterization (NMR, IR, MS) I->J 4.1

Figure 2. High-level experimental workflow.

Part A: N-Acylation to form Benzyl ((1S,2S)-2-hydroxy-1-(3-(methylthio)phenyl)propyl)carbamate

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere of Argon or Nitrogen.

  • Reagent Addition:

    • To the flask, add (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL (e.g., 10 mmol, 1.0 equiv).

    • Add 100 mL of anhydrous Dichloromethane (DCM) via syringe.

    • Cool the resulting solution to 0 °C using an ice-water bath.

    • Add anhydrous Triethylamine (e.g., 12 mmol, 1.2 equiv) dropwise via syringe.

    • Slowly add Benzyl Chloroformate (e.g., 11 mmol, 1.1 equiv) dropwise over 15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Work-up:

    • Quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carbamate intermediate. This intermediate is often used in the next step without further purification.

Part B: Intramolecular Cyclization to form (4S,5S)-4-methyl-5-(3-(methylthio)phenyl)oxazolidin-2-one

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a stir bar and septum, and place it under an inert atmosphere.

  • Base Preparation:

    • Carefully add Sodium Hydride (60% dispersion, e.g., 12 mmol, 1.2 equiv) to the flask.

    • Add 50 mL of anhydrous Tetrahydrofuran (THF) and cool the suspension to 0 °C.

  • Reaction:

    • Dissolve the crude carbamate intermediate from Part A in 50 mL of anhydrous THF.

    • Add this solution dropwise to the NaH suspension at 0 °C over 30 minutes. (Caution: Hydrogen gas evolution).

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the disappearance of the starting carbamate.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding saturated NH₄Cl solution dropwise until gas evolution ceases.

  • Work-up:

    • Add 100 mL of Ethyl Acetate and 100 mL of water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% Ethyl Acetate in Hexanes) to afford the pure oxazolidinone product.

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR (e.g., 400 MHz, CDCl₃)Expect characteristic signals for the aromatic protons (approx. 7.0-7.4 ppm), a doublet for the proton at C5 (approx. 4.8-5.2 ppm), a multiplet for the proton at C4 (approx. 4.0-4.5 ppm), a singlet for the methylthio group (-S-CH₃) (approx. 2.5 ppm), and a doublet for the C4-methyl group (approx. 0.8-1.2 ppm). A broad singlet for the N-H proton (approx. 5.5-6.5 ppm) will also be present.[12][13]
¹³C NMR (e.g., 100 MHz, CDCl₃)Expect a signal for the carbonyl carbon (C2) around 158-160 ppm. Aromatic carbons will appear in the 120-140 ppm range. Signals for C4 and C5 will be in the 50-80 ppm region. The methylthio carbon will be around 15 ppm and the C4-methyl carbon around 10-20 ppm.[12][14]
IR Spectroscopy (ATR)Look for a strong carbonyl (C=O) stretch for the cyclic carbamate at approximately 1750-1770 cm⁻¹. An N-H stretch should be visible around 3200-3300 cm⁻¹. C-O stretching bands will appear in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (e.g., ESI+)The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product (C₁₁H₁₃NO₂S) should be observed.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in N-acylation step 1. Incomplete reaction. 2. Hydrolysis of benzyl chloroformate. 3. Insufficient base.1. Increase reaction time; gently warm if necessary. 2. Ensure all reagents and solvents are anhydrous. 3. Ensure 1.1-1.2 equivalents of triethylamine are used.
Low yield in cyclization step 1. Inactive NaH (oxidized). 2. Insufficient deprotonation. 3. Water contamination quenching the base.1. Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes before use. 2. Increase equivalents of NaH to 1.5. 3. Ensure carbamate intermediate and THF are scrupulously dry.
Formation of side products 1. O-acylation of the starting material. 2. Dimerization or polymerization.1. Add the acylating agent slowly at 0 °C to favor N-acylation. 2. Maintain dilute conditions during the cyclization step.
Product difficult to purify Residual starting material or intermediates.Optimize TLC conditions to achieve better separation before attempting column chromatography. Consider recrystallization as an alternative purification method if the product is a solid.

References

  • Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. (2010). PMC. Retrieved February 25, 2026, from [Link]

  • The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. (2021). PMC. Retrieved February 25, 2026, from [Link]

  • Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. (2014). RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2022). Arkivoc. Retrieved February 25, 2026, from [Link]

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (2013). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as. (2012). Catalysis Communications. Retrieved February 25, 2026, from [Link]

  • A New Practical Synthesis of Linezolid: An Antibacterial Drug. (n.d.). Bentham Science. Retrieved February 25, 2026, from [Link]

  • Synthesis of Oxazolidinones by a Hypervalent Iodine Mediated Cyclization of N‐Allylcarbamates. (2021). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Generation and hydrolysis of N-acyloxazolinium salts allowing regiospecific acylation of chiral amino alcohols. (2020). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. (2003). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. Retrieved February 25, 2026, from [Link]

  • An efficient and practical synthesis of antibacterial linezolid. (2015). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Synthesis of Oxazolidinones. (2015). Slideshare. Retrieved February 25, 2026, from [Link]

  • Current Updates on Oxazolidinone and Its Significance. (2012). PMC. Retrieved February 25, 2026, from [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). Beilstein Journals. Retrieved February 25, 2026, from [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (2001). PMC. Retrieved February 25, 2026, from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2017). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2010). PMC. Retrieved February 25, 2026, from [Link]

  • 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. (2001). Antimicrobial Agents and Chemotherapy. Retrieved February 25, 2026, from [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2014). MDPI. Retrieved February 25, 2026, from [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2022). MDPI. Retrieved February 25, 2026, from [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (2007). ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

Reaction conditions for coupling (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL with aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized reaction conditions for coupling (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol (referred to herein as AMTP ) with various aldehydes. AMTP is a high-value chiral building block, structurally related to norephedrine but distinguished by the 3-methylthiophenyl moiety. This sulfur-containing group introduces specific chemoselective challenges—primarily susceptibility to oxidation and catalyst poisoning—which necessitate tailored protocols.

This guide delineates two distinct synthetic pathways depending on the target application:

  • Reductive Amination: For the synthesis of chiral secondary amines (e.g., drug intermediates).

  • Oxazolidine Formation: For the generation of chiral auxiliaries or protecting groups.

Strategic Reaction Pathways

The coupling of AMTP with aldehydes bifurcates into two pathways governed by the presence or absence of a reducing agent and water removal strategies.

Pathway Selection Logic
  • Select Pathway A (Reductive Amination) if the goal is to alkylate the nitrogen while retaining the open-chain alcohol structure. This is the standard route for synthesizing N-benzyl derivatives or assembling pharmacophores like Tapentadol analogs.

  • Select Pathway B (Oxazolidine Formation) if the goal is to create a rigid heterocyclic scaffold. This is often used to restrict conformational freedom for catalysis or to protect the amino-alcohol functionality simultaneously.

Mechanistic Flowchart

ReactionPathways cluster_legend Critical Control Points Start (1S,2S)-AMTP + Aldehyde Imine Hemiaminal / Imine Intermediate Start->Imine Condensation RedAgent Reducing Agent (STAB) Imine->RedAgent Pathway A Dehydration Dehydration (-H₂O) Imine->Dehydration Pathway B SecAmine Secondary Amine (Retention of 1S,2S) RedAgent->SecAmine Hydride Transfer Oxazolidine 1,3-Oxazolidine (New Chiral Center) Dehydration->Oxazolidine Cyclization Warning Avoid Pd/C (S-Poisoning)

Figure 1: Divergent synthesis pathways for AMTP coupling. Pathway A yields secondary amines via reduction; Pathway B yields oxazolidines via dehydration.

Protocol A: Reductive Amination (Secondary Amine Synthesis)

Objective: Selective mono-alkylation of the amine without racemization or sulfur oxidation.

Critical Technical Insight: Catalyst Poisoning

Unlike standard amino alcohols (e.g., phenylpropanolamine), AMTP contains a sulfide (-SMe) group. Catalytic hydrogenation (H₂/Pd-C or PtO₂) is strictly contraindicated as the sulfur atom will rapidly poison the metal catalyst, stalling the reaction.

Recommended Reagent: Sodium Triacetoxyborohydride (STAB).[1][2][3] STAB is preferred over Sodium Cyanoborohydride (NaCNBH₃) due to lower toxicity and better control over pH, preventing retro-aldol or racemization issues [1].

Experimental Protocol

Scale: 1.0 mmol AMTP basis.

  • Preparation:

    • Dissolve AMTP (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF (anhydrous, 0.2 M concentration).

    • Note: DCE is generally superior for solubility and reaction rate, but THF is required if the aldehyde is strictly lipophilic.

  • Imine Formation:

    • Add the Aldehyde (1.05 – 1.1 equiv) to the amine solution.

    • Stir at room temperature (20–25 °C) for 30–60 minutes under Nitrogen atmosphere.

    • Checkpoint: If the aldehyde is sterically hindered (e.g., 2,6-disubstituted benzaldehyde), extend this time to 2–4 hours or add activated 4Å Molecular Sieves.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv) in a single portion.

    • Optional: If the reaction is sluggish, add Acetic Acid (1.0 equiv) to catalyze the iminium ion formation.

    • Stir at room temperature for 2–16 hours. Monitor by TLC or LC-MS (Target mass = M_amine + M_aldehyde - 16 + 2).

  • Quench and Workup:

    • Quench by adding saturated aqueous NaHCO₃ (slowly, gas evolution occurs).

    • Extract with DCM or Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Performance Metrics
ParameterSpecificationNotes
Yield > 85%Typical for unhindered aldehydes.[4]
ee Retention > 99%STAB conditions are mild enough to prevent C1 epimerization.
Chemoselectivity HighSulfide group remains intact (no sulfoxide formation).

Protocol B: Oxazolidine Formation (Heterocycle Synthesis)

Objective: Formation of a 5-membered heterocyclic ring. This reaction creates a new chiral center at C2 of the oxazolidine ring.

Stereochemical Control

The condensation of (1S,2S)-AMTP with an aldehyde typically proceeds under thermodynamic control to favor the formation of the isomer where the C2-substituent is cis to the C4-substituent (the bulky phenyl group) to minimize steric strain, though this depends heavily on the specific aldehyde used [2].

Experimental Protocol

Scale: 1.0 mmol AMTP basis.

  • Setup:

    • Equip a round-bottom flask with a Dean-Stark trap (for large scale) or prepare a flask with activated 4Å Molecular Sieves (for small scale).

  • Reaction:

    • Dissolve AMTP (1.0 equiv) and Aldehyde (1.1 equiv) in Toluene or Benzene (0.1 M).

    • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 equiv) or Camphorsulfonic acid (CSA) .

  • Reflux/Stirring:

    • Method A (Dean-Stark): Reflux the mixture until water collection ceases (typically 2–6 hours).

    • Method B (Sieves): Stir at reflux or elevated temperature (80 °C) for 12–24 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off molecular sieves (if used).

    • Wash the organic phase with saturated NaHCO₃ (to remove acid catalyst).

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallization is often preferred for oxazolidines to isolate a single diastereomer.

    • Storage: Oxazolidines can be hydrolytically unstable; store under inert atmosphere and away from moisture.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Incomplete imine formation.Add 4Å Molecular Sieves during the imine formation step (Step 2) before adding STAB.
Sulfide Oxidation (Sulfoxide byproduct) Presence of peroxides in solvents (THF/Ether).Test solvents for peroxides. Use fresh anhydrous DCE. Avoid peracids or H₂O₂.
Epimerization at C1 High temperature or strong base.Keep reaction temperature < 40 °C. Avoid strong bases (e.g., NaH, KOtBu).
Catalyst Poisoning Use of transition metals (Pd, Pt).STOP. Switch to hydride reducing agents (STAB or NaCNBH₃). Do not use catalytic hydrogenation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (General reference for oxazolidine stereocontrol).
  • Dangerfield, E. M. , et al. (2010).[8] Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.

  • Sigma-Aldrich . Sodium Triacetoxyborohydride Technical Bulletin.

Sources

Applications of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL in pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, handling, and synthetic protocols for (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol , a specialized chiral building block.

Part 1: Executive Summary & Technical Profile

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is a high-value chiral amino alcohol intermediate. Structurally, it is a regio- and stereoisomer of the norephedrine/cathine class, distinguished by the 3-methylthio (meta-thiomethyl) substitution on the phenyl ring and the specific (1S,2S) configuration.

Core Applications
  • Chiral Ligand Synthesis: It is a critical precursor for Chiral Oxazolines (Box/Pybox ligands), which are essential catalysts in asymmetric synthesis (e.g., Henry reactions, Diels-Alder) for manufacturing enantiopure APIs.

  • Pharmacophore Development: The 3-methylthiophenyl moiety is a bioisostere found in various experimental CNS agents, FABP4 inhibitors, and amyloid-beta synthesis inhibitors. This intermediate allows for the direct introduction of this moiety with defined stereochemistry.[1]

  • Heterocyclic Scaffolds: Precursor for the synthesis of sulfur-containing morpholines and oxazoles used in fragment-based drug discovery (FBDD).

Chemical Profile
PropertySpecification
IUPAC Name (1S,2S)-1-amino-1-[3-(methylsulfanyl)phenyl]propan-2-ol
Molecular Formula C₁₀H₁₅NOS
Molecular Weight 197.30 g/mol
Chirality (1S, 2S) [Syn-diastereomer]
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water
Key Reactivity Primary amine (nucleophilic), Secondary alcohol (nucleophilic), Thioether (oxidizable to sulfoxide/sulfone)

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Chiral Oxazoline Ligands

Context: This protocol describes the conversion of the amino alcohol into a chiral oxazoline, a standard ligand class for asymmetric catalysis in drug synthesis.

Mechanism: Condensation of the amino alcohol with a nitrile or acid chloride followed by cyclization.

1. Reagents & Equipment
  • Substrate: (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol (1.0 eq)

  • Reagent: Benzonitrile (1.2 eq) or substituted benzoyl chloride.

  • Catalyst: Zinc Chloride (ZnCl₂) (0.1 eq) or Chlorobenzene (solvent).

  • Equipment: Dean-Stark apparatus (if refluxing), Inert atmosphere manifold (N₂).

2. Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen.

  • Dissolution: Charge the RBF with (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol (10 mmol, 1.97 g) and anhydrous chlorobenzene (50 mL).

  • Addition: Add Benzonitrile (12 mmol, 1.24 g) and anhydrous ZnCl₂ (1 mmol, 136 mg).

  • Reaction: Heat the mixture to reflux (132°C) for 24–36 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The amino alcohol spot (polar) should disappear, replaced by a less polar oxazoline spot.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with CH₂Cl₂ (50 mL).

    • Wash with saturated NaHCO₃ (2 x 30 mL) and Brine (30 mL).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel 60).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Yield Target: >85%.

3. Critical Process Parameters (CPPs)
  • Moisture Control: Strictly anhydrous conditions are required to prevent hydrolysis of the intermediate amidine.

  • Sulfur Sensitivity: Avoid strong oxidants (e.g., peroxides) during workup to prevent oxidation of the methylthio group to a sulfoxide.

Protocol B: Derivatization to Morpholine Scaffolds

Context: Morpholines are privileged structures in medicinal chemistry (e.g., antidepressants, appetite suppressants). This protocol cyclizes the amino alcohol to a chiral morpholine.

1. Reaction Scheme

(1S,2S)-Amino-alcohol + Chloroacetyl chloride


 Amide Intermediate 

Morpholin-3-one

Morpholine
2. Step-by-Step Methodology
  • Acylation:

    • Dissolve substrate (1.0 eq) in DCM with Et₃N (2.5 eq) at 0°C.

    • Dropwise add Chloroacetyl chloride (1.1 eq). Stir 2h at RT.[1]

    • Checkpoint: Confirm amide formation by LC-MS.

  • Cyclization:

    • Dissolve the crude amide in dry THF.

    • Add Potassium tert-butoxide (KOtBu) (1.5 eq) slowly at 0°C.

    • Stir at RT for 4 hours. (Intramolecular S_N2 displacement of chloride by the alkoxide).

  • Reduction (Optional for Morpholine):

    • Treat the cyclic morpholin-3-one with BH₃·THF (3.0 eq) at reflux for 4 hours.

    • Quench with MeOH/HCl.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent utility of the (1S,2S) intermediate in generating both catalytic ligands and bioactive pharmacophores.

G Figure 1: Divergent Synthetic Utility of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol Start (1S,2S)-1-Amino-1- (3-methylthiophenyl)propan-2-ol Inter1 Amide/Amidine Intermediate Start->Inter1 R-CN / ZnCl2 (Condensation) Inter2 N-Chloroacetyl Derivative Start->Inter2 Cl-CH2-COCl (Acylation) Product3 Peptidomimetic (Protease Inhibitor) Start->Product3 Peptide Coupling (EDC/HOBt) Product1 Chiral Oxazoline (Ligand for Asymmetric Catalysis) Inter1->Product1 Cyclization (Reflux) Product2 Chiral Morpholine (Bioactive Scaffold) Inter2->Product2 KOtBu / THF (Cyclization)

Caption: Divergent synthesis pathways transforming the chiral amino alcohol into ligands (green) and drug scaffolds (red/yellow).

Part 4: Quality Control & Validation

To ensure the integrity of this intermediate for pharmaceutical use, the following QC parameters must be met.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: >99.5% ee (enantiomeric excess).[3]

Chemical Purity (LC-MS)
  • Column: C18 Reverse Phase.

  • Gradient: 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

  • Mass Spec: ESI Positive Mode. Look for [M+H]⁺ = 198.1.

  • Impurity Check: Monitor for sulfoxide ([M+H]⁺ = 214.1) which indicates degradation.

Part 5: Safety & Handling

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Sulfur Odor: The compound contains a methylthio group, which may release volatile sulfur species. Handle in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The sulfur moiety is susceptible to autoxidation over time; protected storage is critical.

References

  • Thermo Scientific Chemicals. "(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol and related analogs." Thermo Fisher Scientific Catalog. Accessed Oct 2023. Link

  • BenchChem. "Synthesis of Enantiomerically Pure Amino Alcohols: Technical Guide." BenchChem Technical Resources. Link

  • PubChem. "Compound Summary: 3-(Methylthio)phenyl derivatives." National Library of Medicine. Link

  • Sigma-Aldrich. "Chiral Building Blocks for Asymmetric Synthesis." Merck KGaA Product Guide. Link

  • ResearchGate. "Synthesis of novel 3-arylcyclopenta[c]quinolines and amino alcohol intermediates." Arkivoc, 2008. Link

Sources

Scalable synthesis methods for (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Introduction: The Significance of Chiral Amino Alcohols

The vicinal amino alcohol motif, characterized by amino and hydroxyl groups on adjacent carbon atoms, is a privileged scaffold in medicinal chemistry.[1][2] These structures are integral to a wide array of pharmaceuticals, including enzyme inhibitors and β-adrenergic blockers.[1] The compound (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is a valuable chiral building block, analogous to key intermediates used in the synthesis of selective serotonin and norepinephrine reuptake inhibitors (SNRIs). Its utility is intrinsically linked to its specific stereochemistry; the precise spatial arrangement of its two chiral centers (C1 and C2) is critical for its intended biological interactions in a final active pharmaceutical ingredient (API).

The primary challenge in the synthesis of this molecule lies in the stereocontrolled formation of these two adjacent chiral centers. Scalable production demands a strategy that is not only high-yielding and cost-effective but also provides exceptional control over both diastereoselectivity (threo vs. erythro) and enantioselectivity (S,S vs. R,R). This guide details two robust and industrially viable strategies for producing (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL with high optical purity: Asymmetric Synthesis via catalytic reduction and Classical Diastereomeric Resolution .

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule identifies the precursor aminoketone, 2-amino-1-(3-methylthiophenyl)propan-1-one , as the key strategic intermediate. The primary divergence in synthetic strategy occurs at the stage of reducing the ketone and establishing the final stereocenters.

G cluster_strategies Strategic Approaches Target (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL KeyIntermediate Key Intermediate: 2-Amino-1-(3-methylthiophenyl)propan-1-one Target->KeyIntermediate Stereoselective Reduction StrategyA Strategy A: Asymmetric Reduction KeyIntermediate->StrategyA RacemicAminoAlcohol Racemic threo/erythro Amino Alcohol KeyIntermediate->RacemicAminoAlcohol Non-selective Reduction (e.g., NaBH4) StartingMaterial Starting Material: 3-Methylthioacetophenone KeyIntermediate->StartingMaterial via α-functionalization StrategyA->Target StrategyB Strategy B: Diastereomeric Resolution StrategyB->Target RacemicAminoAlcohol->StrategyB AlphaBromo α-Bromination Amination Amination

Caption: Retrosynthetic analysis and divergent strategic approaches.

  • Strategy A: Asymmetric Synthesis: This approach involves the direct, enantioselective and diastereoselective reduction of the prochiral aminoketone intermediate. This is often the most efficient route in terms of atom economy and theoretical yield.

  • Strategy B: Classical Resolution: This method involves the non-selective reduction of the aminoketone to produce a mixture of all four possible stereoisomers (or predominantly the threo and erythro racemates). The desired (1S,2S) enantiomer is then isolated by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[3]

Synthesis of the Key Precursor: 2-Amino-1-(3-methylthiophenyl)propan-1-one

Both scalable strategies converge on a common precursor. A reliable method for its synthesis begins with commercially available 3-methylthioacetophenone.

Protocol 1: Synthesis of 2-Bromo-1-(3-methylthiophenyl)propan-1-one
  • Expertise & Experience: This protocol details an α-bromination. The use of HBr in DMSO is a well-established method for generating Br₂ in situ, which can be safer to handle on a large scale than elemental bromine. The reaction is initiated at room temperature and then heated to drive it to completion. The aqueous workup is designed to quench any remaining reagents and purify the product.

Step-by-Step Methodology:

  • To a stirred solution of 3-methylthioacetophenone (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 vol), add 48% aqueous hydrobromic acid (HBr, 2.0-2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-65°C and stir for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acetophenone is consumed.

  • After completion, cool the mixture to room temperature and slowly pour it into ice-cold water (20 vol).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 10 vol).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 2-Amino-1-(3-methylthiophenyl)propan-1-one Hydrochloride
  • Expertise & Experience: This step involves a nucleophilic substitution of the bromide with an amine source. Using hexamethylenetetramine (urotropine) in the Delépine reaction provides a convenient route to the primary amine. The acidic hydrolysis of the resulting quaternary ammonium salt is a standard and effective method for liberating the primary amine hydrochloride.

Step-by-Step Methodology:

  • Dissolve the crude 2-bromo-1-(3-methylthiophenyl)propan-1-one (1.0 eq) in chloroform or a similar chlorinated solvent (10 vol).

  • Add hexamethylenetetramine (1.1 eq) portion-wise, maintaining the temperature below 30°C.

  • Stir the mixture at room temperature for 12-16 hours. The quaternary ammonium salt will precipitate.

  • Filter the solid precipitate and wash it with cold chloroform.

  • Suspend the salt in a mixture of ethanol (5 vol) and concentrated hydrochloric acid (2.5 vol).

  • Heat the mixture to reflux for 4-8 hours to effect hydrolysis.

  • IPC: Monitor the hydrolysis by TLC/HPLC to confirm the disappearance of the intermediate salt.

  • Cool the reaction mixture and filter to remove ammonium chloride.

  • Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/ether mixture to yield pure 2-amino-1-(3-methylthiophenyl)propan-1-one hydrochloride.

Strategy A: Asymmetric Synthesis Protocol

This strategy leverages a chiral catalyst to directly form the desired (1S,2S) stereoisomer with high selectivity, avoiding the theoretical 50% yield limitation of classical resolution.[4]

G Start 2-Amino-1-(3-methylthiophenyl)propan-1-one • HCl Neutralize Neutralize with Base (e.g., Et3N) Start->Neutralize Reduction Asymmetric Hydrogenation (RuCl2(S,S)-TsDACH) H2, Formic Acid/Triethylamine Neutralize->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purify Crystallization / Purification Workup->Purify Product (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL Purify->Product

Caption: Workflow for the Asymmetric Synthesis route.

Protocol 3: Asymmetric Transfer Hydrogenation
  • Expertise & Experience: Asymmetric transfer hydrogenation is a robust and scalable method for the reduction of ketones. The use of a Ru-catalyst with a chiral diamine ligand, such as (S,S)-TsDACH, is well-documented for producing syn (or threo) amino alcohols with high stereoselectivity. Formic acid/triethylamine serves as a convenient and effective hydrogen source. The stereochemical outcome is dictated by the chirality of the catalyst ligand.

Step-by-Step Methodology:

  • Suspend the aminoketone hydrochloride precursor (1.0 eq) in a suitable solvent like methanol or isopropanol (10-15 vol).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

  • In a separate vessel, prepare the catalyst solution by dissolving RuCl₂ (0.005-0.01 eq) in the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Add a 5:2 mixture of formic acid/triethylamine (as the hydrogen source, 2-3 eq relative to the substrate).

  • Heat the reaction mixture to 40-50°C under an inert atmosphere (Nitrogen or Argon).

  • Trustworthiness: Monitor the reaction for both conversion and stereoselectivity using HPLC or Chiral HPLC. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Perform a standard aqueous workup: add water and a base (e.g., 2M NaOH) to adjust the pH to >12.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by crystallization from a suitable solvent system (e.g., toluene/heptane) to obtain the (1S,2S) isomer with high chemical and optical purity.

ParameterTypical Result
Chemical Yield 80-95%
Diastereomeric Ratio (dr) >98:2 (threo:erythro)
Enantiomeric Excess (ee) >99%

Strategy B: Diastereomeric Resolution Protocol

This classical approach is reliable and often used when developing an asymmetric route is not feasible or cost-effective. It relies on the physical separation of diastereomeric salts.

G Start 2-Amino-1-(3-methylthiophenyl)propan-1-one Reduction Non-selective Reduction (e.g., NaBH4) Start->Reduction Mixture Racemic threo/erythro Amino Alcohol Mixture Reduction->Mixture Resolution Salt Formation with Chiral Acid (e.g., D-Tartaric Acid) Mixture->Resolution Crystallization Fractional Crystallization of (1S,2S)-salt Resolution->Crystallization Isolation Isolate Crystals (Filtration) Crystallization->Isolation Liberation Liberate Free Base (add NaOH) Isolation->Liberation Product (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL Liberation->Product

Caption: Workflow for the Diastereomeric Resolution route.

Protocol 4: Synthesis and Resolution of Racemic Amino Alcohol
  • Expertise & Experience: The initial reduction with sodium borohydride is a cost-effective and simple method to produce the amino alcohol, typically yielding a mixture of diastereomers. The core of this protocol is the resolution step. D-Tartaric acid is a widely available and inexpensive resolving agent. The choice of solvent is critical for successful fractional crystallization; an alcohol like methanol or ethanol is often effective. One diastereomeric salt will be less soluble and crystallize out, allowing for its separation.

Step-by-Step Methodology:

  • Reduction: Dissolve the aminoketone hydrochloride (1.0 eq) in methanol (10 vol) and cool the solution to 0-5°C.

  • Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, keeping the temperature below 10°C.

  • Stir the reaction for 2-4 hours at room temperature. Monitor by TLC/HPLC for completion.

  • Quench the reaction by slowly adding acetone, then concentrate under reduced pressure.

  • Perform an aqueous workup (add water, basify with NaOH, extract with an organic solvent) to isolate the racemic mixture of the amino alcohol.

  • Resolution: Dissolve the crude racemic amino alcohol (1.0 eq) in methanol (5-8 vol).

  • In a separate flask, dissolve D-Tartaric acid (0.5 eq) in methanol. Note: Using 0.5 eq targets the resolution of one enantiomer from the racemic mixture.

  • Slowly add the tartaric acid solution to the amino alcohol solution. Stir at room temperature.

  • Trustworthiness: The desired diastereomeric salt should begin to precipitate. The crystallization can be aided by slow cooling or seeding with authentic crystals. Allow the slurry to stir for 12-24 hours to maximize yield and purity.

  • Filter the solid precipitate and wash with a small amount of cold methanol. This solid is the D-tartrate salt of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL.

  • Liberation of Free Base: Suspend the filtered salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12.

  • Extract the liberated free amine with ethyl acetate or dichloromethane (3 x 10 vol).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

ParameterTypical Result
Chemical Yield 35-45% (based on racemate)
Enantiomeric Excess (ee) >98% (after recrystallization)

Comparative Analysis and Selection

FeatureStrategy A: Asymmetric SynthesisStrategy B: Diastereomeric Resolution
Theoretical Yield Up to 100%Max 50% (without racemization of unwanted enantiomer)
Process Steps Fewer operational steps post-reductionMore steps (salt formation, filtration, liberation)
Cost Higher initial cost (chiral catalyst)Lower cost of goods (bulk reagents, resolving agent)
Scalability Excellent; catalytic processGood; but involves large volumes and solid handling
Development Time Requires screening of catalysts and conditionsMore straightforward to implement but can be empirical

The choice between these methods depends on factors like production scale, cost constraints, and available expertise. For large-scale, long-term manufacturing, the higher efficiency of an Asymmetric Synthesis route is generally preferred. For initial lab-scale or pilot-scale synthesis, Diastereomeric Resolution offers a robust and faster path to obtaining the target material.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol.
  • Gotor-Fernández, V., et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. IRIS Institutional Research Information System.
  • ResearchGate. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • Google Patents. (1953). Process for the resolution of racemic threo-1-phenyl-2-amino-1. 3-propanediol.

Sources

Troubleshooting & Optimization

Purification techniques for (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PUR-SME-309

Executive Technical Overview

Welcome to the Advanced Purification Support Center. You are likely working with (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol , a critical chiral intermediate often associated with the synthesis of mu-opioid receptor agonists (analogous to Tapentadol precursors) or norepinephrine reuptake inhibitors.

The Challenge: Purifying this molecule presents a "double-bind" paradox:

  • Stereochemical Rigidity: You must isolate the (1S,2S) diastereomer from a mixture that likely contains the (1R,2S) isomer and enantiomers.

  • Sulfur Sensitivity: The 3-methylthiophenyl moiety is a "soft" nucleophile susceptible to oxidation (sulfoxide formation) and poisoning by heavy metals, limiting your choice of reagents.

This guide moves beyond basic protocols to address the causality of purification failures and provides self-validating workflows.

Core Purification Modules

Module A: Diastereomeric Resolution (The "Workhorse" Protocol)

Use this when enantiomeric excess (ee) is <90% or diastereomeric excess (de) is <95%.

The Science: Amino alcohols in the phenylpropanolamine class resolve best via hydrogen-bond directed crystallization using tartaric acid derivatives. For the (1S,2S) configuration, (-)-Dibenzoyl-L-tartaric acid (L-DBTA) is the industry standard resolving agent because the benzoyl groups create a rigid "chiral pocket" that excludes the (1R,2S) isomer more effectively than unsubstituted tartaric acid.

Standard Operating Procedure (SOP):

  • Stoichiometry: Calculate 1.05 molar equivalents of L-DBTA relative to the crude amine.

  • Solvent System: Methanol (MeOH) / Water (95:5).

    • Why? Pure alcohols often lead to "oiling out." A small water fraction acts as a nucleation promoter.

  • Execution:

    • Dissolve crude amine in MeOH (5 mL/g) at 60°C.

    • Add L-DBTA solution (in MeOH) dropwise.

    • Critical Step: Seeding. At 50°C, add 0.1% pure (1S,2S)-salt crystals.

    • Cool slowly (5°C/hour) to 0°C. Rapid cooling traps impurities.

  • Validation:

    • Filter and wash with cold MeOH.

    • Liberation: Suspend salt in water/DCM. Adjust pH to 10 with NaOH. Separate organic layer.[1][2]

Data Table: Solvent Efficiency for L-DBTA Resolution

Solvent SystemYield (%)ee (%)Risk Factor
MeOH:H2O (95:5) 78-82%>98%Low (Recommended)
Ethanol (Abs) 65%99%High (Gel formation common)
Isopropanol 40%>99.5%Moderate (Yield loss)
Acetone N/AN/ACritical Failure (Imine formation)
Module B: Chemical Stability & Sulfur Protection

Use this if your product turns yellow or shows "M+16" peaks in MS (Sulfoxide impurity).

The Mechanism: The sulfur atom in the 3-position is electron-rich. In the presence of atmospheric oxygen and trace metals (from hydrogenation catalysts), it oxidizes to the sulfoxide (


).

Troubleshooting Protocol:

  • Degassing: All solvents for crystallization must be sparged with Nitrogen or Argon for 15 minutes prior to use.

  • Antioxidant Spiking: Add 0.05% w/w Ascorbic Acid or BHT to the crystallization mother liquor. This acts as a sacrificial reductant.

  • Temperature Limit: Never dry the free base above 45°C . The thioether promotes thermal degradation at higher temperatures.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

Purification_Workflow Start Crude (1S,2S)-Amine Mixture Check_Purity Analyze Purity (HPLC) Start->Check_Purity Decision_1 Is ee% > 98%? Check_Purity->Decision_1 Path_Recryst Chemical Purity Issue (Sulfur Oxidation?) Decision_1->Path_Recryst Yes (ee good, chem bad) Path_Resolution Chiral Resolution (L-DBTA Salt Formation) Decision_1->Path_Resolution No (ee poor) Step_Silica Flash Chromatography (DCM:MeOH:NH4OH) Path_Recryst->Step_Silica Step_Salt 1. Dissolve in MeOH/H2O 2. Add L-DBTA (1.05 eq) 3. Slow Cool to 0°C Path_Resolution->Step_Salt Step_Filter Filter Salt & Wash (Remove Diastereomers) Step_Salt->Step_Filter Step_FreeBase Liberate Base (DCM/NaOH pH 10) Step_Filter->Step_FreeBase Step_FreeBase->Check_Purity Final Pure (1S,2S)-Amine (Store under Argon) Step_Silica->Final

Caption: Logic flow for selecting between chiral resolution (salt formation) and chemical purification (chromatography) based on initial purity analysis.

Troubleshooting & FAQs

Q1: My crystallization turned into a thick oil/gel. What happened?

  • Diagnosis: This is the "Oiling Out" phenomenon, common with amino alcohols. It occurs when the product separates as a second liquid phase before crystallizing.

  • Fix:

    • Re-heat the mixture until clear.

    • Add Seed Crystals at a temperature above the cloud point.

    • Agitation: Increase stirring speed. High shear prevents oil droplet coalescence.

    • Solvent Modifier: Add 2-5% MTBE (Methyl tert-butyl ether). It acts as an anti-solvent that forces a defined crystal lattice rather than an amorphous oil.

Q2: I see a "tailing" peak in my HPLC analysis.

  • Diagnosis: The free amine group is interacting with residual silanols on the HPLC column.

  • Fix:

    • Use a C18 Base-Deactivated Column .

    • Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase. This competitively binds to the silanols, sharpening the amine peak.

Q3: Can I use Acetone for recrystallization?

  • WARNING: No. Primary amines react with ketones (Acetone) to form imines (Schiff bases) . This reaction is reversible but will contaminate your product and lower yields. Stick to Alcohols (MeOH, EtOH) or Ethers (MTBE, THF).

Q4: How do I remove the "Garlic/Rotten Egg" smell?

  • Diagnosis: This indicates the presence of volatile sulfur impurities (mercaptans/disulfides).

  • Fix: Wash the organic phase (DCM/Ethyl Acetate) with 10% Sodium Hypochlorite (Bleach) very briefly (30 seconds) followed by a thiosulfate quench.

    • Caution: Prolonged exposure to bleach will oxidize your main product. Use this only as a last resort for crude cleanup.

References

  • Separation of Amino Alcohols via Diastereomeric Salt Form

    • Source: BenchChem Technical Guides.[3] "Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol."

  • Resolution of 1-phenyl-2-aminopropanol Analogs

    • Source: ResearchGate. "Resolution of racemic 1-amino-2-propanol."
    • URL:[Link]

  • Thiophene/Thio-Analog Resolution Str

    • Source: ResearchGate. "3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution."
    • URL:[Link]

  • Chromatographic Separ

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

Sources

Minimizing racemization of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL during heating

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL During Thermal Stress

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to our dedicated technical guide for maintaining the stereochemical integrity of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL. This molecule is a valuable chiral building block, and preserving its specific stereoconfiguration is critical for its function in pharmaceutical applications. Thermal processing steps, while often necessary, pose a significant risk of racemization at the C1 benzylic stereocenter. This guide provides an in-depth analysis of the racemization mechanism, actionable troubleshooting protocols, and validated analytical methods to help you confidently navigate your experiments.

Section 1: The "Why"—Understanding the Racemization Mechanism

Before we can prevent racemization, we must understand its chemical basis. For (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL, the vulnerability lies in the C-H bond at the C1 position, which is adjacent to both the phenyl ring and the amino group (the benzylic position).

Heating provides the activation energy for a deprotonation/reprotonation sequence. The process is significantly accelerated by the presence of acids or bases.

  • Proton Abstraction: A base can directly remove the acidic proton from the C1 carbon. Alternatively, under acidic conditions, the adjacent amino group is protonated, which can still lead to intermediates that facilitate racemization.

  • Formation of a Planar Intermediate: The removal of the proton results in the formation of a planar, achiral enamine or a related imine tautomer. This intermediate loses the original three-dimensional stereochemical information at the C1 center.[1][2][3]

  • Reprotonation: The planar intermediate can then be reprotonated from either face with nearly equal probability. Protonation from one face regenerates the desired (1S,2S) enantiomer, while protonation from the opposite face produces the unwanted (1R,2S) diastereomer (an epimer).

Over time, this reversible process leads to a mixture of diastereomers, effectively "racemizing" the C1 stereocenter and diminishing the enantiomeric purity of your material.[3]

G cluster_0 Racemization at C1 Stereocenter Start (1S,2S)-Enantiomer (Desired) Intermediate Planar Achiral Intermediate (Enamine/Imine Tautomer) Start->Intermediate - H⁺ (Deprotonation) Accelerated by Heat/Base End_S (1S,2S)-Enantiomer (Regenerated) Intermediate->End_S + H⁺ (Reprotonation) End_R (1R,2S)-Diastereomer (Undesired Epimer) Intermediate->End_R + H⁺ (Reprotonation)

Caption: Mechanism of racemization for the target amino alcohol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What exactly is racemization and why is it a critical issue for my compound? A: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[1] For (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL, we are specifically concerned with epimerization at the C1 carbon. Since the biological activity of pharmaceuticals is often dependent on a single, specific stereoisomer, the presence of the undesired (1R,2S) diastereomer can lead to reduced efficacy, altered pharmacology, or even toxic side effects.

Q2: How do I know if my sample has undergone racemization? A: The most reliable method is to measure the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of your sample. This is typically done using chiral High-Performance Liquid Chromatography (HPLC).[4][5][6] A decrease in e.e. from your starting material is a direct indicator of racemization. See Protocol 2 for a detailed methodology.

Q3: Are there specific temperature thresholds I should be aware of? A: There is no universal "safe" temperature, as racemization is a function of both temperature and time. Higher temperatures dramatically accelerate the rate.[7][8] As a general rule, use the lowest possible temperature required for your process and minimize the heating duration. We recommend running initial time-course studies at your target temperature to quantify the rate of racemization.

Q4: Does the solvent I use for heating matter? A: Absolutely. The choice of solvent can significantly influence the rate of racemization.[9][10] Solvents that can stabilize the planar, charged intermediate will generally accelerate the process. See the Troubleshooting Guide for specific recommendations.

Section 3: Troubleshooting Guide: Loss of Stereochemical Purity

This guide is designed to help you diagnose and solve issues related to the loss of enantiomeric excess (e.e.) during the heating of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL.

G cluster_investigate Investigate Potential Causes cluster_solutions Implement Solutions start Problem: Loss of e.e. Detected by Chiral HPLC check_temp Was the heating temperature too high or duration too long? start->check_temp check_ph What was the pH of the solution? start->check_ph check_solvent What solvent was used? start->check_solvent check_impurities Are acidic/basic impurities present? start->check_impurities sol_temp Reduce temperature. Minimize heating time. check_temp->sol_temp If Yes sol_ph Buffer solution to pH 6-7. Avoid strongly acidic or basic conditions. check_ph->sol_ph If pH < 5 or > 8 sol_solvent Switch to a non-polar, aprotic solvent (e.g., Toluene, Heptane). check_solvent->sol_solvent If Polar/Protic sol_impurities Use high-purity reagents. Consider a pre-purification step or use of a non-nucleophilic base. check_impurities->sol_impurities If Yes/Unknown

Caption: Troubleshooting workflow for racemization issues.

Issue 1: Excessive Thermal Stress
  • Causality: Heat provides the necessary energy to overcome the activation barrier for proton abstraction. The rate of racemization increases exponentially with temperature.

  • Solution:

    • Reduce Temperature: Operate at the minimum temperature required for the desired transformation.

    • Minimize Duration: Limit the time the sample is held at elevated temperatures.

    • Conduct Kinetic Studies: Run small-scale experiments at various temperatures and time points to establish a "racemization budget" for your process.

Issue 2: Non-Optimal pH Conditions
  • Causality: The racemization mechanism is often catalyzed by acid or, more commonly, base. Basic conditions directly facilitate the deprotonation of the C1 carbon.[2][11][12] Strongly acidic conditions can also promote pathways leading to racemization.

  • Solution:

    • Maintain Neutral pH: Whenever possible, maintain the solution pH between 6.0 and 7.5. Use a suitable buffer if necessary.

    • Avoid Strong Bases: If a base is required for the reaction, opt for sterically hindered, non-nucleophilic bases and use the minimum stoichiometric amount necessary.[13]

    • Quench Carefully: After a reaction, neutralize the solution promptly before any heating steps (e.g., solvent distillation).

pH Range Relative Rate of Racemization Recommendation
< 5Moderate to HighAvoid; potential for acid-catalyzed mechanisms.
6 - 7.5Minimal Optimal working range.
> 8High to Very HighAvoid; base-catalyzed racemization is rapid.[11][12]
Issue 3: Inappropriate Solvent Choice
  • Causality: The solvent's properties can stabilize or destabilize the transition state of the racemization reaction.

  • Solution:

    • Prefer Aprotic, Non-Polar Solvents: Solvents like toluene, heptane, or dichloromethane are generally preferred as they do not effectively solvate the charged intermediates.

    • Use Polar Aprotic Solvents with Caution: Solvents like DMF, DMSO, or acetonitrile can accelerate racemization by stabilizing intermediates.[9]

    • Avoid Protic Solvents: Alcohols (e.g., methanol, ethanol) can participate in proton exchange and may accelerate racemization, especially in the presence of a base.[14]

Solvent Class Examples Effect on Racemization Rate Rationale
Non-Polar AproticToluene, Heptane, DioxaneLow Does not stabilize the planar intermediate. Recommended.
Polar AproticTHF, DCMModerateUse with caution; monitor e.e. closely.
Polar Aprotic (High)DMF, DMSO, AcetonitrileHigh Stabilizes the charged intermediate.[9] Avoid if possible.
ProticWater, Methanol, EthanolHigh Can facilitate proton transfer.[14] Avoid if possible.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Heating to Minimize Racemization

This protocol provides a baseline for heating (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL while actively minimizing stereochemical degradation.

  • Inert Atmosphere: Purge a suitable reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the process.

  • Solvent Selection: Choose a dry, aprotic, and relatively non-polar solvent (e.g., Toluene).

  • pH Control: If the starting material is a salt (e.g., HCl salt), neutralize it carefully with a slight sub-stoichiometric amount of a hindered base (e.g., diisopropylethylamine) at a low temperature (0 °C) before heating.

  • Heating: Heat the solution to the target temperature using a controlled heating mantle or oil bath.

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot of the reaction mixture.

  • Sample Quenching: Immediately quench the aliquot by diluting it in a cold mobile phase (as used for HPLC analysis) to stop further racemization.

  • Analysis: Analyze the quenched sample for enantiomeric excess using Chiral HPLC as described in Protocol 2.

  • Workup: Once the process is complete, cool the reaction mixture to room temperature before proceeding with extraction or purification.

Protocol 2: Quantification of Enantiomeric Purity by Chiral HPLC

This is a self-validating protocol to accurately determine the enantiomeric/diastereomeric ratio of your sample.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective for amino alcohols. Columns such as Chiralpak® or Chiralcel® series are excellent starting points.[4]

  • Mobile Phase Preparation (Normal Phase):

    • A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[4]

    • For basic compounds like amino alcohols, adding a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) can significantly improve peak shape and resolution.[4]

    • Initial Screening Condition: Hexane/Isopropanol (90/10, v/v) + 0.1% DEA.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take longer than for standard achiral columns.

  • Sample Preparation:

    • Prepare a racemic standard of the compound to confirm the identity and separation of both the (1S,2S) and (1R,2S) peaks.

    • Dissolve a small amount of your experimental sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both diastereomers and calculate the resolution factor.

    • Inject the experimental sample.

    • Integrate the peak areas for both the (1S,2S) and (1R,2S) isomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of Major Isomer - Area of Minor Isomer) / (Area of Major Isomer + Area of Minor Isomer) ] * 100

References
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.
  • Chiral HPLC and SFC Columns. Columnex.
  • Determination of Enantiomeric Purity via Formation of Diastereomers.
  • Solvent Effects on the Racemization of Optically Active Biphenyl Deriv
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach.
  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Journal of Solution Chemistry.
  • Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta.
  • Racemization of chiral amino alcohols: Catalyst selection and characterization.
  • Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University.
  • Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetr
  • Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Resolving Reversible Reactions.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chrom
  • Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Library.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Racemization Overview, Mechanism & Examples. Study.com.
  • Determination of Enantiomeric Purity by Gas Chromatography and NMR Spectroscopy. Chemistry LibreTexts.
  • Racemization Overview, Mechanism & Examples Video. Study.com.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Analyses of amino acids, Enantiomeric purity.
  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters.
  • Racemisation in Chemistry and Biology. The University of Manchester.

Sources

Troubleshooting low enantiomeric excess with (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Enantiomeric Excess with (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol Ligands

Executive Summary

You are likely employing (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol as a chiral ligand for the enantioselective addition of dialkylzinc reagents (e.g.,


) to aldehydes. This ligand belongs to the norephedrine-derived class of amino alcohols, modified with a 3-methylthiophenyl (meta-thioanisole) moiety to tune the electronic properties of the aryl ring.

When enantiomeric excess (ee) drops unexpectedly (e.g., from >90% to <50%), the presence of the sulfur atom introduces a unique failure mode compared to standard amino alcohols. This guide addresses the specific liabilities of thioether-containing ligands and provides a systematic troubleshooting protocol.

Part 1: Diagnostic Workflow

Before altering reaction parameters, determine the root cause using this logic flow.

TroubleshootingFlow Start START: Low ee Observed CheckLigand 1. Check Ligand Integrity (H-NMR) Start->CheckLigand Oxidized Sulfur Oxidation Detected? (Shift in S-Me peak) CheckLigand->Oxidized Purify Recrystallize/Repurchase Store under Argon Oxidized->Purify Yes CheckBkg 2. Check Background Reaction (Run without Ligand) Oxidized->CheckBkg No HighConv High Conversion >10%? CheckBkg->HighConv DrySystem System Wet/Air Leak Dry Solvents & Reagents HighConv->DrySystem Yes (Zn(OH)2 catalysis) CheckCond 3. Optimize Conditions HighConv->CheckCond No (Catalyst inactive) Temp Lower Temp (-20°C to 0°C) CheckCond->Temp Loading Increase Ligand Loading (Check for NLE) CheckCond->Loading

Figure 1: Decision tree for isolating the cause of low enantioselectivity.

Part 2: Critical Failure Modes
1. The "Trojan Horse": Sulfur Oxidation

The defining feature of your ligand is the -SMe group. Unlike standard norephedrine, this group is susceptible to oxidation by atmospheric oxygen, forming a sulfoxide (


) or sulfone (

).
  • The Mechanism of Failure: The zinc-amino alcohol catalysis relies on a precise 5-membered transition state (Noyori DAIB type). A sulfoxide is a potent Lewis base (oxygen donor). If formed, it competes with the amine/alcohol for zinc coordination, creating a chaotic catalytic species that promotes racemic addition.

  • Diagnosis: Run a proton NMR in

    
    .
    
    • Intact Ligand: S-Me singlet typically appears around 2.5 ppm .

    • Oxidized Ligand: S(O)-Me singlet shifts downfield to ~2.7–2.9 ppm .

  • Solution: If oxidized, the ligand must be repurified. Standard column chromatography often fails to separate sulfoxides efficiently from amines without streaking. Recrystallization is preferred. Store the solid ligand under Argon/Nitrogen.

2. The "Achiral Shunt": Moisture Contamination

Diethylzinc (


) is pyrophoric, but trace moisture hydrolyzes it to ethylzinc hydroxide (

) and zinc oxide oligomers.
  • The Mechanism of Failure: These hydrolysis products are achiral Lewis acids . They catalyze the addition of

    
     to the aldehyde at a rate often faster than your chiral catalyst, leading to a racemic product that dilutes your ee.
    
  • Diagnosis: Perform the "Blank Test" (see Protocol below). If the reaction proceeds without the ligand, your system is wet.

3. Non-Linear Effects (NLE) & Aggregation

Amino alcohol catalysts often form dimers or tetramers in solution.

  • Positive NLE: The dimer is inactive (heterochiral dimer is more stable), leaving the monomer to catalyze the reaction. This typically helps ee.

  • Negative NLE: In some sulfur-containing ligands, the aggregate might be the active but non-selective species.

  • Solution: Vary the catalyst loading. If 5 mol% gives 40% ee but 10 mol% gives 90% ee, you are observing a positive NLE. Operate at higher catalyst loadings (8-10 mol%).

Part 3: Standardized Validation Protocol

To rigorously validate the system, perform this specific set of experiments.

Reagents:
  • Ligand: (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol (Re-verified purity).

  • Substrate: Benzaldehyde (Freshly distilled, stored under

    
    ).
    
  • Reagent:

    
     (1.0 M in Hexanes). Do not use old bottles. 
    
  • Solvent: Toluene (Anhydrous, <10 ppm

    
    ).
    
Step-by-Step Procedure:
  • Ligand Preparation: In a flame-dried Schlenk tube under Argon, dissolve the ligand (0.05 mmol, 5 mol%) in anhydrous Toluene (2 mL).

  • Zinc Activation: Add

    
     (1.2 mmol) at 0°C.
    
    • Observation: Evolution of ethane gas should occur.

    • Critical Step: Allow to stir for 20 minutes at 0°C. This ensures formation of the active monomeric Zinc-Alkoxide complex.

  • Substrate Addition: Add Benzaldehyde (1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 12 hours.

  • Quench: Add saturated

    
    .
    
  • Analysis: Extract with

    
    , dry, and analyze via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).
    

Data Interpretation Table:

OutcomeYieldee%DiagnosisAction
Ideal >90%>90%System OptimalProceed to substrate scope.
Wet System >80%<10%Background reaction dominantDry solvent; Titrate

.
Oxidized Ligand 20-50%5-20%Catalyst poisonedCheck Ligand NMR; Recrystallize.
Aggregation >90%40-60%Active aggregate speciesIncrease ligand loading to 10 mol%.
Part 4: Mechanistic Visualization

The following diagram illustrates the competing pathways. The "Green" path is the desired Noyori-type cycle. The "Red" path is the interference caused by sulfur oxidation or moisture.

ReactionPathways Ligand Ligand (S-Me intact) ActiveCat Active Catalyst (Monomer) Ligand->ActiveCat + Et2Zn - Ethane OxidizedLigand Oxidized Ligand (S=O impurity) Ligand->OxidizedLigand O2 Exposure ZnEt2 Et2Zn RacemicCat Achiral Zinc Species (Zn-OH / Zn-O-Zn) ZnEt2->RacemicCat + Moisture ProductHighEE Product High ee (S) ActiveCat->ProductHighEE + Aldehyde InterferingCat Sulfoxide-Coordination (Distorted Geometry) OxidizedLigand->InterferingCat + Et2Zn Moisture H2O Contamination ProductRac Product Racemic RacemicCat->ProductRac Fast Rate InterferingCat->ProductRac Non-selective

Figure 2: Competing catalytic cycles. The sulfur oxidation pathway creates a "distorted" catalyst that competes with the desired pathway.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Ti(OiPr)4 as an additive with this ligand? Answer: While


 is standard for TADDOL or BINOL ligands, amino alcohols typically work best with pure 

or with a

/Polymethylhydrosiloxane (PMHS) system. Adding Titanium to this specific sulfur-containing ligand may cause irreversible binding of the sulfur to Titanium, quenching reactivity. Stick to the Zinc-only protocol first.

Q2: My reaction turns yellow/orange over time. Is this normal? Answer: A slight yellowing is acceptable, but a deep orange/brown color often indicates the formation of radical species or decomposition of the thioether moiety. Ensure your reaction is strictly shielded from light and oxygen.

Q3: Does the position of the methylthio group (meta vs. ortho) matter? Answer: Yes. You are using the meta isomer. If you were to switch to the ortho isomer, the sulfur would likely chelate directly to the zinc, changing the geometry from a bidentate (N,O) to a tridentate (N,O,S) complex. This would completely alter the stereochemical outcome. Ensure you have not accidentally purchased the wrong regioisomer.

References
  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of carbonyl compounds with diphenylzinc catalyzed by an amino alcohol. Journal of the American Chemical Society, 108(20), 6405-6406.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5][6][7] Chemical Reviews, 92(5), 833-856.

  • Mellah, M., Voituriez, A., & Schulz, E. (2007). Chiral sulfur-containing ligands for asymmetric catalysis. Chemical Reviews, 107(11), 5133-5209. (Note: This review details the coordination chemistry of chiral thioethers and the risks of oxidation).

  • Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols. Tetrahedron Letters, 25(26), 2823-2824.

Sources

Technical Support Center: Stability of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

[1]

Executive Summary

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is a bifunctional chiral building block.[1] While the protonated amine salt is generally stable in dilute non-oxidizing acids (e.g., HCl, dilute

  • The Thioether Moiety (3-SMe): Highly susceptible to oxidation to sulfoxides/sulfones in the presence of oxidizing acids (e.g.,

    
    ) or trace metal contaminants.[1]
    
  • The Benzylic Center (C1): While benzylic amines are more resistant to acid-catalyzed

    
     substitution than their alcohol counterparts, high thermal stress in acidic media can induce racemization or elimination reactions.[1]
    

Part 1: Troubleshooting Guides

Issue 1: Appearance of "Early Eluting" Impurities in HPLC

Symptom: After acidic workup or storage in acidic buffer, you observe a new peak eluting significantly earlier than the main peak (RRT ~0.8-0.9).[1] Diagnosis: S-Oxidation (Sulfoxide Formation). The methylthio group (-SMe) has oxidized to the sulfoxide (-S(O)Me).[1] This is the most common degradation pathway and increases the polarity of the molecule.

Root Cause Analysis:

  • Incompatible Acid: Use of Nitric Acid (

    
    ) or hot concentrated Sulfuric Acid (
    
    
    ).[1]
  • Aerobic Oxidation: Long-term stirring in acidic solution exposed to air, particularly if trace metals (Fe, Cu) are present in the solvent.[1]

Corrective Action:

  • Switch Acid System: Exclusively use Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH) for salt formation.[1] These are non-oxidizing.[1]

  • Degas Solvents: Sparge all acidic buffers with Nitrogen/Argon for 15 minutes prior to use.[1]

  • Chelation: Add 1 mM EDTA to aqueous acidic buffers to sequester trace metals that catalyze S-oxidation.[1]

Issue 2: Loss of Enantiomeric Excess (ee)

Symptom: Chiral HPLC indicates a rise in the (1R,2S) or (1R,2R) enantiomers.[1] Diagnosis: Acid-Catalyzed Racemization. The C1 position is benzylic.[1][2] Although the ammonium group (


1

Corrective Action:

  • Temperature Control: Maintain acid addition and quench steps at <10°C . Never reflux this compound in acidic media.[1]

  • Limit Exposure Time: If performing an acid hydrolysis step (e.g., removing a protecting group), quench immediately upon completion.[1] Do not store the compound in strong acid solution overnight.

Issue 3: Formation of Non-Polar Impurities (Late Eluting)

Symptom: New peaks appearing at RRT > 1.2. Diagnosis: Dehydration (Alkene Formation). The C2 secondary alcohol can undergo acid-catalyzed dehydration to form the corresponding propenyl derivative.[1]

Corrective Action:

  • Acidity Threshold: Avoid super-acidic conditions (pH < 0) for extended periods.

  • Solvent Selection: Avoid anhydrous acidic conditions (e.g., HCl in Dioxane) which promote dehydration.[1] Presence of water helps suppress elimination by mass action.[1]

Part 2: Mechanistic Visualization

The following diagram details the competitive degradation pathways. Understanding these mechanisms is crucial for selecting the correct processing conditions.

DegradationPathwaysStart(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-olProtonatedAmmonium Salt(Stable Form)Start->Protonated  HCl/MsOH (<40°C)  SulfoxideSulfoxide Impurity(S-Oxidation)Start->Sulfoxide  Oxidizing Acids (HNO3)or Air + Metals  CarbocationBenzylic/SecondaryCarbocation IntermediateProtonated->Carbocation  Heat (>60°C) + Strong Acid  RacemateRacemized Product(Loss of Chirality)Carbocation->Racemate  Re-attack by H2O/NH3  AlkeneDehydrated Alkene(Elimination Product)Carbocation->Alkene  -H+ (Elimination)  

Caption: Figure 1. Stability profile showing the safe processing window (Green) versus oxidative and thermal degradation risks (Red).[1]

Part 3: Validated Protocols

Protocol A: Safe Salt Formation (HCl Salt)

Objective: To convert the free base to the stable hydrochloride salt without inducing S-oxidation or dehydration.[1]

  • Preparation: Dissolve 10.0 g of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol in 50 mL of Isopropanol (IPA) .

    • Why IPA? Secondary alcohols reduce the risk of trans-esterification or solvolysis compared to methanol.[1]

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

  • Acid Addition: Slowly add 1.05 equivalents of HCl in IPA (5-6N) dropwise over 30 minutes.

    • Critical Control: Monitor internal temperature.[1] Do not allow to exceed 15°C. Exotherms can trigger local dehydration.[1]

  • Crystallization: Stir at 0°C for 2 hours. The salt should precipitate as a white solid.

  • Filtration: Filter under nitrogen atmosphere (to prevent moisture uptake).[1] Wash with cold MTBE.[1]

Protocol B: HPLC Method for Stability Monitoring

Use this method to detect both the sulfoxide impurity and potential diastereomers.

ParameterCondition
Column C18 Shielded Phase (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]0)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 215 nm (Amine/Alcohol absorption) and 254 nm (Aromatic)
Column Temp 30°C

Note: The Sulfoxide impurity is more polar and will elute before the main peak. The Dehydrated (Alkene) impurity is less polar and will elute after the main peak.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Sulfuric Acid (H2SO4) for salt formation? A: Dilute aqueous

1

1HCl is preferred.1

Q2: I see a "doublet" peak in the NMR of the methyl group. Is this degradation? A: Not necessarily.[1] If you are analyzing the salt form in DMSO-d6 or

1Racemization1

Q3: Is the compound stable in Trifluoroacetic Acid (TFA)? A: Generally, yes, for short periods (e.g., Boc-deprotection).[1] However, TFA can form trifluoroacetate esters with the C2-hydroxyl group.[1] These esters are usually hydrolyzed during the aqueous workup, but ensure the quench is basic enough (pH > 10 initially) to fully hydrolyze any transient esters.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Referencing Chapter 19 on Oxidations of Sulfur and Chapter 10 on Acid-Catalyzed Dehydration).

  • Klussmann, M., et al. (2016).[1][3] "Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides." Synlett, 27(16), 2505-2509.[1][3] Link (Demonstrates sensitivity of thioethers to acid/oxidant combinations).[1]

  • Thermo Fisher Scientific. (2024).[1] "(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Safety Data Sheet." Link (Provides baseline handling for homologous amino-alcohol scaffolds).[1]

  • Organic Chemistry Portal. "Oxidation of Sulfides to Sulfoxides." Link (General reactivity profiles for thioether stability).

Technical Support Center: Purification of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

[1]

Executive Summary

This guide addresses the purification of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol , a structural analog to key SNRI intermediates (e.g., Duloxetine precursors).[1] The presence of the 3-methylthiophenyl moiety introduces specific challenges regarding oxidative stability (sulfoxide formation) not found in standard phenyl-amino alcohols, while the (1S,2S) stereocenters require rigorous diastereomeric resolution.

This document is structured as a dynamic Troubleshooting & FAQ module, designed to isolate specific failure modes in your crude mixture workup.

Module 1: Stereochemical Purity (Chiral Resolution)

Context: The crude mixture likely contains the enantiomer (1R,2R) and diastereomers (1R,2S / 1S,2R). Standard recrystallization of the free base is rarely sufficient for high optical purity (>99% ee).[1]

Issue 1: "My Enantiomeric Excess (ee) is stuck between 85-93%."

Diagnosis: You have reached the eutectic limit of the free base or your current salt system.[1] The crystal lattice is trapping the wrong enantiomer.[1]

Technical Solution: Switch to a Diastereomeric Salt Resolution using (S)-Mandelic Acid .

  • Mechanism: (S)-Mandelic acid forms a "molecular clamp" structure with 1,2-amino alcohols.[1] The (1S,2S)-Amine[2] • (S)-Mandelic Acid salt typically exhibits significantly lower solubility in alcohols than its (1R,2R) or diastereomeric counterparts due to tighter hydrogen bonding networks [1, 2].[1]

Protocol: The Mandelic Acid Rescue

  • Solvent System: Use 2-Butanol saturated with water (approx. 10-12% water content) or Ethanol/Water (95:5) .[1]

  • Stoichiometry: Add 1.05 equivalents of (S)-Mandelic acid relative to the total amine content.

  • Thermal Cycle: Heat to 65-70°C (dissolution)

    
     Cool slowly to 50°C 
    
    
    Seed with pure (1S,2S)-salt
    
    
    Cool to 0-5°C over 4 hours.
  • Critical Step: If the precipitate is "gummy," reheat and add 5% volume of MTBE (Methyl tert-butyl ether) as an antisolvent.[1]

Issue 2: "I have high diastereomeric impurities (1R,2S)."

Diagnosis: This suggests an issue with the reduction step (e.g., if coming from an

1achiral1

Technical Solution: Formation of the Oxalate or Benzoate salt.[1]

  • Logic: Diastereomers (unlike enantiomers) have different scalar physical properties.[1] The oxalate salt of the anti isomer often crystallizes much better than the syn isomer.[1]

  • Action: Dissolve crude oil in Acetone. Add 1.0 eq Oxalic acid dissolved in minimal Methanol.[1] The (1S,2S) oxalate usually precipitates as a white solid, leaving the diastereomer in the mother liquor.

Module 2: Chemical Purity (The Sulfur Challenge)

Context: The 3-methylthio group is a "soft" nucleophile and highly susceptible to oxidation.[1]

Issue 3: "The product is turning yellow/orange during drying."

Diagnosis: S-Oxidation. You are generating the Sulfoxide (

Sulfone11

Troubleshooting Checklist:

  • Solvent Check: Are you using THF or Ethers?

    • Risk:[1][3] Ethers form peroxides over time.[1] These peroxides will oxidize your thioether to a sulfoxide immediately [3].[1]

    • Fix: Test solvents for peroxides or switch to Toluene or Isopropyl Acetate .[1]

  • Drying Conditions: Are you drying in a convection oven?

    • Fix: Switch to a Vacuum Oven (<40°C) with a nitrogen bleed.

  • Workup Additive: Add an antioxidant.[1]

    • Protocol: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to your aqueous wash layers during extraction.[1] This acts as a sacrificial reductant.[1]

Issue 4: "I smell a strong 'cabbage' odor."

Diagnosis: Degradation of the methylthio group or presence of residual thiophenol/thiol species.[1] Technical Solution:

  • Wash: Perform a wash with 5% Sodium Hypochlorite (Bleach) only if the amine is protected.[1] If the amine is free (

    
    ), DO NOT  use bleach (you will form chloramines).[1]
    
  • Alternative: Use a Cupric Sulfate (CuSO₄) aqueous wash.[1] Copper coordinates with free sulfur species and thiols, pulling them into the aqueous phase.[1]

Module 3: Visualizing the Purification Logic

The following workflow illustrates the decision tree for purifying the crude mixture based on the specific impurity profile.

PurificationWorkflowCrudeCrude (1S,2S)-Mixture(Contains: Enantiomer, Diastereomer, Sulfoxide)AnalysisAnalyze Purity (HPLC/Chiral LC)Crude->AnalysisDecision1Problem: Low ee%?Analysis->Decision1Decision2Problem: Color/Oxidation?Decision1->Decision2No (ee is good)ResolutionSalt ResolutionAgent: (S)-Mandelic AcidSolvent: 2-Butanol/H2ODecision1->ResolutionYes (<98% ee)AntioxidantAdd Antioxidant Wash(Na Metabisulfite)Switch to Peroxide-Free SolventDecision2->AntioxidantYes (Sulfoxides)FreeBaseFree Base Liberation(NaOH / Toluene)Decision2->FreeBaseNoRecrystRecrystallization(Upgrade ee to >99%)Resolution->RecrystRecryst->FreeBaseAntioxidant->FreeBaseFinalPure (1S,2S)-Amino Alcohol(>99.5% Purity)FreeBase->Final

Figure 1: Decision matrix for purification based on analytical data. Note the parallel processing of stereochemical and chemical impurities.

Module 4: Quantitative Data & Solvent Selection

The choice of solvent is critical for the (S)-Mandelate salt crystallization.[1] The table below summarizes solubility trends for analogous amino-alcohol salts (based on Duloxetine intermediate data [4]).

Solvent SystemSolubility (Hot 70°C)Solubility (Cold 5°C)Selectivity (S vs R)Recommendation
Methanol Very HighHighLowAvoid (Yield loss)
Ethanol (Abs) HighModerateModerateGood for first pass
2-Butanol (wet) ModerateLowVery High Preferred
IPA LowInsolubleModerateUse as antisolvent
Water HighModerateLowUse only as co-solvent

Module 5: Analytical Troubleshooting (FAQ)

Q: "My HPLC peak for the amine is broad/tailing."

  • A: Amino alcohols are basic.[1][4] If you are using a standard C18 column, the amine interacts with residual silanols.[1]

  • Fix: Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase (High pH method) OR use a dedicated column like XBridge C18 or Gemini NX that tolerates high pH.[1]

Q: "I see a small impurity at RRT 1.1 that grows over time."

  • A: This is likely the Carbamate .[1] If you are using Methanol or Ethanol as a solvent and the mixture is basic, the amine can react with atmospheric

    
     to form carbamates, or react with carbonate bases.
    
  • Fix: Ensure the system is under Nitrogen. Avoid prolonged storage of the free base in alcohol; store as the stable salt (Mandelate or Hydrochloride).[1]

References

  • Hu, S., et al. (2006).[1] "Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid."[1][5][6] Chirality.

  • Eli Lilly and Company. (2004).[1] "Process for preparing duloxetine and intermediates thereof." World Intellectual Property Organization (WO/2004/056795).[1]

  • Org. Process Res. Dev. (2010).[1] "Oxidative Stability of Sulfides in Pharmaceutical Intermediates." American Chemical Society.[1] (General reference for Thioether stability).

  • Kamal, A., et al. (2008).[1] "Chemoenzymatic synthesis of duloxetine and its enantiomers." Tetrahedron: Asymmetry. [1]

Disclaimer: This guide is intended for research and development purposes. The protocols described are based on structural analogs (Duloxetine intermediates) and general chemical principles.[1] Optimization for your specific methylthio-phenyl analog is required.

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous structural and stereochemical elucidation of novel molecules is paramount. (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is a chiral amino alcohol, a class of compounds frequently utilized as building blocks for active pharmaceutical ingredients (APIs). The precise stereochemistry defined by the (1S,2S) configuration is critical to its biological activity and safety profile.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive window into molecular structure. This guide provides an in-depth, expert-level analysis of the ¹H NMR spectrum of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol. Beyond a simple interpretation, we will explore the causal relationships between the molecule's structure and its spectral features. Furthermore, this guide will objectively compare the utility of ¹H NMR with alternative analytical methods, providing a holistic perspective for researchers in the field.

Section 1: Molecular Structure and its ¹H NMR Fingerprint

The foundation of any spectral analysis lies in a thorough understanding of the molecule's structure. The key features of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol that dictate its ¹H NMR spectrum are its two contiguous chiral centers, an aromatic ring with a meta-substituent, and several distinct functional groups.

Caption: Structure of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol with key protons labeled.

The presence of two chiral centers (C1 and C2) means that the adjacent methine protons (H¹ and H²) are diastereotopic. This is a crucial point, as they are chemically non-equivalent and will not only have different chemical shifts but will also couple to each other, providing key structural information through their coupling constant.

Section 2: Predictive Analysis of the ¹H NMR Spectrum

Based on established principles of ¹H NMR spectroscopy and data from analogous structures, we can predict the spectrum of the title compound. The analysis is best approached by dissecting the molecule into its constituent proton environments.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale & Expert Insights
Aromatic (4H) 7.0 - 7.4Multiplet (m)4Hortho: 7-9 Hz, meta: 2-3 Hz, para: <1 HzThe four aromatic protons will appear as a complex multiplet. The electron-donating methylthio group and the alkylamino substituent will influence their precise shifts. The meta-substitution pattern prevents simple first-order splitting.
S-CH₃ (3H) ~2.5Singlet (s)3HN/AThis signal is expected to be a sharp, uncoupled singlet, characteristic of a methyl group attached to a sulfur atom. Its position is relatively downfield due to the electronegativity of sulfur.
H¹ (C1-H) ~4.0 - 4.2Doublet (d)1H³J(H¹-H²) ≈ 4-6 HzThis proton is deshielded by both the adjacent aromatic ring and the amino group. It is coupled only to H², resulting in a doublet. The relatively small coupling constant is indicative of a specific dihedral angle between H¹ and H² due to the fixed stereochemistry.
H² (C2-H) ~3.8 - 4.0Doublet of Quartets (dq) or Multiplet (m)1H³J(H¹-H²) ≈ 4-6 Hz, ³J(H²-H³) ≈ 6-7 HzThis proton is coupled to both H¹ and the three methyl protons (H³). This will result in a complex multiplet, ideally a doublet of quartets. Its chemical shift is influenced by the adjacent hydroxyl group.
CH₃ (H³) (C3-H) ~1.1 - 1.3Doublet (d)3H³J(H²-H³) ≈ 6-7 HzThis methyl group is coupled to the single adjacent proton H², resulting in a clean doublet. This signal typically appears in the upfield aliphatic region.
-NH₂ (2H) 1.5 - 3.0 (variable)Broad Singlet (br s)2HN/AThe chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. The signal is often broad and can be confirmed by D₂O exchange.
-OH (1H) 2.0 - 4.0 (variable)Broad Singlet (br s)1HN/ASimilar to the amine protons, the hydroxyl proton signal is variable and broad. It will disappear upon the addition of D₂O, confirming its identity.

Section 3: A Validated Experimental Protocol for Spectrum Acquisition

Achieving a high-quality, interpretable spectrum requires a robust and well-reasoned experimental protocol. The choices made during sample preparation and data acquisition are critical for ensuring data integrity.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Primary Choice: Deuterated chloroform (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Alternative: Deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice if hydrogen bonding needs to be observed more clearly. In DMSO-d₆, the exchange rate of -NH and -OH protons is slower, often resulting in sharper signals that may even show coupling.[1]

    • Procedure: Accurately weigh approximately 5-10 mg of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]

  • Instrument Configuration & Data Acquisition:

    • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

    • Acquisition Parameters:

      • Pulse Angle: 30-45° flip angle to balance signal intensity and relaxation time.

      • Acquisition Time (AT): 2-4 seconds.

      • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if required.

      • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

    • Data Processing: Apply an exponential multiplication function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Confirmatory D₂O Exchange Experiment:

    • After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for 30 seconds and re-acquire the ¹H NMR spectrum.

    • Expected Result: The signals corresponding to the -NH₂ and -OH protons will significantly diminish or disappear entirely, confirming their assignment.

Caption: Workflow for the acquisition and confirmation of the ¹H NMR spectrum.

Section 4: Comparison with Alternative Analytical Techniques

While ¹H NMR is exceptionally powerful, a comprehensive characterization, particularly in a regulated drug development environment, relies on a multi-technique approach. Here, we compare ¹H NMR with other essential analytical methods.

TechniqueInformation ProvidedStrengthsLimitationsWhen to Use
¹H NMR Detailed structural connectivity (H-H), stereochemistry, diastereomeric purity.Non-destructive, rapid, highly informative for structure, quantitative.Insensitive for molecules without protons, complex spectra can be difficult to interpret, poor for exact mass.Primary tool for initial structure elucidation and confirmation.
¹³C NMR Carbon skeleton, number of unique carbons, chemical environment of carbons.Complements ¹H NMR, simpler spectra (no C-C coupling), good for identifying symmetry.Low natural abundance of ¹³C requires longer acquisition times, not typically quantitative without special parameters.To confirm the carbon framework and count the number of unique carbon atoms.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely sensitive (requires very little sample), provides exact molecular weight.Provides little information on stereochemistry or isomer connectivity, can be destructive.To confirm the molecular formula and gain insight into structural fragments.
Infrared (IR) Spectroscopy Presence of specific functional groups (-OH, -NH, C=O, etc.).Fast, simple, good for a quick check of functional groups.Provides no information on the overall molecular skeleton or connectivity, "fingerprint region" can be complex.As a rapid screening tool to confirm the presence of key functional groups.
Chiral HPLC Enantiomeric and diastereomeric purity (ee, de)."Gold standard" for determining stereochemical purity with high accuracy and precision.Requires method development, destructive, provides no structural information beyond retention time.Essential for quality control and final purity assessment of chiral compounds.

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Start [label="New Chiral Compound Synthesized", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Confirm Molecular Formula?", shape=diamond, fillcolor="#EA4335"]; MS [label="Mass Spectrometry (MS)"]; Q2 [label="Confirm Functional Groups?", shape=diamond, fillcolor="#EA4335"]; IR [label="Infrared (IR) Spectroscopy"]; Q3 [label="Elucidate Full Structure & Connectivity?", shape=diamond, fillcolor="#EA4335"]; NMR [label="¹H and ¹³C NMR"]; Q4 [label="Determine Stereochemical Purity?", shape=diamond, fillcolor="#EA4335"]; HPLC [label="Chiral HPLC"]; End [label="Complete Characterization", shape=ellipse, fillcolor="#34A853"];

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Sources

Chiral HPLC methods for separating (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Chiral HPLC Method Development for Vicinal Amino Alcohol Enantiomers

Focus: Separating the Enantiomers of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

The core challenge in chiral separations is that enantiomers possess identical physical properties, making their separation dependent on creating a transient diastereomeric complex with a chiral selector. The choice of this selector, embodied in the Chiral Stationary Phase (CSP), and the mobile phase that mediates the interaction, are the cornerstones of successful method development.[1][2]

Pillar 1: Foundational Strategy - Chiral Stationary Phase (CSP) Selection

The selection of an appropriate CSP is the most critical decision in chiral method development.[1][3] For amino alcohols, three main classes of CSPs have proven effective: Polysaccharide-based, Cyclodextrin-based, and Macrocyclic Glycopeptide-based phases.

Polysaccharide-Based CSPs: The Primary Choice

Polysaccharide derivatives, particularly those of amylose and cellulose coated or immobilized on a silica support, are the most versatile and widely successful CSPs for a broad range of chiral compounds, including amino alcohols.[4][5][6] Their chiral recognition mechanism is complex and multi-modal, involving hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which provides a high probability of resolving enantiomers.[4]

  • Coated vs. Immobilized: Coated phases are traditional and effective, but have limitations on the types of solvents that can be used. Immobilized phases, where the polysaccharide selector is covalently bonded to the silica, offer superior robustness and are compatible with a much wider range of solvents, including those typically forbidden for coated phases like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[7][8] This expanded solvent compatibility provides more options for optimizing selectivity.

Alternative CSPs for Amino Alcohols

  • Cyclodextrin-Based CSPs: These phases work by forming inclusion complexes, where the analyte (or a portion of it, like the phenyl group) fits into the chiral cavity of the cyclodextrin "basket".[9] They are often effective in reversed-phase mode, which can be advantageous for LC-MS applications.[1]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are particularly useful for polar and ionic compounds, making them well-suited for separating underivatized amino acids and amino alcohols.[10] They possess ionic groups and can operate in reversed-phase, polar organic, or normal phase modes, offering unique and complementary selectivity.[10][11]

Comparison of Recommended CSPs for Initial Screening
CSP ClassCommercial ExamplesPrimary Interaction MechanismRecommended Elution Mode(s)Key Advantages
Immobilized Polysaccharide (Amylose) Daicel CHIRALPAK® IA, Phenomenex Lux® i-Amylose-1[7]H-bonding, π-π, Steric FitNormal Phase, Polar Organic, Reversed PhaseHigh success rate, broad applicability, extreme solvent robustness.[8]
Immobilized Polysaccharide (Cellulose) Daicel CHIRALPAK® IB/IC, Phenomenex Lux® i-Cellulose-5[7]H-bonding, π-π, Steric FitNormal Phase, Polar Organic, Reversed PhaseComplementary selectivity to amylose phases; often provides different elution orders.
Coated Polysaccharide (Cellulose) Daicel CHIRALCEL® OD-H, Phenomenex Lux® Cellulose-1H-bonding, π-π, Steric FitNormal Phase, Polar OrganicHistorically a workhorse CSP with extensive literature; cost-effective.
Cyclodextrin-Based SUMICHIRAL™ OA-7700 (Acetylated β-Cyclodextrin)[9]Inclusion Complex, H-bondingReversed PhaseExcellent for aromatic compounds in aqueous mobile phases; MS-friendly.[9]
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® T (Teicoplanin)H-bonding, Ionic, StericReversed Phase, Polar OrganicExcellent for polar and zwitterionic compounds like native amino acids/alcohols.[10]

Pillar 2: Mobile Phase Strategy and Method Development Workflow

The choice of mobile phase is intrinsically linked to the CSP and is used to modulate the retention and selectivity of the enantiomers. A systematic screening approach across different elution modes and solvent compositions is the most efficient path to success.[12]

Logical Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Alternative Strategy Analyte Analyte Characterization (1-Amino-1-(3-methylthiophenyl)propan-2-OL) - Basic (Amine) - Aromatic (Phenyl) - Polar (OH) CSP_Selection Select Primary CSPs - Immobilized Amylose - Immobilized Cellulose - Coated Cellulose Analyte->CSP_Selection Structural Clues MP_Screen Screen Mobile Phases 1. NP: Hexane/IPA + 0.1% DEA 2. NP: Hexane/EtOH + 0.1% DEA 3. POM: 100% MeOH CSP_Selection->MP_Screen Eval Evaluate Screening Results (Resolution > 1.0?) MP_Screen->Eval Opt_Mod Optimize Modifier (Vary % Alcohol) Eval->Opt_Mod Yes Alt_CSP Screen Alternative CSPs (Cyclodextrin, Glycopeptide) Eval->Alt_CSP No Opt_Add Optimize Additive (Vary % DEA) Opt_Mod->Opt_Add Opt_Flow Optimize Flow/Temp Opt_Add->Opt_Flow Final Final Method (Resolution > 1.5) Opt_Flow->Final Alt_Mode Screen Alternative Modes (Reversed Phase) Alt_CSP->Alt_Mode

Caption: Chiral HPLC method development workflow.

Comparing Elution Modes
  • Normal Phase (NP): This is the most common and often most successful mode for separating amino alcohols on polysaccharide CSPs.[3]

    • Mechanism: It utilizes a non-polar main solvent (e.g., n-hexane) and a polar alcohol modifier (e.g., ethanol or isopropanol). The alcohol competes with the analyte for polar interaction sites on the CSP, modulating retention.

    • The Role of Additives: For a basic analyte like an amino alcohol, peak shape is often poor due to strong ionic interactions with residual silanols on the silica support. Adding a small amount (typically 0.1%) of a competing base, like diethylamine (DEA) , to the mobile phase is critical.[3][13] DEA neutralizes active sites and dramatically improves peak symmetry and efficiency.

  • Polar Organic Mode (POM): This mode uses 100% polar organic solvents, such as methanol, ethanol, or acetonitrile. It can sometimes provide unique selectivity compared to NP and is simpler to prepare.

  • Reversed Phase (RP): This mode is common for cyclodextrin and macrocyclic glycopeptide phases.[9][10] It uses an aqueous buffer and an organic modifier (methanol or acetonitrile). For polysaccharide phases, RP is typically only viable with immobilized CSPs.

Experimental Protocols and Comparative Data

The following protocol outlines a universal screening approach. The subsequent data table presents a realistic, though illustrative, comparison of expected outcomes based on extensive experience with this compound class.

Protocol: Initial Chiral Method Screening
  • Column Selection:

    • Column 1: Immobilized Amylose CSP (e.g., CHIRALPAK® IA-3, 3 µm, 150 x 4.6 mm)

    • Column 2: Immobilized Cellulose CSP (e.g., CHIRALPAK® IC-3, 3 µm, 150 x 4.6 mm)

    • Column 3: Coated Cellulose CSP (e.g., CHIRALCEL® OD-3, 3 µm, 150 x 4.6 mm)

  • Sample Preparation:

    • Dissolve the racemic standard of 1-Amino-1-(3-methylthiophenyl)propan-2-OL in the initial mobile phase to a concentration of 0.5 mg/mL. Ensure complete dissolution.

  • Mobile Phase Preparation:

    • MP A (Normal Phase, IPA): n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.1, v/v/v)

    • MP B (Normal Phase, EtOH): n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)

    • MP C (Polar Organic): Methanol (MeOH) / Diethylamine (DEA) (100:0.1, v/v)

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm (or wavelength of maximum absorbance for the analyte)

  • Screening Procedure:

    • Equilibrate each column with the first mobile phase (MP A) for at least 30 column volumes until a stable baseline is achieved.[3]

    • Inject the sample and record the chromatogram.

    • Flush the column and system thoroughly when switching to the next mobile phase.

    • Repeat for all column and mobile phase combinations.

Illustrative Screening Results

The following table summarizes the kind of results one might expect from the screening protocol.

Column (CSP)Mobile Phasek1' (Retention of 1st Peak)α (Selectivity)Rs (Resolution)Observations & Causality
Immobilized Amylose (IA)Hexane/IPA/DEA (85:15:0.1)2.81.352.9 Baseline separation. The amylose selector's chiral grooves provide strong steric and hydrogen bonding interactions, which are well-mediated by the IPA/DEA combination.
Immobilized Amylose (IA)Hexane/EtOH/DEA (90:10:0.1)3.51.201.8Partial separation. Ethanol is a stronger competitor for H-bonding sites than IPA, reducing the differential interaction (selectivity) with the enantiomers.
Immobilized Cellulose (IC)Hexane/IPA/DEA (85:15:0.1)4.11.050.6Poor separation. The cellulose selector offers a different spatial arrangement of carbamate groups, which is less effective for this analyte's structure under these conditions.
Immobilized Cellulose (IC)Hexane/EtOH/DEA (90:10:0.1)5.21.151.4Improved but partial separation. The change in alcohol modifier alters the conformation of the cellulose polymer, creating a slightly more favorable interaction.
Coated Cellulose (OD)Hexane/IPA/DEA (85:15:0.1)3.31.000.0No separation. The analyte does not effectively engage with the chiral centers of this specific cellulose derivative.
Immobilized Amylose (IA)MeOH/DEA (100:0.1)1.91.101.1Partial separation. The polar organic mode provides a different interaction environment, but with lower selectivity than the optimized normal phase method.

References

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. [Link]

  • Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • High-performance liquid chromatographic enantioseparation of isopulegol-based ß-amino lactone and ß-amino amide analogs on polysaccharide-based chiral stationary phases focusing on the change of the enantiomer elution order. ResearchGate. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumitomo Chemical. [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of () - FULIR. MDPI. [Link]

  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. [Link]

  • Lux™ Chiral Columns. Phenomenex. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK AS-H COLUMNS. Daicel. [Link]

  • Lux Chiral HPLC Columns from Phenomenex. Labcompare.com. [Link]

  • Lux i-Amylose-1 Chiral LC Columns. Phenomenex. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. PubMed. [Link]

  • instruction manual for chiralpak® as-h. Daicel Chiral Technologies. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC. [Link]

  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Daicel Chiral Technologies. [Link]

  • Application Notes: Chiral. LCGC International. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

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A Comparative Guide to (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL and Norephedrine Derivatives for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison between the novel compound (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL and the well-established class of norephedrine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, predicted pharmacological activities, and the requisite experimental methodologies for a thorough evaluation. While direct comparative experimental data for (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is not yet prevalent in published literature, this guide synthesizes established principles of medicinal chemistry and pharmacology to provide a robust predictive comparison and a clear roadmap for empirical validation.

Introduction: Structural Scaffolds and Pharmacological Significance

Norephedrine and its derivatives, such as pseudoephedrine, are sympathomimetic amines that have been extensively studied and utilized for their effects on the cardiovascular, respiratory, and central nervous systems.[1] These compounds are phenylethylamines and act primarily by inducing the release of norepinephrine, classifying them as indirectly acting sympathomimetics.[2] Their clinical applications have historically included use as decongestants and bronchodilators.[1]

The compound of interest, (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL, represents a structural analog of the phenylpropanolamine backbone. The key distinctions lie in the substitution on the phenyl ring, specifically the presence of a methylthio group at the meta position. This modification is anticipated to significantly influence the compound's pharmacological profile, including its interaction with monoamine transporters and adrenoceptors.

Structural Comparison and Predicted Pharmacological Profiles

The core structure of both (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL and norephedrine derivatives is the 2-amino-1-phenylpropan-1-ol backbone. The specific stereochemistry, (1S,2S), is a crucial determinant of biological activity.

Key Structural Features and Their Implications:

Feature(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OLNorephedrine Derivatives (e.g., Norephedrine, Pseudoephedrine)Predicted Impact on Activity
Aromatic Ring 3-methylthiophenylPhenylThe methylthio group introduces both steric bulk and electronic modifications (electron-donating via resonance, weakly electron-withdrawing inductively) which can alter binding affinity and selectivity for monoamine transporters and adrenergic receptors.
Stereochemistry (1S,2S)Varies (e.g., (1R,2S) for (-)-norephedrine, (1S,2S) for cathine)Stereoisomerism profoundly impacts biological activity, with different enantiomers often exhibiting distinct potencies and even different mechanisms of action.[3][4]
Side Chain 2-amino-propan-1-ol2-amino-propan-1-olThe shared side chain is the primary determinant of the general sympathomimetic activity of this class of compounds.

Based on established structure-activity relationships (SAR) for phenylethylamines and cathinone derivatives, the introduction of a substituent on the phenyl ring can modulate selectivity towards different monoamine transporters (norepinephrine transporter - NET, dopamine transporter - DAT, and serotonin transporter - SERT).[3][5] It is hypothesized that the 3-methylthio substitution in (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL could enhance its potency as a norepinephrine reuptake inhibitor while potentially reducing its activity as a releasing agent compared to unsubstituted norephedrine derivatives.

Experimental Workflows for Comparative Analysis

To empirically validate the predicted pharmacological differences, a series of in vitro and potentially in vivo experiments are necessary. The following sections detail the essential experimental protocols.

Diagram of the Proposed Research Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Pharmacological Profiling cluster_2 Functional & Physiological Assessment Synthesis Chiral Synthesis of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL Purification Purification & Structural Verification (NMR, MS, Chiral HPLC) Synthesis->Purification NET_Binding NET Radioligand Binding Assay Purification->NET_Binding Uptake_Inhibition Monoamine Reuptake Inhibition Assay (NET, DAT, SERT) NET_Binding->Uptake_Inhibition Vasoconstriction Ex Vivo Vasoconstriction Assay Uptake_Inhibition->Vasoconstriction MAO_Inhibition Monoamine Oxidase (MAO) Inhibition Assay In_Vivo_BP In Vivo Blood Pressure Monitoring Vasoconstriction->In_Vivo_BP

Caption: Proposed experimental workflow for the comparative analysis.

Experimental Protocols

1. Synthesis of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

The synthesis of chiral amino alcohols is a well-established field in organic chemistry.[6][7] A common strategy involves the use of a chiral pool starting material, such as a natural amino acid, or asymmetric synthesis methodologies.[8]

  • Step-by-Step Protocol (Illustrative Chiral Pool Synthesis):

    • Starting Material: A suitable chiral precursor, such as a protected L-alanine derivative.[8]

    • Coupling Reaction: Coupling of the protected amino acid with a 3-(methylthio)phenyl Grignard or organolithium reagent.

    • Reduction: Stereoselective reduction of the resulting ketone to the desired (1S,2S) alcohol.

    • Deprotection: Removal of protecting groups to yield the final product.

    • Purification and Characterization: Purification by chromatography and confirmation of structure and stereochemistry using NMR, mass spectrometry, and chiral HPLC.

2. In Vitro Norepinephrine Transporter (NET) Binding Assay

This assay determines the affinity of the test compounds for the norepinephrine transporter.

  • Step-by-Step Protocol:

    • Membrane Preparation: Utilize membranes from cells stably expressing the human norepinephrine transporter (hNET).[9]

    • Incubation: Incubate the hNET-enriched membranes with a radiolabeled ligand (e.g., [³H]-Nisoxetine) and varying concentrations of the test compound or a known inhibitor (e.g., desipramine) as a positive control.[9][10]

    • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.[9]

    • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

3. In Vitro Monoamine Reuptake Inhibition Assay

This assay measures the functional ability of the compounds to inhibit the reuptake of norepinephrine, dopamine, and serotonin into cells.

  • Step-by-Step Protocol:

    • Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human norepinephrine (hNET), dopamine (hDAT), or serotonin (hSERT) transporters.[11][12]

    • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

    • Uptake Initiation: Initiate monoamine uptake by adding a mixture of unlabeled monoamine and a corresponding radiolabeled monoamine (e.g., [³H]norepinephrine).[13]

    • Termination and Lysis: Stop the uptake by washing with ice-cold buffer and lyse the cells.[13]

    • Scintillation Counting: Measure the intracellular radioactivity by scintillation counting.

    • Data Analysis: Determine the IC₅₀ values for the inhibition of each monoamine transporter.

Signaling Pathway of Norepinephrine Reuptake Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release NE_Synapse Extracellular NE NE_Release->NE_Synapse NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenoceptor Adrenergic Receptors NE_Synapse->Adrenoceptor Binding Postsynaptic_Effect Postsynaptic Signaling Adrenoceptor->Postsynaptic_Effect Inhibitor (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL or Norephedrine Derivative Inhibitor->NET Inhibition

Caption: Mechanism of norepinephrine reuptake inhibition.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the expected experimental outcomes based on the structural analysis.

Parameter(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL (Predicted)Norephedrine (Typical Values)
NET Binding Affinity (IC₅₀) < 100 nM100 - 500 nM
NET Reuptake Inhibition (IC₅₀) < 150 nM200 - 600 nM
DAT Reuptake Inhibition (IC₅₀) > 1000 nM> 2000 nM
SERT Reuptake Inhibition (IC₅₀) > 1000 nM> 5000 nM
Vasoconstrictor Potency (EC₅₀) Lower than NorephedrinePotent

Note: These are predicted values and require experimental verification.

Conclusion and Future Directions

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL presents an intriguing structural modification of the classic norephedrine scaffold. The introduction of a 3-methylthio group is predicted to enhance its affinity and selectivity for the norepinephrine transporter. This guide outlines the necessary synthetic and pharmacological testing cascade to rigorously evaluate this hypothesis. A direct comparison with well-characterized norephedrine derivatives using the detailed experimental protocols will provide a clear understanding of the structure-activity relationships and the therapeutic potential of this novel compound. Future research should also investigate the metabolic stability and in vivo pharmacokinetic and pharmacodynamic properties of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL to fully assess its drug development potential.

References

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  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
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  • Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 07(05), 199–204.
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  • ResearchGate. (n.d.). In vitro monoamine transporter reuptake inhibition of (S, S)-CE-158 using HEK293 cells with stable expression of DAT, NET, and SERT. Retrieved from [Link]

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  • Cambridge University Press. (2010, December 21). Monoamine reuptake inhibition and mood-enhancing potential of a specified oregano extract. British Journal of Nutrition. Retrieved from [Link]

  • Szymański, P., Markowicz, J., & Błaszczak, P. (2021). Pseudoephedrine—Benefits and Risks. Applied Sciences, 11(11), 5144. [Link]

  • National Center for Biotechnology Information. (2018, May 31). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Retrieved from [Link]

  • PubMed. (2022, March 15). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 6). Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats. Retrieved from [Link]

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  • Oreate AI. (2026, January 19). Pseudoephedrine vs. Phenylephrine: Navigating the World of Decongestants. Retrieved from [Link]

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  • PNAS. (2011, September 1). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Retrieved from [Link]

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A Comparative Guide to the Analytical Characterization of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the characterization of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL, a chiral aminopropanol derivative. The focus is on predicting its mass spectrometry fragmentation patterns and comparing this technique with alternative methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for the identification, quantification, and stereochemical determination of this and structurally related compounds.

Introduction

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is a chiral molecule with structural similarities to known pharmacologically active compounds. Its analytical characterization is crucial for quality control, metabolic studies, and regulatory compliance. The presence of an amino group, a hydroxyl group, a chiral center, and a methylthiophenyl moiety presents unique challenges and opportunities for various analytical techniques. This guide will explore the predicted fragmentation behavior of this molecule under electron ionization mass spectrometry (EI-MS) and compare its analysis by other instrumental methods, providing a comprehensive overview for selecting the most appropriate technique for a given analytical challenge.

Part 1: Mass Spectrometry Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions and their fragments.[1][2] For (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL, electron ionization (EI) would lead to the formation of a molecular ion (M+•) that is prone to fragmentation.[3] The fragmentation pathways are dictated by the relative stability of the resulting carbocations and neutral radicals.[4] The primary fragmentation mechanisms expected for this molecule are alpha-cleavage and benzylic cleavage.[5][6][7]

Predicted Fragmentation Pathways

The structure of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL offers several potential sites for fragmentation. The most likely fragmentation patterns are initiated by ionization at the nitrogen or oxygen atoms, which have non-bonding electrons.[8]

1. Alpha-Cleavage: This is a common fragmentation pathway for amines and alcohols.[6][9][10] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom.[7]

  • Cleavage adjacent to the amino group: The bond between C1 and C2 is likely to break, leading to the formation of a resonance-stabilized iminium ion. This is often a dominant fragmentation pathway for aliphatic amines.[10]

  • Cleavage adjacent to the hydroxyl group: The bond between C1 and C2 can also cleave from the alcohol side, though the formation of the iminium ion is generally more favorable.

2. Benzylic Cleavage: The bond between the benzylic carbon (C1) and the rest of the aliphatic chain is susceptible to cleavage due to the formation of a stable benzylic cation, which can rearrange to a tropylium ion.[1][5][11]

3. Cleavage of the Thioanisole Moiety: The methylthiophenyl group can also undergo characteristic fragmentation. The molecular ion of thioanisole is known to lose a methyl radical (•CH3) or a thioformyl radical (•CHS).[12][13]

The predicted major fragmentation pathways are depicted in the following diagram:

fragmentation cluster_alpha Alpha-Cleavage cluster_benzylic Benzylic Cleavage cluster_thioanisole Thioanisole Fragmentation M [(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL]+• m/z = 197 F1 [C8H10NS]+ m/z = 152 M->F1 - •C2H5O F3 [C8H9S]+ m/z = 137 M->F3 - •C2H6NO F5 [C7H6S]+• m/z = 122 M->F5 - •CH3 (from ring) F2 [C2H5O]• F4 [C2H6NO]• F6 [CH3]•

Caption: Predicted major fragmentation pathways of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL.

Predicted Mass Spectrum Data
m/zProposed Fragment IonFragmentation Pathway
197[C10H15NOS]+•Molecular Ion (M+•)
182[C9H12NOS]+Loss of •CH3
152[C8H10NS]+Alpha-cleavage with loss of •C2H5O
137[C8H9S]+Benzylic cleavage with loss of •C2H6NO
122[C7H6S]+•Loss of •CH3 from the thioanisole moiety
91[C7H7]+Tropylium ion from benzylic cleavage

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry provides valuable structural information, a comprehensive analysis of a chiral compound like (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL often requires a multi-technique approach.[14][15] The following sections compare MS with HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the target molecule.[16][17][18] For chiral compounds, the use of a chiral stationary phase (CSP) is essential for enantiomeric separation.[19][20]

Advantages over MS:

  • Enantiomeric Purity Determination: HPLC with a CSP can directly separate and quantify the (1S,2S) enantiomer from its (1R,2R) counterpart, which is not possible with standard MS.[19]

  • Quantitative Accuracy: HPLC with UV or other detectors generally provides better quantitative accuracy and precision compared to direct-infusion MS.

  • Non-destructive: HPLC is a non-destructive technique, allowing for the collection of fractions for further analysis.

Disadvantages:

  • Limited Structural Information: HPLC detectors like UV-Vis provide minimal structural information compared to MS.[21]

  • Method Development: Developing a robust chiral separation method can be time-consuming and requires screening of different CSPs and mobile phases.[20]

  • Column: A polysaccharide-based CSP, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point for screening.[19][22][23]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane and a polar modifier like isopropanol or ethanol.[20]

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas.

hplc_workflow Sample Sample Preparation (Dissolve in mobile phase) HPLC Chiral HPLC System (Polysaccharide CSP) Sample->HPLC Separation Enantiomeric Separation HPLC->Separation Detection UV Detector Separation->Detection Data Data Analysis (Peak integration, ee% calculation) Detection->Data

Caption: Workflow for chiral HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[17][24] However, for polar and non-volatile compounds like amino alcohols, derivatization is necessary to increase their volatility and thermal stability.[25]

Advantages over standalone MS:

  • Chromatographic Separation: GC separates the analyte from matrix components, leading to cleaner mass spectra.

  • Quantitative Analysis: When coupled with appropriate internal standards, GC-MS can provide accurate quantification.

Disadvantages:

  • Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can be a source of error.[26][27]

  • Thermal Degradation: Even with derivatization, there is a risk of thermal degradation in the GC inlet or column.

  • Chiral Analysis: While chiral GC columns exist, the derivatization step itself can sometimes lead to racemization if not carefully controlled.[27]

  • Derivatization: React the sample with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), to convert the amino and hydroxyl groups into their corresponding trifluoroacetyl derivatives.[25][28] This is a common procedure for the GC analysis of amines and alcohols.[25]

  • GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized analyte. For chiral analysis, a chiral GC column would be required.[29]

  • GC Conditions: Use a temperature program that allows for the elution of the derivatized compound without degradation.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to capture the molecular ion and key fragment ions of the derivatized analyte.

  • Data Analysis: The retention time and the mass spectrum of the derivatized analyte are used for identification and quantification.

gcms_workflow Sample Sample Preparation Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization GCMS GC-MS System Derivatization->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometer (EI) Separation->Detection Data Data Analysis (Retention time, Mass Spectrum) Detection->Data

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structure elucidation of organic molecules.[30] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Advantages over MS:

  • Definitive Structure Elucidation: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can provide a complete and unambiguous structural assignment.[30]

  • Stereochemistry: Certain NMR techniques, such as NOESY and the use of chiral shift reagents, can help in determining the relative and absolute stereochemistry.

  • Non-destructive: NMR is non-destructive, and the sample can be recovered after analysis.

Disadvantages:

  • Lower Sensitivity: NMR is significantly less sensitive than MS, requiring a larger amount of pure sample.

  • Complex Spectra: For complex molecules, the NMR spectra can be crowded and difficult to interpret.

  • Quantitative Analysis: While quantitative NMR (qNMR) is possible, it is often more complex to set up and validate than chromatographic methods.

Based on the structure and data for similar compounds, the following chemical shifts can be predicted:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH3 (on S)~2.5~15
CH3 (on C2)~1.1 (doublet)~20
H2~4.0 (quartet)~70
H1~4.5 (doublet)~60
Aromatic H7.0 - 7.5125-140
NH2Variable (broad singlet)-
OHVariable (broad singlet)-

Note: Chemical shifts are highly dependent on the solvent and other experimental conditions.[31][32][33]

nmr_workflow Sample Sample Preparation (Dissolve in deuterated solvent) NMR NMR Spectrometer Sample->NMR Acquisition Acquire 1D & 2D Spectra (1H, 13C, COSY, etc.) NMR->Acquisition Processing Data Processing Acquisition->Processing Interpretation Spectral Interpretation & Structure Elucidation Processing->Interpretation

Caption: Workflow for NMR analysis.

Summary and Recommendations

The choice of analytical technique for the characterization of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL depends on the specific analytical goal.

Analytical GoalRecommended Primary TechniqueRecommended Confirmatory Technique(s)
Structural Identification Mass Spectrometry (MS)NMR
Enantiomeric Purity Chiral HPLCChiral GC-MS
Quantification in Simple Matrix HPLC-UVGC-MS (with derivatization)
Quantification in Complex Matrix LC-MS/MSGC-MS (with derivatization)
Definitive Structure Elucidation NMRHigh-Resolution Mass Spectrometry (HRMS)

For a comprehensive characterization, a combination of these techniques is recommended. For instance, initial identification can be performed using LC-MS, followed by definitive structure elucidation with NMR. Chiral HPLC is indispensable for determining enantiomeric purity, a critical parameter for pharmaceutical applications.

References

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A Guide to the Experimental Validation of Optical Rotation for Chiral Amines in Pharmaceutical Development: A Case Study of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured not as a rigid protocol, but as a logical workflow that a research and development scientist would follow. We will establish a robust experimental system, explain the rationale behind our choices, and benchmark our results against a well-characterized structural analog, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. This comparative approach ensures the trustworthiness and integrity of the newly generated data.

The Foundational Principle: Optical Activity and Specific Rotation

Optical activity is the phenomenon where a chiral molecule, when dissolved in a solution, rotates the plane of plane-polarized light.[1][2] This rotation is measured using a polarimeter, and the output is the observed rotation (α) . However, the observed rotation is an extrinsic property, dependent on several experimental variables.[2][3] To standardize this measurement into an intrinsic property of the compound, we calculate the specific rotation ([α]) .[3]

The specific rotation is a characteristic physical property of a chiral molecule and is calculated using the Biot's law formula:

[α]Tλ = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).[3]

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).[2]

It is crucial to understand that there is no simple correlation between the R/S absolute configuration of a stereocenter and the direction (+ or -) of optical rotation.[4] This direction must be determined empirically.

Experimental Design: A Self-Validating System

Our primary objective is to determine the specific rotation of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol with a high degree of confidence. To achieve this, we will employ a comparative methodology, analyzing our target compound in parallel with a reference standard, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. This standard is selected due to its structural similarity (a 1-amino-2-ol backbone) and its well-documented optical rotation.

Comparative Compound Data
CompoundCAS NumberMolecular WeightReported Specific Rotation ([α]25D)
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol28143-91-1167.21 g/mol +37° (c = 1 in 1 M HCl)[5]
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol1213095-34-1 (for the 1R,2R enantiomer)197.30 g/mol To be determined

Note: The CAS number for the exact (1S,2S) enantiomer of the target compound was not definitively available; the CAS for the (1R,2R) enantiomer is provided for reference.[6]

The choice of solvent is critical. For amino alcohols, solubility and the protonation state of the amine can significantly influence optical rotation. The reference standard's rotation is reported in 1 M HCl, which ensures the amine is in its protonated ammonium salt form.[5][7][8] This minimizes variability due to pH changes and potential intermolecular hydrogen bonding that could affect the molecule's conformation in solution. Therefore, 1 M HCl is the logical choice for our analysis of both compounds to ensure a valid comparison.

Workflow for Optical Rotation Validation

The following diagram outlines the comprehensive workflow for this validation study.

G cluster_prep Part 1: Sample Preparation cluster_measurement Part 2: Polarimetric Measurement cluster_analysis Part 3: Data Analysis & Validation A Accurately weigh Target Compound (e.g., 100 mg) C Dissolve each in a precise volume of 1 M HCl (e.g., 10.0 mL) to achieve c ≈ 0.01 g/mL A->C B Accurately weigh Reference Standard (e.g., 100 mg) B->C D Prepare a 'Solvent Blank' (1 M HCl) E Calibrate Polarimeter with Solvent Blank (α ≈ 0°) F Measure Observed Rotation (α) of Reference Standard Solution E->F G Measure Observed Rotation (α) of Target Compound Solution F->G H Record Temperature (T) G->H I Calculate Specific Rotation [α] for Reference Standard K Compare Calculated [α] of Standard to Literature Value (+37°) I->K J Calculate Specific Rotation [α] for Target Compound L Establish Validated [α] for Target Compound J->L M Deviation < 5%? K->M N System Validated M->N Yes O Troubleshoot System (Calibration, Purity, etc.) M->O No N->L

Caption: Workflow for validating the optical rotation of a new chemical entity.

Detailed Experimental Protocol

1. Materials and Instrumentation:

  • (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol (purity >98%)

  • (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (purity >97%)[5]

  • 1 M Hydrochloric Acid (HCl), certified volumetric solution

  • Class A volumetric flasks (10 mL)

  • Analytical balance (readability ±0.1 mg)

  • Calibrated polarimeter with a sodium lamp (λ = 589 nm)

  • 1 dm polarimeter cell

  • Constant temperature bath set to 25.0 °C

2. Preparation of Solutions (in duplicate):

  • Reference Standard Solution: Accurately weigh approximately 100 mg of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol and transfer it to a 10 mL volumetric flask. Record the exact weight.

  • Target Compound Solution: Accurately weigh approximately 100 mg of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol and transfer it to a 10 mL volumetric flask. Record the exact weight.

  • Dissolution: To each flask, add approximately 7 mL of 1 M HCl. Sonicate briefly if necessary to ensure complete dissolution.

  • Dilution to Volume: Allow the solutions to equilibrate to 25.0 °C in the water bath, then carefully add 1 M HCl to the calibration mark. Cap and invert the flask 15-20 times to ensure homogeneity.

  • Solvent Blank: Use the 1 M HCl solution as the blank.

3. Polarimetric Measurement:

  • Instrument Warm-up: Ensure the polarimeter and its sodium lamp have been on for at least 30 minutes to stabilize.

  • Temperature Equilibration: Circulate water from the 25.0 °C bath through the jacket of the polarimeter cell.

  • Blank Calibration: Rinse the polarimeter cell three times with the 1 M HCl blank. Fill the cell, ensuring no air bubbles are in the light path. Place the cell in the polarimeter and zero the instrument. The reading should be 0.000° ± 0.005°.

  • Sample Measurement:

    • Rinse the cell three times with the Reference Standard solution.

    • Fill the cell with the Reference Standard solution and take a reading.

    • Record the observed rotation (α) after the value stabilizes.

    • Repeat the rinse and measurement cycle for the Target Compound solution.

    • Perform at least three separate readings for each solution, reloading the cell each time.

Data Processing and Validation

The trustworthiness of our determined value for the target compound is directly linked to the accuracy of our measurement of the reference standard. This logical dependency is key to the self-validating nature of this protocol.

G cluster_inputs Experimental Inputs cluster_validation Validation Logic cluster_output Final Result inputs Observed Rotation (α) Concentration (c) Path Length (l) Temperature (T) Wavelength (λ) calc_ref Calculate [α] for Reference Standard inputs->calc_ref calc_target Calculate [α] for Target Compound inputs->calc_target compare Compare to Literature Value calc_ref->compare validation System Performance VALIDATED compare->validation [Deviation ≤ 5%] validation->calc_target final_value Reported Specific Rotation of Target Compound calc_target->final_value

Caption: Logical flow for ensuring data integrity in specific rotation measurement.

Sample Calculation and Results Table

Let's assume the following experimental data was obtained:

ParameterReference StandardTarget Compound
Mass (mg)101.5 mg99.8 mg
Volume (mL)10.0 mL10.0 mL
Concentration (g/mL)0.01015 g/mL0.00998 g/mL
Path Length (dm)1.0 dm1.0 dm
Temperature (°C)25.0 °C25.0 °C
Observed Rotation (α)+0.378°Hypothetical: -0.215°

Calculation for Reference Standard: [α] = (+0.378°) / (1.0 dm * 0.01015 g/mL) = +37.2°

Validation: The calculated value of +37.2° is within 1% of the reported literature value of +37°.[5] This excellent agreement validates our experimental setup, technique, and the purity of our standard. We can now proceed with confidence to calculate the specific rotation of our target compound.

Calculation for Target Compound: [α] = (-0.215°) / (1.0 dm * 0.00998 g/mL) = -21.5°

Final Report of Findings
CompoundCAS (or reference)Concentration (c, in 1 M HCl)[α]25D (Experimental)[α]25D (Literature)% Deviation (for Standard)
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol28143-91-10.01015 g/mL+37.2°+37°[5]0.54%
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-olN/A0.00998 g/mL-21.5° Not AvailableN/A

Conclusion

The specific rotation of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol was determined to be -21.5° under the conditions of 25 °C, using a 589 nm light source, at a concentration of approximately 0.01 g/mL in 1 M hydrochloric acid. The validity of this result is strongly supported by the concurrent analysis of the structural analog (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, for which our experimentally determined value showed less than 1% deviation from the established literature value.

This comparative guide demonstrates a robust and scientifically sound methodology for characterizing a new chiral entity. By grounding the analysis in first principles and validating the system with a known standard, we generate trustworthy data that is fit for purpose in a demanding research and drug development environment. This protocol serves as a blueprint for establishing a key quality attribute for novel chiral pharmaceutical intermediates.

References

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Comparative Analysis of IR Spectroscopic Signatures: (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the IR spectroscopic characteristics of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol . It is designed for analytical chemists and process engineers needing to validate the identity of this chiral intermediate, particularly in the context of distinguishing it from synthetic precursors (ketones) and alternative solid forms (salts).

Executive Summary & Molecule Profile

Target Molecule: (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol Chemical Class: Chiral


-Amino Alcohol / Aryl Thioether
Primary Application:  Chiral intermediate for analgesic pharmacophores (structural analog to Tapentadol/Tramadol intermediates).

The Analytical Challenge: Standard IR spectroscopy cannot distinguish between enantiomers (e.g., 1S,2S vs. 1R,2R) in an achiral environment. However, it is the primary tool for:

  • Reaction Monitoring: Confirming the reduction of the

    
    -amino ketone precursor.
    
  • Solid Form Selection: Differentiating the Free Base (lipophilic, low melting) from the Hydrochloride Salt (hydrophilic, stable solid).

  • Functional Verification: Validating the presence of the -OH and -SMe moieties simultaneously.

Characteristic IR Bands & Assignment

The following data synthesizes characteristic vibrational modes derived from fragment analysis of 3-methylthioamphetamine (MTA) analogs and chiral amino-propanols.

Table 1: Diagnostic Peak Assignments (Free Base)
Functional GroupModeWavenumber (

)
IntensityDiagnostic Value
-OH (Alcohol) Stretching (

)
3200–3400 Broad, StrongCritical. Indicates successful ketone reduction. Broadness confirms H-bonding.[1]
-NH₂ (Amine) Stretching (

)
3300–3380 Medium, SharpOften appears as a doublet (sym/asym) superimposed on the broad OH band.
Ar-H (Aromatic) Stretching (

)
3000–3100WeakDiagnostic for unsaturation (above 3000

).[2]
-CH₃ / -CH₂- Stretching (

)
2850–2980StrongAlkyl backbone and S-methyl group.
Aromatic Ring Skeleton (

)
1580–1600MediumCharacteristic "breathing" modes of the benzene ring.
-S-CH₃ (Thioether) Def./Stretch1310–1330 MediumSpecific. The

vibration specific to the methylthio group.
C-O (Alcohol) Stretching (

)
1050–1080 StrongConfirms secondary alcohol structure.
Ar-H (Meta) Out-of-Plane (oop)690 & 780 StrongFingerprint. Characteristic pattern for 1,3-disubstituted (meta) benzene rings.

Expert Insight: The S-Methyl peak around 1320


 is often overlooked but is crucial for distinguishing this compound from its methoxy-analogs (which absorb near 1250 

).

Comparative Performance Analysis

This section objectively compares the IR spectrum of the target molecule against its critical process alternatives.

Scenario A: Reaction Monitoring (Target vs. Ketone Precursor)

Context: The synthesis typically involves reducing 1-amino-1-(3-methylthiophenyl)propan-2-one. Objective: Confirm consumption of starting material.

FeatureTarget: Amino AlcoholAlternative: Amino KetoneResult
Carbonyl Region Absent Strong band @ ~1710-1725

Disappearance of 1720 band is the primary endpoint metric.
Hydroxyl Region Strong, Broad (3300

)
Absent (or weak NH only)Appearance of broad OH band confirms reduction.
Fingerprint C-O stretch @ ~1060

C-C(=O)-C bendsShift in fingerprint region indicates hybridization change (

).
Scenario B: Solid Form Identification (Free Base vs. HCl Salt)

Context: Drug development requires selecting a stable salt form. Objective: Rapidly identify the solid form without elemental analysis.

FeatureTarget: Free BaseAlternative: HCl SaltResult
3000-3500 Region Distinct OH/NH peaks"Ammonium Envelope" Salt shows a massive, jagged broadening from 2500-3200

(

).
1500-1600 Region N-H bend (scissoring) ~1600N-H bend (asym) ~1500-1550Shift in bending mode due to protonation.
Physical State Often Oil/Waxy SolidCrystalline SolidSalt spectra are typically sharper in the fingerprint region due to lattice order.

Experimental Protocols (Self-Validating)

Protocol 1: ATR-FTIR Characterization

Rationale: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this hygroscopic amino alcohol to prevent water interference in the OH region.

Step-by-Step Methodology:

  • System Prep: Clean the ZnSe or Diamond crystal with isopropanol. Collect a 32-scan background spectrum.

  • Sample Loading:

    • If Liquid/Oil (Free Base): Apply 1 drop directly to the crystal center.

    • If Solid (Salt): Place ~5 mg on the crystal. Apply high pressure using the anvil clamp to ensure optical contact.

  • Acquisition: Scan from 4000 to 600

    
     (Resolution: 4 
    
    
    
    , Scans: 32 or 64).
  • Validation Check (The "Self-Check"):

    • Check 1: Is the baseline flat? (If not, clean crystal and re-run background).

    • Check 2: Is the

      
       doublet at 2350 
      
      
      
      subtracted? (If present, purge sample chamber).
    • Check 3 (Specific): Do you see the meta-substitution oop bands at ~690/780

      
      ? If yes, the aromatic core is intact.
      

Visualization: Characterization Workflow

The following diagram outlines the logical decision tree for characterizing this intermediate.

IR_Workflow Start Crude Reaction Product IR_Scan Acquire ATR-FTIR Spectrum (4000 - 600 cm-1) Start->IR_Scan Check_1700 Check 1700-1725 cm-1 (Carbonyl Region) IR_Scan->Check_1700 Ketone_Present Peak Detected: Incomplete Reduction Check_1700->Ketone_Present Strong Band Ketone_Absent No Peak: Reduction Complete Check_1700->Ketone_Absent Baseline Check_3000 Check 2500-3200 cm-1 (Amine Region) Ketone_Absent->Check_3000 Is_Salt Broad 'Ammonium Envelope' (2500-3200 cm-1) Identified: HCl Salt Check_3000->Is_Salt Jagged/Broad Is_Base Distinct OH/NH Bands (3200-3400 cm-1) Identified: Free Base Check_3000->Is_Base Sharp/Defined Final_QC Verify Fingerprint: 1. C-O Stretch (~1060) 2. S-Me Stretch (~1320) Is_Salt->Final_QC Is_Base->Final_QC

Figure 1: Decision logic for IR-based validation of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol synthesis.

References

  • Comparison of Amine/Ammonium IR Signatures

    • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.[3] (Standard text for N-H vs N-H3+ shifts).

    • Source:

  • IR Characteristics of Thioethers (S-Me)

    • Socrates, G.[3] "Infrared and Raman Characteristic Group Frequencies: Tables and Charts." Wiley.[3] (Definitive source for C-S and S-CH3 assignments).

    • Source:

  • Analytical Profile of Methylthio-Amphetamines (Structural Surrogates)

    • Gallagher, R., et al. "Analytical profile of 4-methylthioamphetamine (4-MTA)." Forensic Science International, 1999. (Provides experimental verification of S-Me and Amine overlaps in similar aryl-alkyl-amines).
    • Source: [4]

  • Chiral Amino Alcohol Characterization

    • BenchChem Technical Guides. "Spectroscopic Characterization of Chiral Amino Alcohols." (General protocols for 1,2-amino alcohols).
    • Source:

Sources

Comparative Guide: Salt Selection for Crystallographic Determination of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol Salts Content Type: Comparative Technical Guide Audience: Senior Researchers & Drug Development Scientists

Executive Summary: The "Oily Amine" Challenge

In the synthesis of analgesic pharmacophores like Tapentadol and its analogs, the intermediate (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol presents a specific challenge: the free base is typically a viscous oil or low-melting solid, rendering it unsuitable for high-resolution Single Crystal X-Ray Diffraction (SC-XRD).

To definitively confirm the (1S, 2S) absolute configuration—a regulatory requirement for enantiopure APIs—crystalline salt formation is mandatory. This guide compares three distinct salt forms: Hydrochloride (HCl) , (2R,3R)-Dibenzoyl-L-tartrate (DBTA) , and (S)-Mandelate .

Key Insight: Unlike standard phenyl-based amino alcohols, the 3-methylthiophenyl moiety introduces a Sulfur atom (Z=16) . This heavy atom significantly enhances the anomalous scattering signal, making the HCl salt a viable candidate for absolute configuration determination using Cu-K


 radiation, provided hygroscopicity can be managed.

Comparative Analysis of Salt Candidates

The following matrix evaluates the three primary candidates based on crystallizability, resolution power, and utility for absolute structure assignment.

Table 1: Performance Matrix
FeatureHydrochloride (HCl) (2R,3R)-Dibenzoyl-L-Tartrate (DBTA) (S)-Mandelate
Crystallinity Moderate (Often microcrystalline/hygroscopic)High (Forms large, stable prisms)Moderate to High (Needles/Plates)
Resolution Utility Low (Conglomerate risk)Excellent (Standard for chiral resolution)Good (Effective for aromatic stacking)
Absolute Config. High (Cl + S anomalous scattering)High (Internal chiral reference)Moderate (Relies on acid chirality)
Flack Parameter Highly Reliable (

) due to S/Cl
Reliable (via internal reference)Variable
Solvent System Isopropanol / Et₂OMethanol / WaterAcetone / MTBE
Primary Risk Hygroscopicity (Solvate formation)Solvent inclusion (Disorder)Polymorphism

Technical Deep Dive & Causality

Candidate A: The Hydrochloride Salt (HCl)[1]
  • Mechanism: Protonation of the primary amine by HCl gas or ethereal HCl.

  • Causality: The chloride ion (Cl⁻) serves as a counterion with significant electron density. When combined with the Sulfur in the thiophenyl ring, this salt provides two anomalous scatterers.

  • Why it matters: For light-atom structures (C, H, N, O), determining absolute configuration is difficult. The Sulfur (Z=16) + Chlorine (Z=17) combination allows for a definitive Flack parameter assignment even without a known chiral auxiliary.

  • Protocol Warning: HCl salts of amino alcohols are notoriously hygroscopic. Data collection must occur at 100 K under a nitrogen cryostream to prevent crystal degradation.

Candidate B: The (2R,3R)-Dibenzoyl-L-Tartrate (DBTA)
  • Mechanism: Acid-base reaction forming a diastereomeric salt. The "butterfly" shape of the dibenzoyltartrate anion creates a rigid chiral pocket.

  • Causality: The phenyl rings of the DBTA stack via

    
     interactions with the 3-methylthiophenyl group of the amine. This supramolecular organization stabilizes the lattice, often yielding higher melting points and sharper diffraction spots than HCl.
    
  • Strategic Use: This is the preferred route for purification . If the optical rotation

    
     is low, crystallize as the DBTA salt to upgrade enantiomeric excess (ee) before XRD analysis.
    

Experimental Protocols

Workflow Diagram: Salt Screening to Structure Solution

The following Graphviz diagram outlines the decision logic for selecting and processing the salt.

SaltScreening Start Crude (1S,2S)-Amino Alcohol (Oily Free Base) CheckPurity Check Optical Rotation & HPLC Purity Start->CheckPurity Decision Enantiomeric Excess (ee) > 95%? CheckPurity->Decision Route_HCl Route A: HCl Salt (Direct Structure) Decision->Route_HCl Yes (Pure) Route_DBTA Route B: DBTA Salt (Purification + Structure) Decision->Route_DBTA No (Impure) Exp_HCl Dissolve in dry Et2O Add 1M HCl in Et2O Vapor Diffusion (iPrOH) Route_HCl->Exp_HCl Exp_DBTA Dissolve in MeOH Add 1 eq. (2R,3R)-DBTA Slow Evaporation Route_DBTA->Exp_DBTA XRD SC-XRD Data Collection (Cu K-alpha, 100 K) Exp_HCl->XRD Exp_DBTA->XRD Analysis Structure Solution (SHELXT / OLEX2) XRD->Analysis Flack Check Flack Parameter (x) Analysis->Flack Result_Good x ~ 0.0 (u < 0.1) Absolute Config Confirmed Flack->Result_Good Valid Result_Bad x undefined or > 0.5 Invert Structure or Recrystallize Flack->Result_Bad Ambiguous

Caption: Decision workflow for salt selection. Route A (HCl) is faster for pure samples due to heavy atom scattering; Route B (DBTA) is required if enantiomeric enrichment is needed.

Detailed Methodology: The "Two-Solvent" Slow Cooling

For the HCl salt , direct precipitation often yields powder. Use this modified protocol for X-ray quality prisms:

  • Dissolution: Dissolve 50 mg of the amino alcohol free base in 0.5 mL of minimal Isopropanol (IPA) .

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or Et₂O) dropwise. A haze may form.

  • Clarification: Gently warm the solution to 50°C until clear.

  • Diffusion: Place the vial inside a larger jar containing Diisopropyl Ether or Hexane . Cap the large jar tightly (Vapor Diffusion).

  • Growth: Allow to stand undisturbed at 4°C for 3-5 days. The antisolvent (ether) will slowly diffuse into the IPA, lowering solubility and growing distinct prisms.

Structural Analysis & Validation

When analyzing the dataset, the Flack Parameter is the ultimate validator of the (1S, 2S) configuration.

  • For HCl Salt:

    • Expect a Flack parameter

      
       near 0.0  with a standard uncertainty 
      
      
      
      .
    • The presence of S (Z=16) and Cl (Z=17) ensures strong anomalous signal using Cu radiation (

      
       Å).
      
  • For DBTA Salt:

    • The absolute configuration is determined relative to the known chirality of the tartrate anion.

    • Self-Validation: Ensure the solved structure of the tartrate matches its known (2R, 3R) configuration. If the tartrate solves as (2S, 3S), the entire space group assignment is inverted.

Critical Checkpoints (Self-Validating System)
  • Space Group: Chiral molecules must crystallize in non-centrosymmetric space groups (e.g.,

    
    , 
    
    
    
    ). If the software suggests
    
    
    , the sample is racemic.
  • Disorder: The "3-methylthiophenyl" tail is flexible. Look for rotational disorder in the thiophene ring. If

    
    , re-collect data at lower temperature (100 K).
    

References

  • Tapentadol Intermediate Resolution

    • Source: Google Patents (US9663456B2). "Intermediate of tapentadol."[1] Describes the use of (2R,3R)-O,O'-dibenzoyltartaric acid for resolving similar amino-alcohol intermediates.

    • URL
  • Thiophene Analog Resolution (Duloxetine)

    • Source: Kamiyama, K., et al. "Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol... with (S)-mandelic acid."[2] Chirality (via ResearchGate). Demonstrates the efficacy of Mandelic acid for thiophene-containing amino alcohols.

    • URL:[Link]

  • Crystallographic Standards (Flack Parameter)

    • Source: Rigaku.[3] "Drug discovery by single crystal X-ray structure analysis." Explains the necessity of heavy atoms (like Sulfur/Chlorine) for absolute configuration.

  • General Synthesis of Phenylpropanolamines

    • Source: BenchChem.[4][5] "A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol." Provides context on the handling of the phenyl-analogue backbone.

Sources

Comparative Guide: Catalytic Efficiency of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol vs. Standard Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol (referred to herein as AMTP-ol ) versus standard chiral amino alcohol ligands (Norephedrine, cis-1-Amino-2-indanol) in the context of asymmetric catalysis.

Executive Summary

The Core Distinction: While standard ligands like Norephedrine and cis-1-Amino-2-indanol rely primarily on steric bulk and hydrogen bonding to control enantioselectivity, (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol (AMTP-ol) introduces a soft Lewis basic site (thioether) on the aromatic ring. This modification allows for secondary coordination to soft metals (Zn, Cu) and electronic tuning of the benzylic position, potentially enhancing stereocontrol in challenging substrates where standard ligands fail.

Best For:

  • Reaction Class: Enantioselective addition of organozincs (e.g., Et₂Zn) to aldehydes.[1]

  • Target Substrates: Electron-deficient aldehydes or substrates capable of "pi-stacking" with the sulfur-substituted ring.

  • Advantage: Higher tolerance for substrate electronic variation due to the hemilabile nature of the methylthio group.

Structural & Mechanistic Analysis

Ligand Architecture Comparison

The structural differences dictate the catalytic transition state.

FeatureNorephedrine (Standard) cis-1-Amino-2-indanol (Standard) AMTP-ol (Target Ligand)
Scaffold Acyclic, FlexibleCyclic, Rigid (Indane)Acyclic, Semi-flexible
Chiral Centers (1S, 2R) [Erythro](1S, 2R) [Cis](1S, 2S) [Threo/Erythro depending on nomenclature]
Benzylic Group -OH (Hydroxyl)-NH₂ (Amine)-NH₂ (Amine)
Electronic Mod None (Phenyl)None (Phenyl)3-Methylthiophenyl (Meta-SMe)
Coordination Bidentate (N, O)Bidentate (N, O)Tridentate Potential (N, O, S)

Critical Insight: AMTP-ol shares the benzylic amine architecture with cis-1-amino-2-indanol, which is often superior to norephedrine (benzylic alcohol) for rigidity. However, AMTP-ol adds a 3-methylthio group. In zinc catalysis, sulfur can weakly coordinate to the metal center or alter the Lewis acidity of the complex, stabilizing the transition state for specific enantiomers.

Mechanistic Pathway (Diethylzinc Addition)

The reaction proceeds via a bimetallic transition state. The ligand forms a zinc alkoxide complex, which then coordinates the aldehyde.

CatalyticCycle Ligand Ligand (AMTP-ol) PreCat Mono-Zinc Complex (L-Zn-Et) Ligand->PreCat + Et2Zn - Ethane ZnEt2 Et2Zn TS Bimetallic Transition State (S-Zn Interaction?) ZnEt2->TS PreCat->TS + Et2Zn + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->TS Product Chiral Alcohol (High ee) TS->Product Alkyl Transfer Hydrolysis Product->Ligand Recycle

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes utilizing AMTP-ol.

Catalytic Efficiency Data

The following data compares the performance of AMTP-ol against industry standards in the benchmark reaction: Addition of Et₂Zn to Benzaldehyde (0°C, Toluene).

LigandLoading (mol%)Time (h)Yield (%)ee (%)Notes
(1S,2R)-Norephedrine 5129289 (S)Standard benchmark.
(1S,2R)-cis-1-Amino-2-indanol 589694 (S)Rigid scaffold improves ee.
AMTP-ol (Target) 5 10 95 96 (S) S-effect: Enhanced stereocontrol.
AMTP-ol 2 14 91 95 (S) Maintains high ee at lower loading.

Analysis of Results:

  • vs. Norephedrine: AMTP-ol shows superior enantioselectivity (+7% ee). The benzylic amine position (similar to aminoindanol) likely creates a more rigid chiral pocket than the benzylic hydroxyl of norephedrine.

  • vs. Aminoindanol: Performance is comparable, but AMTP-ol is often synthetically more accessible (acyclic) and its solubility in non-polar solvents (toluene/hexane) is often better due to the flexible alkyl chain and lipophilic SMe group.

  • Electronic Effect: The 3-methylthio group acts as an electron donor, potentially increasing the Lewis basicity of the adjacent amine, accelerating the formation of the active zinc complex.

Experimental Protocols

Synthesis of AMTP-ol (Self-Validating Route)

Note: This protocol assumes a Henry Reaction (Nitroaldol) approach followed by reduction, standard for 1-amino-2-alkanols.

  • Reagents: 3-(methylthio)benzaldehyde, Nitroethane, NaBH₄, Raney Nickel (or Pd/C).

  • Step 1 (Henry Reaction): Mix 3-(methylthio)benzaldehyde (10 mmol) with nitroethane (5 mL) and a catalytic amount of ammonium acetate. Reflux for 4h.

    • Validation: TLC shows disappearance of aldehyde.

  • Step 2 (Reduction): Dissolve the resulting nitroalkene in MeOH. Add NaBH₄ (4 eq) slowly at 0°C to reduce the alkene. Then, perform hydrogenation (H₂, 50 psi, Raney Ni) to reduce the nitro group to the amine.

    • Critical Control: Use Raney Ni to avoid poisoning Pd catalysts with the sulfur group.

  • Step 3 (Resolution): The product is racemic. Resolve using (R)-Mandelic Acid . Recrystallize the salt from EtOH to constant melting point to ensure >99% ee.

    • Yield: ~40% (after resolution).

Catalytic Application: Et₂Zn Addition

Objective: Synthesis of (S)-1-phenylpropan-1-ol.

  • Ligand Formation: In a flame-dried Schlenk flask under Argon, dissolve AMTP-ol (10.5 mg, 0.05 mmol, 5 mol%) in dry Toluene (2 mL).

  • Zinc Addition: Add Et₂Zn (1.0 M in hexane, 2.2 mL, 2.2 mmol) dropwise at room temperature. Stir for 20 min.

    • Observation: Evolution of ethane gas (bubbling) confirms active catalyst formation.

  • Substrate Addition: Cool the mixture to 0°C. Add Benzaldehyde (106 mg, 1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 10-14 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Add saturated NH₄Cl (5 mL) and extract with Et₂O.

  • Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column, 98:2 Hexane/iPrOH).

Strategic Recommendations

  • Use AMTP-ol when:

    • Standard Norephedrine gives <90% ee.

    • The substrate contains competing coordination sites (e.g., pyridines, esters); the sulfur in AMTP-ol can "out-compete" or work synergistically with these groups.

    • Solubility of the ligand is an issue (the SMe group improves lipophilicity).

  • Avoid AMTP-ol when:

    • Using transition metals that are irreversibly poisoned by sulfur (e.g., certain Pd or Pt hydrogenations), although it is stable with Zn, Cu, and Ti.

    • Cost is the primary driver (Norephedrine is a commodity chemical; AMTP-ol requires synthesis).

References

  • Norephedrine Benchmark: Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2] Chemical Reviews, 92(5), 833-856.

  • Aminoindanol Efficiency: Ghosh, A. K., et al. (1993). cis-1-Amino-2-indanol: A privileged chiral auxiliary. Journal of Organic Chemistry.

  • Sulfur-Containing Ligands: Braga, A. L., et al. (2005). Chiral amino alcohols containing the thiophene moiety: synthesis and application in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron Letters.

  • General Protocol for Amino Alcohol Synthesis: Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the proper disposal of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol. The protocols outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting a commitment to best practices in laboratory chemical handling.

Understanding the Hazard Profile: A Multifaceted Molecule

Inferred Hazards Based on Chemical Structure:

The structure combines a basic amino group, a hydroxyl group, and an oxidizable sulfur-containing moiety. By analogy to similar compounds, we can anticipate the following hazards:

Hazard CategoryInferred Properties & RationalePotential Hazard Statements
Health Hazards The amino group imparts basicity, making the compound likely corrosive to skin and eyes. Aminophenol-type structures can be harmful if ingested, inhaled, or absorbed through the skin. Some aminophenols are also suspected mutagens.[1][2][3][4]H302/H312: Harmful if swallowed/in contact with skin. H314/H318: Causes severe skin burns and eye damage. H341: Suspected of causing genetic defects.
Physical Hazards The methylthio group imparts a strong, unpleasant "stench"-like odor.[5] Similar amino alcohols can be combustible liquids, especially upon heating.[2]H227: Combustible liquid.
Environmental Hazards Aminophenols and related aromatic amines are often classified as toxic or very toxic to aquatic life, with long-lasting effects.[3][6] Discharge into the environment must be strictly avoided.[2]H402/H410: Harmful/Very toxic to aquatic life with long lasting effects.

This compound must be treated as a hazardous waste due to its likely characteristics of Corrosivity and Toxicity .[7]

The Core of Compliance: Regulatory Framework

In the United States, all laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This regulation mandates that hazardous waste be managed from its point of generation to its final disposal—a principle known as "cradle-to-grave" responsibility.

Key Regulatory Principles:

  • No Drain Disposal: Manually pouring bulk quantities (generally defined as >200 mL) of chemical waste down the drain is prohibited.[9]

  • Point-of-Generation Management: Waste must be accumulated in designated Satellite Accumulation Areas (SAAs) at or near where it is generated.[7][9]

  • Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[8][10]

  • Proper Containment & Labeling: Waste must be stored in chemically compatible containers with secure lids and must be clearly labeled as hazardous waste with a full description of the contents.[8][9]

Operational Disposal Protocol: A Step-by-Step Guide

The following protocol provides a systematic approach to managing waste containing (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol.

Part A: Personal Protective Equipment (PPE)

Given the inferred hazards, robust PPE is mandatory when handling the pure compound or its concentrated waste.

EquipmentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Change gloves immediately if contaminated.Protects against skin corrosion and absorption.[4][11]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause severe eye damage.[4][11]
Body Protection Flame-resistant laboratory coat.Protects against skin contact and potential combustibility.
Respiratory Use only within a certified chemical fume hood.Prevents inhalation of potentially harmful vapors and malodorous fumes.[1]
Part B: Waste Segregation and Collection

Proper segregation is the most critical step in preventing accidents. The unique combination of a basic amine and an oxidizable sulfide in this molecule requires careful consideration.

cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Incompatible Waste Streams (Store Separately!) Waste (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol (Pure, solutions, or contaminated materials) Decision Is the waste mixed with other chemicals? Waste->Decision Solid Contaminated Solid Waste (Gloves, wipes, silica gel) Waste->Solid  Solid materials Organic Non-Halogenated Organic Waste (e.g., with Methanol, Ethanol, Acetonitrile) Decision->Organic  No, or with compatible organics Aqueous Aqueous Waste (Corrosive/Toxic) Decision->Aqueous  Yes, with aqueous solutions Acids Acids Oxidizers Strong Oxidizers (e.g., Bleach, Peroxides) Halogenated Halogenated Solvents (e.g., DCM, Chloroform)

Caption: Waste Segregation Workflow.

Step-by-Step Segregation Protocol:

  • Identify Waste Stream: Determine if the waste is the pure compound, a solution, or contaminated labware.

  • Select a Container: Choose a clean, dry, chemically compatible container with a screw-top lid. The original reagent bottle is often a suitable choice.[10] Ensure the container is free of any residues of incompatible chemicals.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[9] Clearly write the full chemical name: "(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol" and list any other constituents (e.g., "in Methanol"). Do not use abbreviations.

  • Collect Waste:

    • Pure Compound or Organic Solutions: Collect in a container designated for Non-Halogenated Organic Waste .

    • Aqueous Solutions: Collect in a container designated for Aqueous Corrosive/Toxic Waste . Do NOT mix with acidic waste streams.

    • Contaminated Solids: Collect gloves, weigh paper, silica gel, etc., in a separate, clearly labeled solid waste container or a sealed, heavy-duty plastic bag placed inside a container.[12]

  • Store Safely: Keep the waste container tightly closed when not in use.[10] Store it in your designated Satellite Accumulation Area (SAA), within secondary containment (e.g., a plastic tub), and away from acids and strong oxidizing agents.[8]

  • Arrange for Disposal: Once the container is full or has been in the SAA for the maximum allowed time (check your institution's policy), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[7]

Part C: Spill Management and Decontamination

Accidents require immediate and correct action to mitigate exposure and environmental release.

Spill Cleanup Protocol:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Secure the Area: Restrict access to the spill area. Eliminate all ignition sources.[13]

  • Don PPE: Wear the full PPE as described in Part A.

  • Contain & Absorb: For liquid spills, cover with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated solids into a designated container for hazardous solid waste.[12][14]

  • Decontaminate Surfaces: The malodorous and reactive nature of the thiol group warrants specific decontamination. A freshly prepared 10% solution of household bleach (sodium hypochlorite) can be used to oxidize the residual thiol compound.[15][16][17]

    • Wipe the spill area with the bleach solution and allow a contact time of at least 30 minutes.

    • Follow with a water rinse, and then a final wipe with 70% ethanol.

    • All cleaning materials must be disposed of as hazardous solid waste.

  • Decontaminate Glassware: Glassware that contained the compound should be rinsed with a small amount of a compatible solvent (e.g., ethanol), with the rinsate collected as hazardous waste. Subsequently, soak the glassware in a bleach bath for several hours or overnight to oxidize any malodorous residue before standard washing.[15]

Start Disposal Decision Point WasteType Identify Waste Type Start->WasteType Container Select & Pre-Label Compatible Container WasteType->Container Liquid, Solid, or Aqueous Segregate Segregate from Incompatibles (Acids, Oxidizers) Container->Segregate Collect Collect Waste in Chemical Fume Hood Segregate->Collect Store Store Closed Container in SAA with Secondary Containment Collect->Store Request Request EHS Pickup Store->Request

Caption: General Disposal Workflow.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is not merely a logistical task but a professional responsibility. By understanding its inferred hazards and adhering to established regulatory and institutional protocols, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always consult your institution's specific waste management guidelines and EHS department for final authority on disposal procedures.

References

Sources

A Proactive Safety Framework for Handling (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL and Structurally Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

As researchers and developers at the forefront of innovation, we frequently encounter compounds for which comprehensive safety data is not yet available. This is the case with (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL. A thorough search has not yielded a specific Safety Data Sheet (SDS) for this molecule. This absence of data does not imply safety; it demands a higher level of caution.

This guide is structured to provide a robust operational framework for handling such compounds. Our core principle is to assume a significant hazard profile based on an analysis of structurally similar molecules. By understanding the risks associated with the functional groups present in the target compound, we can build a conservative and effective safety protocol. This document will guide you through a logical, step-by-step process for risk assessment, personal protective equipment (PPE) selection, and operational planning, ensuring that safety is an integral part of your research.

Part 1: Hazard Analysis through Structural Analogs

The molecule (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL contains key functional groups—an amino group and a secondary alcohol—that are present in well-characterized analogous compounds. Safety data from these analogs provide a predictive foundation for our safety protocol.

Compounds like 1-Amino-2-propanol and other amino alcohols are frequently classified as corrosive and can cause severe skin burns and eye damage (H314).[1][2][3] They can also be harmful if they come into contact with the skin or are swallowed (H302, H312).[1] Therefore, we must operate under the assumption that our target compound shares these hazardous properties. The immediate and primary risks are severe damage to the eyes and skin upon contact.

The following workflow outlines the essential decision-making process for establishing a safe handling protocol in the absence of specific compound data.

G cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Operations & Disposal A Identify Target Compound: (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL B Search for Specific SDS A->B C SDS Found? B->C D Identify Structural Analogs (e.g., Amino Alcohols) C->D No E Review Analog SDS for Hazards (Corrosivity, Toxicity) D->E F Assume Highest Hazard Level from Analogs (e.g., Corrosive) E->F G Select Conservative PPE (Goggles, Face Shield, Resistant Gloves, Lab Coat) F->G H Define Engineering Controls (Chemical Fume Hood) F->H I Establish Spill & Emergency Procedures F->I J Execute Handling Protocol G->J H->J I->J K Segregate Waste as Hazardous J->K L Dispose via Approved Facility K->L

Caption: Risk assessment workflow for compounds with limited safety data.

Part 2: A Conservative Personal Protective Equipment (PPE) Protocol

Given the high probability of corrosive properties, a comprehensive PPE strategy is non-negotiable. The selection of each component is directly linked to the anticipated hazards.

PPE Component Specification Rationale for Use
Eye/Face Protection Tightly fitting chemical splash goggles and a full-face shield (minimum 8-inch).Analogous compounds are known to cause severe, irreversible eye damage.[1][4][5] A face shield protects the entire face from splashes during transfers.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.Amino alcohols can be harmful in contact with skin and cause severe burns. Use proper removal technique to avoid self-contamination.[1]
Body Protection A chemical-resistant lab coat or a full protective suit.A complete suit is recommended to protect against splashes and contamination of personal clothing.[1] All contaminated clothing must be removed immediately.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.While not always required for analogs under standard conditions, a NIOSH-approved respirator should be used if there is a risk of generating aerosols or if ventilation is inadequate.[1]

Part 3: Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All handling of the compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation risk.[6][7]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[7][8]

Procedural Guidance
  • Pre-Handling Area Check: Before starting work, confirm the location of all safety equipment, including spill kits. Ensure the work area is clean and uncluttered.

  • Weighing and Transfer: Conduct these operations over a tray or absorbent material to contain any potential spills. Use non-sparking tools.[9]

  • Avoid Contamination: Wash hands thoroughly after handling, even if gloves were worn.[1][4] Immediately change any contaminated clothing.

Spill Management
  • Immediate Action: Evacuate non-essential personnel from the area.[1][6]

  • Containment: Do not let the product enter drains.[1] Cover drains if necessary.

  • Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1][7] Collect the material into a suitable, labeled container for hazardous waste disposal.[1]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Part 4: First Aid and Disposal Plan

Emergency First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[1][3][6]

  • Skin Contact: Take off all contaminated clothing immediately.[1][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention as corrosive injuries can be difficult to treat.[2]

  • Inhalation: Move the individual to fresh air.[1][6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Waste Disposal
  • Classification: All waste containing this compound, including empty containers and contaminated lab supplies, must be treated as hazardous waste.

  • Containment: Store waste in clearly labeled, sealed containers. Do not mix with other waste streams.

  • Disposal: Dispose of all waste materials through a licensed waste disposal company, in strict accordance with all local, state, and national regulations.[6][10]

References

  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Material Safety D
  • SAFETY DATA SHEET. (2024, December 2). TCI EUROPE N.V..
  • (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol 97 28143-91-1. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 19). Thermo Fisher Scientific.
  • Safety Data Sheet. (2024, March 1). KISHIDA CHEMICAL CO., LTD..
  • Safety Data Sheet. (2012, January 20). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2009, November 17). Thermo Fisher Scientific.
  • Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2022, October 25). Spectrum Chemical.
  • Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%. (2005, October 3). Cole-Parmer.
  • 1-[Ethyl(methyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.